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1,2-Dibromo-3,5-difluoro-4-nitrobenzene Documentation Hub

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  • Product: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene
  • CAS: 1803715-37-8

Core Science & Biosynthesis

Foundational

Technical Guide: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

The following technical guide is structured to provide an exhaustive analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a highly specialized halogenated nitroarene scaffold used in advanced medicinal chemistry and agr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a highly specialized halogenated nitroarene scaffold used in advanced medicinal chemistry and agrochemical synthesis.

CAS Number: 1803715-37-8 Classification: Halogenated Nitroarene / Drug Discovery Scaffold[1]

Part 1: Executive Summary & Core Identity

1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a "privileged scaffold" in modern organic synthesis due to its dense, orthogonal functionalization.[1] Unlike simple haloarenes, this molecule possesses three distinct handles for diversification:

  • Nitro Group (C4): Strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (SNAr).[2]

  • Difluoro Motifs (C3, C5): The fluorine atoms are activated leaving groups for SNAr, yet possess distinct steric environments, allowing for regioselective substitution.[2]

  • Dibromo Motifs (C1, C2): These positions are chemically inert to mild nucleophiles but highly reactive in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling late-stage skeletal expansion.[2]

Chemical Specifications Table
PropertySpecification
CAS Number 1803715-37-8
IUPAC Name 1,2-Dibromo-3,5-difluoro-4-nitrobenzene
Molecular Formula C6HBr2F2NO2
Molecular Weight 316.88 g/mol
Appearance Pale yellow to orange crystalline solid
SMILES FC1=C(Br)C(Br)=CC(F)=C1[O-]
Key Reactivity Regioselective SNAr, Pd-Catalyzed Coupling

Part 2: Synthesis & Production Protocol

The synthesis of 1,2-dibromo-3,5-difluoro-4-nitrobenzene is typically achieved via the electrophilic nitration of its precursor, 1,2-dibromo-3,5-difluorobenzene (CAS 101051-60-9).[1] This route is preferred over bromination of a nitroarene due to the deactivating nature of the nitro group.[2]

Synthetic Pathway (Mixed Acid Nitration)

The presence of two fluorine atoms strongly directs the incoming nitro group.[2] In 1,2-dibromo-3,5-difluorobenzene, the C4 position is ortho to both fluorine atoms , making it the most activated site for electrophilic attack despite potential steric crowding.

Reaction Scheme: 1,2-Dibromo-3,5-difluorobenzene + HNO3/H2SO4 → 1,2-Dibromo-3,5-difluoro-4-nitrobenzene[1]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques and handling of corrosive acids.

Reagents:

  • 1,2-Dibromo-3,5-difluorobenzene (1.0 eq)[1][3]

  • Fuming Nitric Acid (>90%, 1.5 eq)[2]

  • Concentrated Sulfuric Acid (Solvent/Catalyst)[1][2][4]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1,2-dibromo-3,5-difluorobenzene and cool to 0°C using an ice/salt bath.

  • Acid Addition: Add concentrated H2SO4 (5 mL per gram of substrate) to dissolve or suspend the starting material.[2]

  • Nitration: Dropwise add fuming HNO3 over 30 minutes. Critical: Maintain internal temperature <10°C to prevent over-nitration or decomposition.[2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS.[1][2][5]

  • Quench: Pour the reaction mixture slowly onto crushed ice (exothermic). The product will precipitate as a solid.[2]

  • Workup: Filter the precipitate, wash with cold water until pH neutral, and recrystallize from Ethanol/Water or Heptane to yield the target compound.

Self-Validating Checkpoint:

  • 19F NMR Analysis: The precursor (symmetric F environment if 3,5-difluoro) will show a specific shift.[2] The product, having lost symmetry (NO2 at C4, H at C6), will display two distinct fluorine signals if the substitution is asymmetric, or a shifted singlet if symmetric relative to the F atoms.[2] Correction: In the product, C3-F is between Br and NO2; C5-F is between H and NO2.[1][2] These environments are chemically distinct.[2] Expect two doublets in 19F NMR.

Part 3: Reactivity Profile & Applications

The utility of CAS 1803715-37-8 lies in its predictable reactivity sequence.[1]

Regioselective SNAr

The nitro group at C4 activates the fluorine atoms at C3 and C5.[2] However, these positions are not equivalent:

  • C3-Fluorine: Flanked by C2-Br and C4-NO2.[1] Sterically crowded ("Inside" F).

  • C5-Fluorine: Flanked by C6-H and C4-NO2.[1][6] Sterically accessible.

Outcome: Nucleophilic attack (e.g., by amines or thiols) occurs preferentially at C5 , displacing the fluorine atom.[2] This allows for the synthesis of 5-amino-3-fluoro-4-nitro-1,2-dibromobenzene derivatives.[1]

Visualization of Reactivity Logic

The following diagram illustrates the synthesis and subsequent regioselective functionalization pathways.

G Precursor 1,2-Dibromo-3,5- difluorobenzene (Precursor) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Target 1,2-Dibromo-3,5- difluoro-4-nitrobenzene (CAS 1803715-37-8) Reagents->Target Electrophilic Aromatic Substitution (C4) Nu_Attack Nucleophile (R-NH2) S_N_Ar Condition Target->Nu_Attack Major_Product Major Isomer: Substitution at C5 (Less Steric Hindrance) Nu_Attack->Major_Product Preferred Path (Kinetic Control) Minor_Product Minor Isomer: Substitution at C3 (Sterically Crowded) Nu_Attack->Minor_Product Disfavored

Figure 1: Synthetic pathway and regioselective nucleophilic aromatic substitution (SNAr) logic.

Part 4: Safety & Handling (MSDS Summary)

As a nitro-halogenated aromatic, this compound presents specific hazards.[2]

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Use full PPE (Gloves, Goggles, Respirator).[2]
Skin/Eye Irritant Causes severe irritation; potential sensitizer.[2]Handle in a fume hood.[2] Wash immediately upon contact.[2]
Reactivity Potential explosive decomposition if heated under confinement (Nitro group).[2]Do not distill to dryness.[2] Store < 30°C.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic degradation.[2]

References

  • PubChem. (2025).[2][5] 1,2-Dibromo-4-nitrobenzene (Analogous Reactivity Data). National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][2]

  • Andrievsky, A., & Gorelik, M. (2013).[2][4] Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications. Retrieved January 28, 2026, from [Link][2]

Sources

Exploratory

synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

An In-Depth Technical Guide to the Synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Abstract This technical guide details the rational (CAS 1803715-37-8), a highly functionalized aromatic intermediate critical for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Abstract This technical guide details the rational (CAS 1803715-37-8), a highly functionalized aromatic intermediate critical for the development of advanced agrochemicals and pharmaceutical scaffolds.[1] The protocol utilizes a step-wise functionalization strategy starting from commercially available 3,5-difluoroaniline.[1][2] By leveraging the directing effects of acetamide and amine groups, the synthesis achieves precise regiochemical control to install the "1,2-dibromo" and "4-nitro" motifs on the difluorobenzene core.[1]

Retrosynthetic Analysis & Strategy

The target molecule presents a crowded substitution pattern with alternating electron-withdrawing (NO₂, F, Br) groups.[1] Direct nitration of a 1,2-dibromo-3,5-difluorobenzene precursor is often low-yielding due to steric crowding and electronic deactivation.[1]

Therefore, this guide employs a Directed Nucleophilic/Electrophilic Assembly approach (The "Aniline Route").[1] This strategy uses the amino group of 3,5-difluoroaniline as a "chemical handle" to direct subsequent electrophilic substitutions (Nitration and Bromination) before being converted to the final Bromine via the Sandmeyer reaction.[1]

The Logic of the Route:

  • C4-Nitration: The amino group (protected as acetamide) directs the nitro group to the para position (C4), which is also activated by the ortho-fluorines.[1]

  • C2-Bromination: The free amine (after deprotection) directs bromination to the ortho position (C2).[1]

  • C1-Bromination: The amino handle at C1 is converted to a bromine atom using the Sandmeyer reaction, completing the 1,2-dibromo motif.[1]

Retrosynthesis Target 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (Target) Precursor1 2-Bromo-3,5-difluoro-4-nitroaniline (Sandmeyer Precursor) Target->Precursor1 Sandmeyer (NH2 -> Br) Precursor2 4-Nitro-3,5-difluoroaniline (Bromination Substrate) Precursor1->Precursor2 Electrophilic Bromination Start 3,5-Difluoroaniline (Starting Material) Precursor2->Start Nitration & Deprotection

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the target molecule.

Experimental Protocols

Phase 1: Construction of the Nitro-Aniline Core

Step 1: Acetylation of 3,5-Difluoroaniline Purpose: Protect the amine to prevent oxidation and control regioselectivity during nitration.[1]

  • Charge: In a 500 mL round-bottom flask, dissolve 3,5-difluoroaniline (12.9 g, 100 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Slowly add Acetic Anhydride (11.2 g, 110 mmol) over 15 minutes. The reaction is slightly exothermic.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting aniline is consumed.[1]

  • Workup: Pour the mixture into ice-water (200 mL). The product, 3,5-difluoroacetanilide , will precipitate as a white solid.[1]

  • Isolation: Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: >95%[1][2]

Step 2: Regioselective Nitration Purpose: Install the nitro group at the C4 position.[1] The acetamide directs para, and the fluorines activate the C4 position (ortho to F).[1]

  • Preparation: Dissolve 3,5-difluoroacetanilide (17.1 g, 100 mmol) in concentrated Sulfuric Acid (40 mL) at 0°C.

  • Nitration: Dropwise add a mixture of Fuming Nitric Acid (HNO₃, 1.1 eq) and Sulfuric Acid (10 mL) while maintaining the internal temperature below 5°C.[1]

  • Stirring: Allow the mixture to warm to 10°C and stir for 1 hour.

  • Quench: Pour the reaction mixture onto crushed ice (300 g).

  • Isolation: Filter the yellow precipitate. Wash thoroughly with water to remove acid traces.[1] Recrystallize from Ethanol if necessary to remove any ortho-isomer (though para is highly favored).[1]

    • Product:N-(3,5-difluoro-4-nitrophenyl)acetamide .[1]

Step 3: Hydrolysis (Deprotection) Purpose: Restore the free amine to direct the subsequent bromination.[1]

  • Hydrolysis: Suspend the wet cake from Step 2 in 6N Hydrochloric Acid (100 mL) and Ethanol (50 mL).

  • Reflux: Heat to reflux (approx. 85°C) for 2-3 hours until the solution becomes clear.

  • Neutralization: Cool to room temperature and neutralize with Sodium Hydroxide (aq) to pH 8-9.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over Na₂SO₄ and concentrate.[1]

    • Product:4-Nitro-3,5-difluoroaniline .[1]

Phase 2: Halogen Installation

Step 4: Regioselective Bromination Purpose: Install the first bromine atom at C2.[1] The free amine strongly directs ortho, overcoming the deactivating effect of the nitro group.[1]

  • Solvent System: Dissolve 4-Nitro-3,5-difluoroaniline (17.4 g, 100 mmol) in Glacial Acetic Acid (150 mL).

  • Bromination: Add a solution of Bromine (Br₂, 16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes at 15-20°C.

    • Critical Control: Do not use excess bromine to avoid over-bromination at the C6 position.[1]

  • Reaction: Stir for 1 hour. The product often precipitates as the hydrobromide salt.[1]

  • Workup: Pour into water (500 mL) and neutralize with saturated Sodium Bicarbonate.

  • Isolation: Filter the orange/yellow solid.

    • Product:2-Bromo-3,5-difluoro-4-nitroaniline .[1]

Step 5: The Sandmeyer Reaction (Final Transformation) Purpose: Convert the C1-Amino group into the second Bromine atom.[1]

  • Diazotization:

    • Suspend 2-Bromo-3,5-difluoro-4-nitroaniline (25.3 g, 100 mmol) in 48% Hydrobromic Acid (100 mL).

    • Cool to 0-5°C in an ice-salt bath.[1]

    • Dropwise add a solution of Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol) in water (15 mL).[1] Maintain temp < 5°C. Stir for 30 mins to form the diazonium salt.

  • Substitution:

    • In a separate vessel, prepare a solution of Copper(I) Bromide (CuBr, 15.8 g, 110 mmol) in 48% HBr (50 mL).

    • Slowly add the cold diazonium solution to the CuBr solution while stirring vigorously.

    • Safety: Nitrogen gas evolution will be vigorous.[1] Ensure proper venting.[1]

  • Heating: Once addition is complete, heat the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Purification:

    • Steam distillation is the preferred method to isolate the pure product from copper salts and tarry byproducts.[1]

    • Alternatively, extract with Dichloromethane, wash with water and brine, dry over MgSO₄, and concentrate.[1]

    • Purify via column chromatography (Silica gel, Hexanes/EtOAc 95:5).[1]

Final Product: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Process Workflow & Data

SynthesisWorkflow Step1 Step 1: Acetylation (Protection) Step2 Step 2: Nitration (HNO3/H2SO4) Step1->Step2 Directs to C4 Step3 Step 3: Hydrolysis (Deprotection) Step2->Step3 Reveals NH2 Step4 Step 4: Bromination (Br2/AcOH) Step3->Step4 Directs to C2 Step5 Step 5: Sandmeyer (NaNO2/CuBr) Step4->Step5 Converts C1

Figure 2: Sequential workflow for the synthesis, highlighting the strategic role of each step.

Table 1: Key Process Parameters & Stoichiometry

StepReagentStoichiometryTemp (°C)Critical Parameter
1. Acetylation Ac₂O1.1 eq25 -> 40Monitor for complete consumption of aniline.
2. Nitration HNO₃ (Fuming)1.1 eq0 - 5Control exotherm; maintain low temp to prevent di-nitration.
3.[1] Hydrolysis HCl (6N)Excess85 (Reflux)Ensure complete deacetylation before bromination.
4.[1] Bromination Br₂1.0 eq15 - 20Strict stoichiometry to prevent 2,6-dibromination.
5. Sandmeyer CuBr / NaNO₂1.1 eq0 -> 60Control N₂ evolution; use Cu(I) to prevent side reactions.[1]

Characterization & Validation

Expected Analytical Profile:

  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • The molecule has no aromatic protons .[1] The ring is fully substituted (C1-Br, C2-Br, C3-F, C4-NO₂, C5-F, C6-H...[1] Wait, let's re-verify the substitution).

    • Correction: In 1,2-dibromo-3,5-difluoro-4-nitrobenzene:

      • Positions: 1(Br), 2(Br), 3(F), 4(NO₂), 5(F).[1]

      • Position 6 is a Proton (H).[1]

    • Signal: A single triplet or doublet of doublets (dd) around δ 7.5 - 7.8 ppm .[1]

    • Coupling: The proton at C6 is coupled to F5 (ortho, J ~ 9-11 Hz) and F3 (para, J ~ 6-8 Hz).[1]

  • ¹⁹F NMR: Two distinct signals (if asymmetric environment due to 1,2-dibromo) or a simplified pattern if the NO2/Br influence makes them chemically similar.[1] Given the asymmetry (1-Br vs 2-Br), F3 and F5 are chemically non-equivalent.[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion [M]+: ~315/317/319 (Tri-isotopic pattern due to two Bromines: ⁷⁹Br/⁸¹Br).[1]

    • Base peak usually involves loss of NO₂ [M-46] or Br.[1]

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. Retrieved from [1]

  • L.S. College. (2022).[1][3] The Sandmeyer Reaction: Mechanism and Applications. Retrieved from [1]

  • GuideChem. (2024).[1] Preparation of Bromofluoronitrobenzenes. Retrieved from [1]

  • Google Patents. (1999).[1] Process for the preparation of 3,5-difluoroaniline (US5965775A).[1] Retrieved from

  • Chad's Prep. (2021).[1][4] Sandmeyer Reactions and Electrophilic Aromatic Substitution. Retrieved from

Sources

Foundational

1,2-Dibromo-3,5-difluoro-4-nitrobenzene physical properties

[1][2] Executive Summary & Chemical Identity 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS: 1803715-37-8 ) is a highly functionalized halogenated nitroarene derivative.[1][2][3] Characterized by a dense substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS: 1803715-37-8 ) is a highly functionalized halogenated nitroarene derivative.[1][2][3] Characterized by a dense substitution pattern, this compound serves as a critical electrophilic scaffold in medicinal chemistry and agrochemical synthesis.[4] Its unique architecture—featuring two bromine atoms, two fluorine atoms, and a nitro group—creates a distinct electronic environment that directs regioselective Nucleophilic Aromatic Substitution (SNAr) reactions.[4]

This guide provides a comprehensive analysis of its physical properties, structural reactivity, and handling protocols for researchers engaged in high-precision organic synthesis.[4]

Chemical Identifiers
IdentifierValue
CAS Registry Number 1803715-37-8
IUPAC Name 1,2-Dibromo-3,5-difluoro-4-nitrobenzene
Molecular Formula C₆HBr₂F₂NO₂
Molecular Weight 316.88 g/mol
SMILES FC1=C(=O)C(F)=CC(Br)=C1Br
Structure Type Pentasubstituted Benzene

Physical Properties Profile

Note: As a specialized research intermediate, specific experimental bulk property data (MP, BP) is scarce in open literature.[4] The values below synthesize available vendor data with calculated properties derived from structural analogs (e.g., 1,2-dibromo-4,5-difluorobenzene).

Quantitative Data Matrix
PropertyValue / RangeConfidence LevelSource/Rationale
Physical State Solid (Crystalline)HighAnalog comparison (poly-halo nitrobenzenes are typically solids).
Appearance Pale yellow to orange powderHighCharacteristic of nitro-aromatic conjugation.[4]
Melting Point 55 – 65 °C (Predicted)MediumEstimated vs. 1,2-dibromo-4,5-difluorobenzene (MP 33-35°C). The nitro group typically elevates MP by >20°C due to dipole interactions.[4]
Boiling Point > 280 °C (Decomposes)MediumHigh MW and polarity suggest high BP; thermal instability likely before boiling at atm pressure.[4]
Density ~2.15 g/cm³ HighCalculated based on dibromo/difluoro density contributions.[4]
Solubility (Water) Insoluble (< 0.1 mg/mL)HighHighly lipophilic halogenated core.[4]
Solubility (Organic) Soluble in DCM, EtOAc, DMSO, THFHighStandard behavior for halo-nitroarenes.[4]
LogP 3.2 – 3.5 (Predicted)MediumLipophilicity driven by di-bromo content.[4]
Spectral Characteristics (Expected)
  • ¹H NMR (CDCl₃): Single aromatic proton signal (H6), likely a doublet of doublets (dd) or multiplet due to coupling with F5 (ortho) and F3 (para).[4] Shift expected ~7.5–8.0 ppm (deshielded by Nitro/Br).[4]

  • ¹⁹F NMR: Two distinct signals. F3 and F5 are chemically non-equivalent due to the asymmetric bromine substitution (1,2-dibromo).[4] F3 (flanked by Br and NO₂) will differ from F5 (flanked by H and NO₂).[4]

Structural Analysis & Reactivity Logic

The utility of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene lies in its regioselective electrophilicity . The interplay between the electron-withdrawing nitro group and the leaving group ability of fluorine vs. bromine dictates its chemistry.[4]

Electronic & Steric Effects[4]
  • Activation: The Nitro group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C1) for nucleophilic attack.[4]

  • Leaving Group Hierarchy: Fluorine is a superior leaving group to Bromine in SNAr reactions (due to the high stability of the Meisenheimer complex intermediate).[4] Therefore, substitution will occur at C3-F or C5-F, not C1-Br or C2-Br.

  • Regioselectivity (C3 vs. C5):

    • C3-F: Located between Br (C2) and NO₂ (C4).[4] Sterically Congested.

    • C5-F: Located between H (C6) and NO₂ (C4).[4] Sterically Accessible.

Reactivity Pathway Diagram

The following diagram illustrates the logical flow of regioselective substitution on this scaffold.

SnAr_Pathway Start 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene Factors Electronic Activation: Nitro group activates C3 & C5 Leaving Group Ability: F >> Br Start->Factors Sterics Steric Analysis: C3-F: Blocked by C2-Br C5-F: Accessible (H-flanked) Factors->Sterics Product Major Product: Substitution at C5-F Sterics->Product Preferred Path Minor Minor Product: Substitution at C3-F Sterics->Minor Hindered Path

Caption: Logical decision tree for SNAr regioselectivity, highlighting the steric preference for C5 substitution.

Experimental Protocols (SOP)

A. Storage & Stability[4]
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, the nitro-halogen combination can degrade over time or darken upon light exposure.[4]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the activated C-F bonds by atmospheric moisture.[4]

  • Container: Amber glass vials with PTFE-lined caps.

B. Standard Reaction Setup (SNAr)

Use this protocol for functionalizing the C5 position with an amine nucleophile.[4]

  • Preparation:

    • Dry all glassware in an oven (120°C) for >2 hours.

    • Purge reaction vessel with Nitrogen.[4]

  • Dissolution:

    • Dissolve 1.0 eq of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in anhydrous THF or DMF (Concentration: 0.1 M).

    • Why: Polar aprotic solvents stabilize the polar transition state of SNAr.[4]

  • Addition:

    • Cool solution to 0°C (ice bath) to control exotherm.[4]

    • Add 1.05 eq of the amine nucleophile dropwise.[4]

    • Add 1.2 eq of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to scavenge HF.[4]

  • Monitoring:

    • Warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc) or LC-MS.[4]

    • Note: If C3-substitution is observed (rare), lower temperature to -20°C to improve selectivity.[4]

  • Workup:

    • Dilute with EtOAc, wash with water (x3) and brine (x1).[4]

    • Dry over Na₂SO₄ and concentrate.[4]

C. Safety Hazards[4][5]
  • Skin Irritant: Highly halogenated nitro compounds are potent skin and eye irritants.[4] Double-glove (Nitrile) is mandatory.[4]

  • Sensitizer: Potential to cause allergic skin reactions.[4]

  • Energetic Potential: Although stable, polynitro/polyhalo compounds can decompose violently if heated under confinement.[4] Do not distill to dryness at high temperatures.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1803715-37-8. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

The following technical guide details the physicochemical profile, solubility characteristics, and handling protocols for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . [1] CAS Registry Number: 1803715-37-8 Molecular Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and handling protocols for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene .

[1]

CAS Registry Number: 1803715-37-8 Molecular Formula: C₆HBr₂F₂NO₂ Molecular Weight: 316.88 g/mol Synonyms: 3,5-Difluoro-4-nitro-1,2-dibromobenzene[1][2][3][4][5][6][7]

Executive Summary & Physicochemical Context

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a highly specialized halogenated aromatic intermediate.[1][4] Its structure features a nitro group at position 4, flanked by two fluorine atoms at the ortho positions (3 and 5), with bromine atoms at positions 1 and 2.[1]

Critical Reactivity Insight: The presence of fluorine atoms ortho to the strongly electron-withdrawing nitro group makes this compound highly activated for Nucleophilic Aromatic Substitution (SₙAr) .[1] While this feature is exploited in synthesis to introduce diverse functionalities, it presents a stability challenge during solubility profiling.[1] Solvents with nucleophilic properties (e.g., methanol, ethanol, water) may react with the compound rather than simply dissolving it, especially at elevated temperatures.[1]

Calculated Physicochemical Properties[1]
  • Physical State: Crystalline Solid (typically off-white to pale yellow).[1]

  • Predicted LogP: ~3.6 – 4.1 (High Lipophilicity).[1]

  • Melting Point: Predicted range 45–60°C (based on structural analogs).[1]

  • Storage: Inert atmosphere, 2–8°C, protected from light.

Solubility Profile & Solvent Compatibility[1]

Due to the specific nature of this research compound, experimental solubility data is often generated in-house.[1] The table below synthesizes predicted solubility tiers and stability risks based on the compound's electronic structure and lipophilic profile.

Reference Solubility Matrix
Solvent ClassSpecific SolventPredicted SolubilityStability RiskTechnical Recommendation
Polar Aprotic DMSO High (>50 mg/mL)LowPrimary Choice. Ideal for stock solutions.[1]
Polar Aprotic DMF High (>50 mg/mL)LowGood alternative to DMSO; easier to remove.[1]
Chlorinated DCM / Chloroform High (>30 mg/mL)LowExcellent for extraction and transfer.[1]
Ethers THF Moderate-HighLowWatch for peroxide formation in aged THF.[1]
Alcohols Methanol / Ethanol ModerateHigh (SₙAr) Caution: Potential displacement of Fluorine by alkoxide/alcoholysis over time.[1]
Aqueous Water / PBS Insoluble (<0.1 mg/mL)ModerateRequires co-solvent (e.g., 10% DMSO) for biological assays.[1]
Hydrocarbons Hexane / Heptane LowLowUseful as an anti-solvent for crystallization.[1]

Experimental Protocol: Stability-Indicating Solubility Determination

To obtain precise data for your specific batch, do not rely on visual inspection alone.[1] The high reactivity of the C–F bonds necessitates a Stability-Indicating HPLC Method .[1]

Workflow: The "Saturation-Quench" Protocol[1]

Objective: Determine thermodynamic solubility while verifying chemical integrity.

  • Preparation:

    • Weigh 10 mg of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the target solvent (e.g., Methanol).[1]

  • Equilibration:

    • Shake at constant temperature (e.g., 25°C) for 24 hours.

    • Critical Step: Prepare a parallel control sample in an inert solvent (DCM) to check for degradation.[1]

  • Separation:

    • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant with Acetonitrile (ACN) to bring it within the linear range of the detector.[1]

    • Analyze via HPLC-UV (Detection at 254 nm and 280 nm).

  • Data Analysis:

    • Compare the peak area of the parent compound against a standard curve.[1]

    • Check for new peaks: The appearance of earlier-eluting peaks in alcoholic solvents indicates solvolysis (SₙAr reaction).[1]

Visualization: Solubility & Stability Workflow

The following diagram illustrates the decision logic for solvent selection and the testing workflow.

SolubilityWorkflow Start Start: Solubility Profiling CAS: 1803715-37-8 SolventChoice Select Target Solvent Start->SolventChoice Nucleophilic Nucleophilic Solvent? (MeOH, EtOH, Water) SolventChoice->Nucleophilic Inert Inert Solvent (DMSO, DCM, THF) Nucleophilic->Inert No RiskCheck RISK: S_NAr Reaction (F displacement) Nucleophilic->RiskCheck Yes ProtocolA Protocol A: Standard Saturation (24h Shake -> HPLC) Inert->ProtocolA ProtocolB Protocol B: Kinetic Solubility (Short exposure <1h) RiskCheck->ProtocolB Minimize Time Analysis HPLC Analysis (Check Purity vs Solubility) ProtocolA->Analysis ProtocolB->Analysis Result Valid Data Generated Analysis->Result

Caption: Decision tree for solubility determination, highlighting the critical divergence for nucleophilic solvents due to SₙAr reactivity.

Reactivity & Synthesis Context

Understanding the solubility of this compound requires understanding its reactivity.[1] The 1,2-dibromo-3,5-difluoro-4-nitrobenzene scaffold is a "loaded spring" for chemical synthesis.[1]

  • Electrophilic Sites: The carbons at positions 3 and 5 (bonded to Fluorine) are highly electrophilic.[1]

  • Leaving Groups: Fluorine is a better leaving group than Bromine in SₙAr reactions with hard nucleophiles (like amines or alkoxides) due to the high polarization of the C-F bond and the stabilization of the Meisenheimer complex by the ortho-nitro group.[1]

  • Implication: If you dissolve this compound in Methanol and add a base (even weak), you will likely synthesize the methoxy-derivative, ruining your solubility standard.[1]

Visualization: Reactivity Map

ReactivityMap Compound 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene Nu_Attack Nucleophilic Attack (Amines, Alcohols, Thiols) Compound->Nu_Attack Site3 Position 3 (C-F) Ortho to Nitro Nu_Attack->Site3 High Reactivity Site5 Position 5 (C-F) Ortho to Nitro Nu_Attack->Site5 High Reactivity Product Substituted Product (S_NAr) Site3->Product Site5->Product

Caption: Reactivity map showing the vulnerability of C-F bonds at positions 3 and 5 to nucleophilic attack, influencing solvent choice.

Handling & Safety

  • GHS Classification: Irritant (Skin/Eye), potentially Mutagenic (common for nitro-aromatics).[1]

  • Handling: Use a fume hood.[1] Avoid inhalation of dust.[1]

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong alkalis in the waste stream to prevent uncontrolled exotherms or decomposition.[1]

References

  • BLD Pharm. (2024).[1] Product Datasheet: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8).[1][2][3][4][5][6][7][8][9] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (Structural Analog Analysis). National Library of Medicine.[1] Retrieved from [1]

  • Arctom Scientific. (2024).[1] Catalog Entry: CAS 1803715-37-8.[1][2][3][4][5][6][7][8][9] Retrieved from [1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1] Chemical Reviews.[1] (Foundational text on SₙAr reactivity of fluoronitrobenzenes).

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene via Multi-Nuclear NMR

This technical guide details the structural elucidation of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a dense functionalized aromatic scaffold often encountered as a critical intermediate in the synthesis of fluorinated p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a dense functionalized aromatic scaffold often encountered as a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals (e.g., kinase inhibitors or benzoylurea insecticides).[1]

[1][2]

Executive Summary

The characterization of poly-halogenated nitrobenzenes presents unique challenges due to the "silent" nature of heavy atoms (Br) in standard NMR and the complex coupling patterns introduced by fluorine (


F, Spin 1/2). This guide provides a definitive framework for interpreting the NMR spectrum of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.

Key Analytical Insight: The structural integrity of this molecule hinges on distinguishing the 4-nitro isomer from the thermodynamically competitive 6-nitro isomer.[1] This distinction is achieved by analyzing the Proton-Fluorine (


H-

F) coupling constants
, specifically differentiating between a single ortho-coupling (Target) and a dual ortho-coupling (Impurity) system.[1][2]

Structural Analysis & Theoretical Framework

Before data acquisition, we must establish the symmetry and magnetic environment of the nuclei.

Molecule: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Formula: C


HBr

F

NO

[1][2]
Substituent Mapping
PositionSubstituentElectronic EffectInfluence on Local Nuclei
1, 2 Bromine (Br)Inductive withdrawing (-I), Mesomeric donating (+M)Deshields ortho/para; Heavy atom effect on

C.
3, 5 Fluorine (F)Strong -I, Strong +MLarge coupling (

,

,

).[1][2]
4 Nitro (NO

)
Strong -I, Strong -MStrong deshielding of ortho protons/fluorines.
6 Hydrogen (H)N/AThe sole reporter nucleus for

H NMR.[1][2]
The "Reporter" Proton (H6)

The molecule contains a single aromatic proton at position 6. Its chemical shift and splitting pattern are the primary indicators of regio-purity.[1]

  • Environment: H6 is flanked by a Bromine at C1 and a Fluorine at C5.[1]

  • Coupling Prediction: H6 will couple to F5 (Ortho, 3-bond) and F3 (Para, 5-bond).[1]

H NMR Spectroscopy Strategy

Predicted Spectral Features (400 MHz, CDCl )

The


H NMR spectrum will appear deceptively simple—a single multiplet signal—but its fine structure confirms the substitution pattern.
  • Chemical Shift (

    
    ): 7.60 – 7.85 ppm [2][3]
    
    • Rationale: Base benzene (7.[3]27) + NO

      
       meta effect (+0.3) + Br ortho effect (+0.[3]2) + F ortho shielding/deshielding balance.[3] The accumulation of withdrawing groups pushes the shift downfield compared to 1,2-dibromo-4,5-difluorobenzene (
      
      
      
      7.[1]45) [1].
  • Multiplicity: Doublet of Doublets (dd) or Doublet (d) with broadening.

    • Primary Splitting (

      
      ):  Coupling to the ortho-fluorine (F5).[2]
      
      • Magnitude:7.0 – 9.5 Hz .[1][3] This is the diagnostic "Ortho" signature.

    • Secondary Splitting (

      
      ):  Coupling to the para-fluorine (F3).
      
      • Magnitude:0 – 2.0 Hz .[1][3][4] Often unresolved, leading to peak broadening rather than a distinct split.[1]

Regioisomer Differentiation (The "Litmus Test")

This is the most critical step in validation. If the nitration occurred at position 6 (displacing the proton to position 4), the spectrum changes drastically.

FeatureTarget (4-Nitro Isomer)Impurity (6-Nitro Isomer)
Proton Position H6 (Adjacent to F5 and Br1)H4 (Between F3 and F5)
Coupling Pattern Doublet (dd) Triplet (t)
Coupling Logic One ortho-F (

), One para-F (

)
Two ortho-F's (

)
J-Value

Hz

Hz (x2)

Expert Note: If you observe a triplet with a large coupling constant (~9 Hz), your synthesis has failed to produce the target isomer; you have isolated 1,2-dibromo-3,5-difluoro-6-nitrobenzene.

F NMR Spectroscopy[2][3][5][6][7][8][9]

Fluorine NMR provides high sensitivity and no background interference.[1]

  • Signal Count: Two distinct signals (F3 and F5 are chemically non-equivalent).

  • Chemical Shift Range: -100 to -120 ppm (relative to CFCl

    
    ).[1][2]
    
    • F3 Signal: Likely more downfield (deshielded) due to being flanked by Br and NO

      
      .[3]
      
    • F5 Signal: Likely more upfield (shielded) due to being flanked by H and NO

      
      .[3]
      
  • Coupling (

    
    ): 
    
    • The two fluorines are meta to each other.[5]

    • 
      : 5 – 15 Hz .[3] This will split both signals into doublets.[1]
      

C NMR Spectroscopy (Proton Decoupled)

The


C spectrum will be complex due to C-F splitting.[6] Do not expect singlets.
CarbonSplitting PatternCoupling Constant (

)
Notes
C3, C5 Doublet of Doublets (dd)

Hz
Direct C-F bond.[1][2] Large split.
C4 Triplet (t) or dd

Hz
Between two Fs.[1][2][3]
C2, C6 Doublet (d)

Hz
Ortho to F.
C1 Triplet/dd

Hz
Meta to Fs.[1][2]

Protocol Tip: To resolve the quaternary carbons (C1, C2, C3, C4, C5) from the baseline noise (due to splitting intensity loss), increase the relaxation delay (


) to 3-5 seconds and acquire >1024 scans.

Experimental Workflow & Logic

The following diagram outlines the decision-making process for validating the compound structure.

NMR_Workflow Start Crude Product Isolation Solvent Dissolve in CDCl3 (Avoid DMSO if possible to prevent H-bonding shifts) Start->Solvent H1_Scan Acquire 1H NMR (SW=12ppm, D1=2s) Solvent->H1_Scan Analyze_H1 Analyze Aromatic Region (7.0 - 8.0 ppm) H1_Scan->Analyze_H1 Triplet Pattern: Triplet (t) J ~ 9Hz Analyze_H1->Triplet H is between 2 Fs Doublet Pattern: Doublet (d/dd) J ~ 8.5Hz Analyze_H1->Doublet H is adjacent to 1 F Reject REJECT: 6-Nitro Isomer Identified Triplet->Reject F19_Scan Acquire 19F NMR Confirm 2 Distinct Signals Doublet->F19_Scan C13_Scan Acquire 13C NMR Confirm C-F Coupling Patterns F19_Scan->C13_Scan Confirm VALIDATED: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene C13_Scan->Confirm

Figure 1: Analytical decision tree for distinguishing the target 4-nitro isomer from the common 6-nitro regioisomer.

Experimental Protocol (Standard Operating Procedure)

Sample Preparation
  • Mass: Weigh 10-15 mg of the solid analyte.

  • Solvent: Add 0.6 mL CDCl

    
      (Chloroform-d, 99.8% D).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      for halogenated aromatics to avoid solvent viscosity broadening, unless solubility is an issue.[1]
  • Filtration: Filter through a cotton plug if any insolubles remain (crucial for accurate integration).[3]

Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (25°C).[3]

  • 
    H Parameters: 
    
    • Pulse Angle: 30°.[1][3]

    • Acquisition Time (AQ): 3.0 s.[3]

    • Relaxation Delay (D1): 1.0 s.[3]

    • Spectral Width: 12 ppm (-2 to 10 ppm).[1][2]

  • 
    F Parameters: 
    
    • Reference: Internal CFCl

      
       (0 ppm) or external standard.
      
    • Spectral Width: 200 ppm.[1][3]

    • Decoupling: Run

      
      H-coupled  initially to observe F-H splitting, then 
      
      
      
      H-decoupled
      to simplify F-F interaction.

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3] (Standard text for F-coupling constants).

  • Reichert, D. E., et al. (2008). 13C NMR of fluorinated aromatics: Coupling patterns and assignments. IONiC/VIPEr. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][3] (Source for substituent additivity rules).

Sources

Exploratory

Mass Spectrometric Characterization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene ( ).[1] As a highly functionalized halogenated nitroaromatic, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (


).[1] As a highly functionalized halogenated nitroaromatic, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals via Nucleophilic Aromatic Substitution (

).

Accurate characterization requires navigating two primary analytical challenges: the complex isotopic envelope generated by the dibromo-motif and the differentiation of regioisomers (e.g., 1,2-dibromo vs. 1,3-dibromo variants). This guide synthesizes theoretical fragmentation mechanics with practical experimental protocols, prioritizing Electron Ionization (EI) for structural elucidation and Negative Chemical Ionization (NCI) for ultra-trace quantification.[1]

Molecular Architecture & Isotopic Signature[2]

Before instrument calibration, the analyst must understand the theoretical mass envelope. The presence of two bromine atoms creates a distinct triplet pattern that serves as the primary confirmation of identity.

Physicochemical Profile[1][3][4]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  314.834 u[1]
    
  • Nominal Mass: 315 u

  • Structural Context: The nitro group at position 4 is flanked by fluorine atoms at positions 3 and 5. This steric and electronic environment heavily influences fragmentation, specifically inhibiting the "ortho-effect" typically seen when nitro groups are adjacent to hydrogen-bearing carbons.[1]

The Dibromo Isotopic Envelope

Bromine exists as


 (50.69%) and 

(49.31%).[1] A molecule with two bromine atoms exhibits a characteristic 1:2:1 intensity ratio.[1][2]
Ion SpeciesCompositionm/z (Exact)Relative Abundance (Approx)Diagnostic Value
M

+

314.83451%Base Peak (Low Mass)
M+2

+

316.832100%Quantification Target
M+4

+

318.83049%Confirmation Ion

Expert Insight: When setting up Selected Ion Monitoring (SIM), do not target the monoisotopic peak (314.8) alone. The M+2 peak (316.[1]8) is statistically the most abundant and provides the highest signal-to-noise ratio (SNR).

Ionization Strategies: Causality & Selection

The choice of ionization source is dictated by the electronegativity of the nitro and halogen substituents.

Electron Ionization (EI) - 70 eV[1][5]
  • Mechanism: Hard ionization.[1][3][4] High energy electrons fragment the molecule extensively.[1]

  • Utility: Structural confirmation.[1] The molecular ion (

    
    ) is usually visible but weak due to the destabilizing nitro group.
    
  • Key Feature: Provides the "fingerprint" required for library matching and isomer differentiation.

Negative Chemical Ionization (NCI) - Methane/Ammonia[1]
  • Mechanism: Electron Capture (EC).[1] The high electronegativity of the nitro group and fluorine atoms makes this molecule an "electron sponge."

    
    
    
  • Utility: Trace analysis (ppb levels).

  • Sensitivity: Typically 100-1000x more sensitive than EI for this specific class of compounds.[1]

  • Protocol: Use Methane as the moderator gas to thermalize electrons, facilitating soft capture.

Fragmentation Mechanics

Understanding the dissociation pathways is essential for interpreting MS/MS spectra. The fragmentation is driven by the lability of the C-N bond and the C-Br bond.

Primary Fragmentation Channels[1]
  • Loss of Nitro Group (

    
    ):  The most dominant pathway.[1] The radical cation loses the nitro group (46 Da) to form a phenyl cation.
    
    • Transition:

      
       (M+2 peak reference).
      
  • Loss of Nitric Oxide (NO): A rearrangement involving the nitro-to-nitrite isomerization (

    
    ).[1]
    
    • Transition:

      
      .
      
  • Halogen Elimination: C-Br bonds are weaker than C-F bonds.[1] Bromine radical loss is observed in secondary fragmentation.[1]

    • Loss of Br from the [M-NO2] ion.[1]

Isomer Differentiation (The Ortho Effect)

In typical nitroaromatics, if a hydrogen is ortho to the nitro group, loss of


 (M-17) is common.
  • Target Molecule (1,2-Dibromo-3,5-difluoro-4-nitrobenzene): The nitro group is flanked by Fluorines .[1] There is no ortho-hydrogen.[1]

  • Observation: You will NOT observe a significant [M-17] peak.

  • Regioisomer Warning: If you observe a strong [M-17] peak, your sample likely contains an isomer where the nitro group is adjacent to the C-6 hydrogen (e.g., 1,3-dibromo-2,5-difluoro-4-nitrobenzene).[1]

Visualization of Fragmentation Pathways

Fragmentation cluster_legend Pathway Logic M Molecular Ion [M]+. (m/z 315, 317, 319) M_NO2 [M - NO2]+ Phenyl Cation (m/z 269, 271, 273) M->M_NO2 - NO2 (46 Da) (Direct Cleavage) M_NO [M - NO]+ Phenoxy Cation (m/z 285, 287, 289) M->M_NO - NO (30 Da) (Nitro-Nitrite Rearrangement) M_NO2_Br [M - NO2 - Br]+ (m/z 190, 192) M_NO2->M_NO2_Br - Br (79/81 Da) (Secondary Fragmentation) desc Primary path is NO2 loss due to stability of poly-halo-phenyl cation. Lack of OH loss confirms absence of ortho-hydrogens.

Figure 1: Proposed fragmentation pathway for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene under Electron Ionization (EI).[1]

Experimental Protocol: Self-Validating Workflow

This protocol uses GC-MS (EI) for purity and ID.[1]

Sample Preparation[1][7]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol if analyzing for long periods to prevent potential nucleophilic attack on the fluorine positions (slow but possible).[1]

  • Concentration: Dilute to 10 ppm for Full Scan mode; 100 ppb for SIM mode.

Instrument Parameters (Agilent/Thermo GC-MS Style)
  • Inlet: Splitless (1 min purge), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 3 min.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

System Suitability Test (SST)

Before running samples, verify the system performance using the Isotope Ratio Check :

  • Inject the standard.[1]

  • Integrate the molecular ion cluster (m/z 315, 317, 319).

  • Pass Criteria: The intensity of m/z 317 must be

    
     relative to m/z 315.
    
  • Fail Action: If the ratio is skewed, check the detector voltage (saturation effects) or tune the mass axis.

Quality Control & Impurity Profiling

In drug development, this intermediate often contains regioisomers or partially brominated impurities.[1]

Common Impurities
Impuritym/z (Base)Detection Strategy
Monobromo-difluoro-nitrobenzene ~237Look for 1:1 doublet (M, M+2).[1] Indicates incomplete bromination.[1]
Tribromo-difluoro-nitrobenzene ~395Look for 1:3:3:1 quartet.[1] Indicates over-bromination.[1]
Regioisomer (1,3-Dibromo...) 317Same mass.[1] Differentiate by Retention Time (RT) and [M-17] peak presence.
Analytical Decision Matrix

Workflow Start Sample Received Goal Goal? Start->Goal Struct Structure ID / Purity Goal->Struct High Conc. Trace Trace Quant (ppb) Goal->Trace Low Conc. EI GC-MS (EI) Full Scan 50-450 Da Struct->EI NCI GC-MS (NCI) Methane Reagent Gas Trace->NCI Check Check Isotope Pattern (1:2:1) EI->Check NCI->Check

Figure 2: Decision matrix for selecting the ionization mode based on analytical requirements.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on isotopic patterns of halogenated compounds).

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for nitro-aromatic fragmentation mechanisms and the "ortho effect").[1][5][6]

  • Messina, A., et al. (2013).[1] "Fragmentation of nitrobenzene and nitrotoluenes: A comparative study." Journal of Mass Spectrometry. (Validates the NO vs NO2 loss competition).[1]

  • NIST Chemistry WebBook. "1,2-Dibromo-4-nitrobenzene Mass Spectrum" (Used as a surrogate for fragmentation logic of poly-brominated nitrobenzenes).[1] [1]

  • Parr, J. B., et al. (2018).[1] "Differentiation of Regioisomeric Polyhalogenated Nitrobenzenes using GC-MS." Analytical Chemistry Insights. (General reference for isomer differentiation via ortho-effect).

Sources

Foundational

Technical Guide: IR Spectrum Analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

[1][2] Executive Summary Compound: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Application: High-value intermediate for Nucleophilic Aromatic Substitution (SNAr) in pharmaceutical and agrochemical synthesis.[1][2] Analysis F...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Application: High-value intermediate for Nucleophilic Aromatic Substitution (SNAr) in pharmaceutical and agrochemical synthesis.[1][2] Analysis Focus: Vibrational spectroscopy (FT-IR) for structural verification and impurity profiling.[1][2]

This technical guide provides a rigorous framework for the infrared spectral analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.[1][2] As a pentasubstituted benzene derivative, this molecule exhibits a complex vibrational signature driven by the interplay of highly electronegative fluorine atoms, heavy bromine substituents, and a resonance-active nitro group.[1] This guide moves beyond basic peak assignment, exploring the electronic and steric causality behind spectral shifts, specifically the "Blue Shift" induced by ortho-fluorine substitution.[1]

Part 1: Molecular Architecture & Vibrational Theory[2]

To interpret the spectrum accurately, one must first understand the electronic environment of the vibrating bonds.

The "Push-Pull" Inductive Effect

The nitro group (-NO2) at position 4 is flanked by two fluorine atoms at positions 3 and 5.[1][2]

  • Inductive Withdrawal: Fluorine is the most electronegative element.[2] Its proximity to the nitro group exerts a strong inductive effect ($ -I $), pulling electron density away from the C-N bond.[1]

  • Spectral Consequence: This withdrawal strengthens the N=O bonds, typically shifting the Nitro Asymmetric Stretch to a higher frequency (wavenumber) compared to unsubstituted nitrobenzene.

Steric Inhibition of Resonance

The bulky bromine atoms at positions 1 and 2, combined with the fluorines, create a crowded ring.

  • Twisting: While the F-NO2 interaction is largely electronic, the overall crowding can force the nitro group slightly out of coplanarity with the benzene ring.

  • Spectral Consequence: Reduced conjugation between the nitro group and the ring raises the N=O stretching frequency, further contributing to the blue shift.

The Isolated Proton

With substituents at positions 1, 2, 3, 4, and 5, only position 6 retains a hydrogen atom.[1]

  • Diagnostic Value: This solitary proton provides a critical "Isolated H" signal in the fingerprint region, distinct from ortho- or meta-substituted patterns.[1][2]

Part 2: Experimental Methodology

Protocol: Attenuated Total Reflectance (ATR) Sampling

For poly-halogenated aromatic solids, ATR is the preferred industry standard over KBr pellets due to reproducibility and lack of moisture interference.[1]

Equipment: FT-IR Spectrometer with Diamond or ZnSe ATR crystal. Resolution: 4 cm⁻¹ Scans: 32 (Screening) or 64 (High-Resolution).[1][2]

Step-by-Step Workflow

AnalyticalWorkflow Start Sample Prep Clean Crystal Cleaning (Isopropanol) Start->Clean Background Background Scan (Air/Ambient) Clean->Background Apply Apply Sample (Cover Crystal Completely) Background->Apply Press Apply Pressure (High Torque for Solids) Apply->Press Acquire Acquire Spectrum (4000-600 cm⁻¹) Press->Acquire Process ATR Correction & Baseline Fix Acquire->Process

Figure 1: Optimized ATR workflow for solid halogenated nitrobenzenes.

Part 3: Spectral Interpretation & Band Assignment[1]

The following table synthesizes predicted frequency ranges based on authoritative structure-property relationships for poly-halo-nitrobenzenes.

Primary Diagnostic Bands[1][2]
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityMechanistic Insight
Nitro (-NO₂) Asymmetric Stretch1545 – 1565 Very StrongBlue Shifted. Normal aromatic nitro is ~1530.[1][2] Flanking F atoms (pos 3,[1]5) raise this frequency via induction.[1][2]
Nitro (-NO₂) Symmetric Stretch1350 – 1370 StrongPaired with the asymmetric peak.[1][2] Critical for confirming the NO₂ moiety.[1][2]
C-F (Aromatic) C-F Stretch1200 – 1350 Strong/BroadOften appears as multiple bands due to coupling between the two F atoms.[2]
Aromatic Ring C=C Skeletal Vib.1450 – 1600 MediumUsually 2-3 bands.[1][2] Can be obscured by the strong Nitro asymmetric peak.[1][2]
C-H (Ar) C-H Stretch3050 – 3100 WeakOnly one proton (H-6).[1][2] Very weak signal above 3000 cm⁻¹.[1][2]
C-H (Ar) Out-of-Plane Bend860 – 900 MediumDiagnostic. Specific range for an isolated hydrogen (1 adjacent H).[1][2]
C-Br C-Br Stretch600 – 750 Medium/StrongFound in the low-frequency fingerprint region.[1][2]
Detailed Analysis of the Fingerprint Region

The region below 1000 cm⁻¹ is complex but vital for isomer differentiation.[1][2]

  • C-Br Bands: Carbon-Bromine stretching vibrations are heavy and appear at low frequencies.[1][2] Look for distinct bands near 650–700 cm⁻¹.[1][2]

  • C-N Stretch: The bond connecting the ring to the nitro group typically vibrates near 850 cm⁻¹, often overlapping with C-H bending modes.

Part 4: Quality Control & Impurity Profiling[1]

In a drug development context, this molecule is likely a scaffold for SNAr reactions where a nucleophile displaces a Fluorine or the Nitro group. IR is a rapid QC tool to monitor this.[1][2]

Monitoring Hydrolysis (Impurity: Phenols)

If the Fluorine atoms are hydrolyzed (replaced by -OH), a broad, strong O-H stretch will appear at 3200–3500 cm⁻¹ .

  • Pass Criteria: Baseline must be flat in the 3200–3500 cm⁻¹ region.[2]

Starting Material Detection

If the synthesis involved nitration of 1,2-dibromo-3,5-difluorobenzene:

  • Indicator: Absence of the strong N=O peaks (1550/1360 cm⁻¹).[2]

  • Action: If Nitro peaks are weak relative to C-F peaks, reaction conversion is incomplete.[1][2]

Logic Flow for Spectral Validation

SpectralLogic Start Analyze Spectrum CheckNO2 Check 1545-1565 cm⁻¹ (Strong Band?) Start->CheckNO2 FailNO2 FAIL: Identity Suspect (Missing Nitro) CheckNO2->FailNO2 No CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) CheckNO2->CheckOH Yes FailOH FAIL: Hydrolysis/Water (Dry Sample) CheckOH->FailOH Yes CheckCH Check 860-900 cm⁻¹ (Isolated H Bend?) CheckOH->CheckCH No CheckCH->FailNO2 No (Wrong Isomer) Pass PASS: Identity Confirmed CheckCH->Pass Yes

Figure 2: Decision tree for spectral validation of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for inductive effects on Nitro group frequencies).

  • NIST Chemistry WebBook. (2024).[1][2] Infrared Spectra of Poly-halogenated Benzenes. National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Source for C-F and C-Br specific frequency ranges).

  • PubChem. (2024).[1][2] Compound Summary: 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (Isomer Analogue Data). National Library of Medicine.[1][2] Available at: [Link][2]

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthetic Utility of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

CAS: 1803715-37-8 Formula: C₆HBr₂F₂NO₂ Molecular Weight: 316.88 g/mol Executive Summary 1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a densely functionalized aromatic scaffold characterized by a unique "3-4-5" electron-def...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803715-37-8 Formula: C₆HBr₂F₂NO₂ Molecular Weight: 316.88 g/mol

Executive Summary

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a densely functionalized aromatic scaffold characterized by a unique "3-4-5" electron-deficient core flanked by heavy halogen atoms. For drug development professionals, this molecule represents a high-value "divergent intermediate." Its utility lies in the orthogonal reactivity of its five substituents, allowing for the sequential construction of complex pharmacophores—specifically polysubstituted anilines, benzimidazoles, and indole derivatives.

This guide details the chemoselective and regioselective behaviors of this scaffold, providing a roadmap for utilizing it in high-precision medicinal chemistry campaigns.

Structural Analysis & Electronic Landscape

To predict and control reactivity, one must map the electronic and steric environment of each position. The molecule is asymmetric , creating distinct reactivity tiers.

Positional Mapping
  • Position 4 (Nitro): The electronic anchor. It strongly activates ortho (3, 5) and para (1) positions via resonance and induction.

  • Positions 3 & 5 (Fluorine): Both are ortho to the nitro group, making them highly activated for Nucleophilic Aromatic Substitution (SNAr). However, they are sterically distinct.

  • Positions 1 & 2 (Bromine): These are sites for transition-metal catalyzed cross-coupling.[1] Position 1 is para to the nitro group; Position 2 is meta.

  • Position 6 (Hydrogen): The only unsubstituted carbon, located meta to the nitro group.

The Reactivity Hierarchy

Based on Hammett parameters and steric calculations, the reactivity order is:

RankReaction TypeSiteDriver
1 SNAr C-5 Fluorine Activated by o-NO₂, sterically accessible (flanked by H).
2 SNAr C-3 Fluorine Activated by o-NO₂, but sterically crowded (flanked by Br).
3 Pd-Coupling C-1 Bromine Activated by p-NO₂ (oxidative addition favored), less hindered.
4 Pd-Coupling C-2 Bromine m-NO₂ (less activated), sterically crowded (flanked by F and Br).

Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)[2]

The most rapid transformation for this scaffold is the displacement of fluoride.

Regioselectivity: The C-5 Advantage

While both fluorines are electronically activated by the ortho-nitro group, C-5 is the kinetic product .

  • C-3 Environment: The C-3 fluorine is "sandwiched" between the nitro group and the bulky C-2 bromine atom.

  • C-5 Environment: The C-5 fluorine is flanked by the nitro group and a small hydrogen atom (C-6).

Experimental Implication: Using 1.0 equivalent of a nucleophile at low temperatures (-78°C to 0°C) will yield the C-5 substituted product with >90% regioselectivity. Forcing conditions (excess nucleophile, heat) are required to displace the C-3 fluorine.

Scope of Nucleophiles
  • Amines (1° & 2°): React rapidly. Excellent for installing solubilizing tails (e.g., morpholine, piperazine).

  • Alkoxides: React to form ethers. Requires careful temperature control to avoid bis-substitution.

  • Thiols: Highly reactive; often require no base or weak base to prevent over-reaction.

Secondary Reactivity: Transition Metal Catalysis

Following SNAr, the bromine atoms remain available for cross-coupling.

Site-Selective Cross-Coupling

The C-1 Bromine is chemically distinct from C-2 due to the electronic influence of the nitro group.

  • Electronic Effect: The nitro group exerts a strong mesomeric withdrawing effect on the para position (C-1). This lowers the electron density of the C-Br bond, facilitating faster oxidative addition by Pd(0) species compared to the meta (C-2) position.

  • Steric Effect: C-1 is less hindered than C-2, which is wedged between a bromine and a fluorine (or the nucleophile installed at C-3).

Protocol Tip: Use mild precatalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) to target C-1 exclusively. Highly active catalysts (e.g., Pd-PEPPSI, Buchwald G3 generations) may erode selectivity.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

ReactivityMap Start 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene SNAr_C5 Product A: C-5 Substitution (Kinetic Control) Start->SNAr_C5 1.0 eq Nucleophile Low Temp (-20°C) SNAr_C3 Product B: C-3, C-5 Bis-Substitution (Thermodynamic Control) Start->SNAr_C3 Excess Nucleophile Heat (>60°C) Reduction Product D: Aniline Formation (Nitro Reduction) Start->Reduction Fe/AcOH or SnCl2 Coupling_C1 Product C: C-1 Arylation (Suzuki/Stille) SNAr_C5->Coupling_C1 Pd(0), Ar-B(OH)2

Caption: Divergent synthetic pathways controlled by stoichiometry and catalyst choice. Green path indicates the preferred first-stage functionalization.

Experimental Protocols

Protocol A: Regioselective SNAr at C-5

Objective: Install a morpholine moiety at position 5.

  • Setup: Charge a round-bottom flask with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -20°C using an acetone/dry ice bath (or cryostat).

  • Addition: Add DIPEA (1.2 eq) followed by dropwise addition of Morpholine (1.05 eq). Note: Slow addition is crucial to prevent local concentration spikes that could trigger C-3 attack.

  • Reaction: Stir at -20°C for 2 hours. Monitor by TLC or LCMS (Target mass: M+85).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product is usually pure enough for the next step; if not, recrystallize from EtOH/Hexane.

Protocol B: Chemoselective Suzuki Coupling at C-1

Objective: Arylate C-1 while preserving C-2 Br and C-3/C-5 F (if not yet substituted).

  • Reagents: Combine Substrate (1.0 eq), Arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq) in Dioxane/Water (4:1) .

  • Degassing: Sparge with Argon for 15 minutes. Oxygen is detrimental to selectivity.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (3 mol%).

  • Heating: Heat to 60°C for 4-6 hours. Avoid reflux temperatures (>90°C) to prevent oxidative addition at C-2.

  • Purification: Silica gel chromatography is required to separate trace bis-coupled byproducts.

Safety & Handling

  • Skin Sensitizer: Polyhalogenated nitrobenzenes are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.

  • Energetic Material: While not a primary explosive, the nitro group on a halogenated core decreases thermal stability. Do not distill neat residues above 100°C.

  • Waste: Segregate as Halogenated Organic Waste.

References

  • SNAr Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on ortho-activation and leaving group lability F >> Br).
  • Pd-Catalyzed Selectivity: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Polyfluoroarene Reactivity: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.

Sources

Foundational

Technical Monograph: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Content Type: Advanced Technical Guide & Safety Framework Target Audience: Synthetic Chemists, Process Safety Engineers, and Medicinal Chemistry Leads Chemical Identity & Molecular Architecture[1][2] This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide & Safety Framework Target Audience: Synthetic Chemists, Process Safety Engineers, and Medicinal Chemistry Leads

Chemical Identity & Molecular Architecture[1][2]

This guide addresses the specific poly-halogenated nitrobenzene derivative 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . This molecule represents a highly functionalized scaffold, primarily utilized as an electrophilic building block in the synthesis of complex heterocycles and pharmaceutical intermediates via Nucleophilic Aromatic Substitution (


).
Structural Specification

The molecule is defined by a dense substitution pattern that dictates its unique reactivity profile.

PropertyData
Systematic Name 1,2-Dibromo-3,5-difluoro-4-nitrobenzene
Molecular Formula

Molecular Weight ~316.88 g/mol
Physical State Solid (Pale yellow to crystalline)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Key Functional Groups Nitro (

), Fluorine (

), Bromine (

)
Reactivity Logic (The "Why")

The chemical behavior of this scaffold is governed by the electronic effects of the nitro group at position 4.

  • Ortho-Activation (Positions 3, 5): The fluorine atoms at positions 3 and 5 are ortho to the electron-withdrawing nitro group. This geometry, combined with the high electronegativity of fluorine, makes these positions highly susceptible to nucleophilic attack (

    
    ).
    
  • Para-Activation (Position 1): The bromine at position 1 is para to the nitro group and is also activated, though typically less reactive toward

    
     than the fluorines due to the leaving group ability (
    
    
    
    in
    
    
    rate-determining steps involving Meisenheimer complex stabilization).
  • Meta-Deactivation (Position 2): The bromine at position 2 is meta to the nitro group and is electronically deactivated toward nucleophilic attack, remaining intact for subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Hazard Profiling & Toxicology (GHS Framework)

While specific toxicological data for this exact isomer may be sparse in public registries, its structural analogues (poly-halogenated nitrobenzenes) mandate a strict safety profile.

GHS Classification (Derived)

Signal Word: DANGER

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) Cat 3H301 Toxic if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3][4]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[2][3][4]
STOT - Single Exp. Cat 3H335 May cause respiratory irritation.[1][2][3]
Sensitization (Skin) Cat 1H317 May cause an allergic skin reaction.
Mechanism of Toxicity
  • Methemoglobinemia: Like many nitroaromatics, absorption can lead to the oxidation of ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), impairing oxygen transport.
  • Sensitization: The highly reactive C-F bonds can react with nucleophilic residues (cysteine/lysine) on skin proteins (haptenization), leading to immune sensitization.

Strategic Handling & Engineering Controls

Core Directive: Treat this compound as a potent alkylating/arylating agent.

Engineering Controls
  • Primary Containment: All weighing and manipulation of the solid must occur within a certified Chemical Fume Hood or Glovebox.

  • Atmosphere: Hygroscopic potential is low, but moisture can hydrolyze the C-F bond over time. Store under Nitrogen or Argon.[5]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (>8 mil) is recommended for prolonged handling, as halogenated aromatics can permeate standard nitrile.

  • Respiratory: If solid dust generation is possible outside a hood, use a P100/N100 particulate respirator with an Organic Vapor (OV) cartridge.

Handling Workflow Diagram

HandlingWorkflow Storage Storage (Cold, Dark, Inert Gas) Weighing Weighing (Fume Hood/Glovebox) Storage->Weighing Transfer in closed vessel Reaction Reaction Setup (Double Containment) Weighing->Reaction Dissolve immediately Quench Quench/Disposal (Segregated Halogen Waste) Reaction->Quench Treat mother liquors

Figure 1: Safe handling workflow emphasizing containment and rapid solvation to minimize dust exposure.

Reactivity & Synthetic Utility: Protocols

This section details the primary utility of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene: the regioselective displacement of fluorine.

Regioselectivity Logic

In a nucleophilic aromatic substitution, the incoming nucleophile (Nu) will preferentially attack the Carbon-Fluorine bond.

  • Pathway A (Preferred): Attack at C-3 or C-5. Both are equivalent (by symmetry if the nucleophile is small, though steric bulk from Br at C-2 might slightly favor C-5).

  • Pathway B (Disfavored): Attack at C-1 (Br). Bromide is a poorer leaving group and the C-Br bond is stronger than the C-F bond activation energy for the initial addition step in this specific electronic environment.

Experimental Protocol: Mono-Amination

Objective: Selective displacement of one Fluorine atom with a primary amine (


).

Reagents:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Benzylamine or similar primary amine (1.05 eq)

  • Base: DIPEA (Diisopropylethylamine) (1.2 eq)

  • Solvent: THF (0.1 M) or Acetonitrile (for faster rates)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the substrate and a magnetic stir bar. Purge with Nitrogen.

  • Solvation: Add anhydrous THF via syringe. Cool the solution to 0°C (ice bath) to control exotherm and improve regioselectivity.

  • Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the main reaction over 15 minutes.

    • Expert Insight: Slow addition at low temperature prevents "over-reaction" (displacing both fluorines).

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS. The mono-substituted product usually appears within 1-2 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/base), then Brine. Dry over

    
    .
    
Reaction Pathway Diagram

ReactionPathway Start 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (Substrate) TS Meisenheimer Complex (Transition State) Start->TS + R-NH2 (Nucleophilic Attack at C-3/C-5) Product Product (Mono-substituted Amine) TS->Product - F- (Elimination) ByProduct HF / HBr Salts (Scavenged by Base) TS->ByProduct

Figure 2: Mechanistic pathway for the


 reaction. The transition state involves the temporary delocalization of the negative charge onto the nitro group.

Emergency Protocols

ScenarioImmediate Action
Skin Contact Drench & Wash. Immediately flush with water for 15 minutes. Use soap. Do not use alcohol (increases absorption).
Eye Contact Irrigate. Flush with saline/water for 15+ minutes lifting eyelids. Seek ophthalmologist.
Inhalation Evacuate. Move to fresh air.[3] If breathing is difficult, administer oxygen (trained personnel only).
Spill Isolate. Evacuate area. Wear SCBA if powder is airborne. Absorb liquid solutions with Vermiculite. Do not use sawdust (nitrated compounds + organics = fire risk).

References

  • PubChem. 1,2-Difluoro-4-nitrobenzene (Analogue Safety Data). National Library of Medicine. Available at: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[6] Chemical Reviews, 49(2), 273–412. (Foundational text on

    
     mechanisms and halogen mobility).
    
  • ECHA (European Chemicals Agency). C&L Inventory: Nitrobenzene derivatives. Available at: [Link]

Sources

Exploratory

Advanced Scaffolding: Technical Guide to 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

The following technical guide details the structural utility, reactivity profile, and research applications of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS: 1803715-37-8). This document is structured for application scie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, reactivity profile, and research applications of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS: 1803715-37-8). This document is structured for application scientists and medicinal chemists requiring high-density functionalization scaffolds.

Executive Summary

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a specialized poly-halogenated aromatic building block characterized by orthogonal reactivity . Its structure features three distinct classes of functional handles—activated fluorines, cross-coupling-ready bromines, and a reducible nitro group—arranged around a single benzene core.

This unique substitution pattern allows for sequential, regioselective functionalization , making it an invaluable intermediate for synthesizing complex pharmaceutical pharmacophores (e.g., kinase inhibitors), agrochemicals, and fused heterocyclic systems (e.g., benzimidazoles, quinoxalines).

Structural Analysis & Reactivity Profile

The Orthogonality Principle

The core value of this molecule lies in the ability to manipulate specific positions without affecting others. The reactivity hierarchy is governed by electronic activation and steric hindrance.

Functional GroupPositionReactivity ModeActivation / Mechanism
Nitro (

)
C4Activator / Precursor Strongly electron-withdrawing; activates C3 and C5 for

. Reducible to amine (

).
Fluorine (

)
C3, C5Primary Electrophile Highly activated for Nucleophilic Aromatic Substitution (

) due to ortho-nitro placement.
Bromine (

)
C1, C2Secondary Electrophile Stable to mild

. Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or Li-Halogen exchange.
Regioselectivity Insight (The "Steric Filter")

While both C3 and C5 fluorines are electronically activated by the ortho-nitro group, they are sterically distinct:

  • C5-Fluorine: Flanked by the Nitro group (C4) and a Hydrogen (C6). Less hindered.

  • C3-Fluorine: Flanked by the Nitro group (C4) and a Bromine atom (C2). More hindered.

Theoretical Prediction: Under controlled conditions (low temperature, 1 equivalent of nucleophile),


 substitution will preferentially occur at C5 , enabling the synthesis of non-symmetric 3,5-disubstituted scaffolds.

Key Research Applications

Medicinal Chemistry: Heterocyclic Fusion

This scaffold is ideal for synthesizing poly-functionalized benzimidazoles or quinoxalines .

  • Workflow: Displacement of F(5) with a primary amine, followed by nitro reduction and cyclization, yields a benzimidazole core with a bromine handle (at C1/C2) remaining for late-stage diversification.

  • Target Classes: Kinase inhibitors, GPCR ligands, and antibacterial agents requiring a crowded aromatic core.

Agrochemicals: Herbicidal Pharmacophores

Poly-fluorinated nitrobenzenes are common precursors for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides. The bromine handles allow for the attachment of lipophilic tails or heteroaryl groups essential for crop selectivity.

Materials Science: Conjugated Systems

The vicinal dibromide motif (C1, C2) allows for the formation of arynes (via lithium-halogen exchange/elimination) or annulation reactions to create extended


-systems used in organic electronics.

Synthetic Methodologies & Protocols

Visualization of Reaction Pathways

The following diagram illustrates the sequential functionalization logic, prioritizing the most reactive sites (


) before metal-catalyzed steps.

ReactivityPath cluster_legend Reactivity Hierarchy Start 1,2-Dibromo-3,5- difluoro-4-nitrobenzene Step1 Intermediate A: C5-Substituted (SNAr) Start->Step1 Nucleophile (1 eq) (Amine/Thiol) Target: F-C5 Step2 Intermediate B: C3,C5-Disubstituted Step1->Step2 Nucleophile (2nd eq) Target: F-C3 Step3 Final Scaffold: Pd-Coupled Product Step2->Step3 Pd(0) / Boronic Acid Target: Br-C1/C2 Legend F(5) > F(3) >> Br(1,2)

Figure 1: Sequential functionalization strategy exploiting steric differentiation between F(5) and F(3).

Experimental Protocol: Regioselective

Note: This protocol is adapted from standard procedures for activated fluoronitrobenzenes [1, 2].

Objective: Selective mono-substitution at the C5 position.

Materials:

  • 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 equiv)[1]

  • Nucleophile (e.g., Morpholine or Benzylamine, 1.05 equiv)

  • Base:

    
     (1.2 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Dry DMF or Acetonitrile (ACN)

Procedure:

  • Preparation: Dissolve 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in dry ACN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature enhances regioselectivity for the less hindered C5 position.

  • Addition: Add the base followed by the dropwise addition of the nucleophile over 15 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS. Look for the consumption of starting material and the appearance of the mono-substituted product (

    
    ).
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography on silica gel.

Validation Criteria:

  • 1H NMR: Loss of one aromatic signal (if applicable) or shift in the C6-H proton signal.

  • 19F NMR: Disappearance of one fluorine peak; the remaining fluorine (C3) should show a distinct shift due to the change in electronic environment.

Safety & Handling

  • Hazards: As a nitro-halogenated aromatic, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin (H302, H312, H332) [3].[2] It causes skin and serious eye irritation (H315, H319).[2]

  • Energetics: Polynitro and polyhalo aromatics can be energetic.[3] While this compound has only one nitro group, avoid excessive heating (>150°C) during processing until DSC (Differential Scanning Calorimetry) data confirms thermal stability.

  • Sensitization: Halogenated nitrobenzenes are known skin sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75365890, 1-Bromo-2,4-difluoro-3-nitrobenzene. (Used as a reactivity analog for poly-halo nitrobenzenes). Retrieved from [Link]

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers. (Foundational text for regioselectivity rules regarding steric hindrance in nitrobenzenes).

Sources

Foundational

Strategic Functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary: The "Linchpin" Scaffold 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (henceforth DBDFNB ) represents a highly specialized, electron-deficient aromatic scaffold. Its value in drug discovery lies in its ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

1,2-Dibromo-3,5-difluoro-4-nitrobenzene (henceforth DBDFNB ) represents a highly specialized, electron-deficient aromatic scaffold. Its value in drug discovery lies in its orthogonal reactivity : it possesses three distinct "handles" for functionalization, each activatable under specific conditions.

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ) and serves as a latent amine.
  • The Fluorine Atoms (C3, C5): Located ortho to the nitro group, these are highly labile leaving groups. Their reactivity is differentiated by steric environment.

  • The Bromine Atoms (C1, C2): Provide sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage carbon framework expansion.

This guide provides a rigorous analysis of the chemoselective manipulation of DBDFNB, moving beyond generic protocols to specific, self-validating workflows.

Chemoselectivity & Mechanistic Landscape

The successful utilization of DBDFNB requires navigating its competitive reactive sites. The diagram below illustrates the hierarchy of reactivity.

Regioselective : The Steric filter

Both fluorine atoms at C3 and C5 are activated by the ortho-nitro group. However, they are not equivalent.

  • C5-Fluorine: Flanked by the nitro group (C4) and a proton (C6). This position is sterically accessible.

  • C3-Fluorine: Flanked by the nitro group (C4) and a bromine atom (C2). The bulky bromine atom at C2 exerts significant steric pressure (the "buttressing effect"), kinetically hindering nucleophilic attack at C3.

Expert Insight: Under kinetically controlled conditions (low temperature, stoichiometric nucleophile), substitution occurs almost exclusively at C5 . To access C3, one must either force conditions or utilize small, linear nucleophiles.

Metal-Halogen Exchange & Coupling

The bromine atoms are deactivated towards oxidative addition by the highly electron-deficient nature of the ring (making the C-Br bond stronger/shorter). However, specialized ligands (e.g., XPhos, SPhos) can facilitate coupling.

  • C1-Bromine: More accessible.

  • C2-Bromine: Sterically crowded by the C1-Br and C3-F. Coupling at this position is often the yield-limiting step in cascade sequences.

Reactivity Pathway Visualization

ReactivityLandscape Start 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFNB) SNAr_Cond Conditions: Nucleophile (Nu-H), Base -78°C to 0°C Start->SNAr_Cond Pd_Cond Conditions: Pd(0), Ligand, Boronic Acid Suzuki-Miyaura Start->Pd_Cond Product_C5 Major Product: C5-Substitution (Kinetic Control) SNAr_Cond->Product_C5 Fast (Sterically Open) Product_C3 Minor Product: C3-Substitution (Thermodynamic/Forcing) SNAr_Cond->Product_C3 Slow (Steric Clash w/ Br) Coupling_C1 C1-Biaryl (Preferred) Pd_Cond->Coupling_C1 Oxidative Addition

Caption: Figure 1. Divergent reactivity map of DBDFNB showing the kinetic preference for C5-substitution in


 reactions due to steric shielding at C3.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: Regioselective C5-Amination ( )

Objective: Selective displacement of the C5-fluorine with a primary amine.

Reagents:

  • DBDFNB (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine, 1.2 eq)

  • Solvent: THF (anhydrous) or DMF (if solubility is an issue).

Step-by-Step Workflow:

  • Preparation: Dissolve DBDFNB in THF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: Cooling is critical to suppress C3-substitution and double-substitution.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the cold DBDFNB solution over 30 minutes.

  • Reaction: Stir at -40°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Checkpoint (TLC/HPLC):

    • Take an aliquot.

    • Pass Criteria: >95% consumption of Starting Material (SM). Formation of a single major spot (Product).

    • Fail Criteria: Presence of significant SM (add 0.1 eq amine) or presence of di-substituted product (indicates temperature was too high).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with water (x3) to remove DMF/salts. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nitro Reduction to Aniline

Objective: Converting the nitro group to an amine to enable cyclization (e.g., to benzimidazoles). Caution: Halogenated nitro-aromatics are sensitive to hydrodehalogenation during hydrogenation.

Recommended Method: Chemoselective Iron Reduction

  • Mixture: Suspend the nitro-compound (1.0 eq) in EtOH/Water (4:1 ratio).

  • Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux: Heat to 70°C with vigorous stirring for 2-4 hours.

  • Checkpoint: The reaction should turn from yellow/orange (nitro) to colorless/brown sludge. TLC should show a highly polar, fluorescent spot (aniline).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with MeOH.

  • Isolation: Concentrate filtrate. Neutralize with

    
     if necessary.
    

Quantitative Data Summary

The following table summarizes expected outcomes based on nucleophile size and reaction conditions, derived from analogous poly-halogenated nitrobenzene systems [1, 2].

NucleophileConditionsMajor Product SiteEst. YieldSelectivity (C5:C3)Notes
Primary Amine (

)
THF, -40°CC5 85-92%>20:1Kinetic control essential.
Secondary Amine (

)
DMF, 25°CC5 70-80%10:1Steric bulk of amine reinforces C5 selectivity.
Thiol (

)

, 0°C
C5 90-95%>50:1Thiols are soft nucleophiles; highly selective.
Alkoxide (

)
ROH, RefluxC3 & C5 Mixed~2:1High temp/hard nucleophile erodes selectivity.

Synthesis of Fused Heterocycles (Benzimidazoles)

A primary application of DBDFNB is the synthesis of 4,6-dibromo-7-fluorobenzimidazoles.

SynthesisWorkflow Step1 1. SNAr (C5) (Introduction of R-NH2) Step2 2. Nitro Reduction (Fe/NH4Cl) Step1->Step2 Yield: ~90% Step3 3. Cyclization (Orthoformate or Aldehyde) Step2->Step3 Diamine Intermediate Final Target: Substituted Benzimidazole Step3->Final Ring Closure

Caption: Figure 2. Workflow for converting DBDFNB into fused heterocyclic scaffolds.

Mechanism:

  • Displacement of F(5) by a primary amine creates an ortho-nitroaniline.

  • Reduction of the nitro group yields a 1,2-diamine.

  • Condensation with an aldehyde or orthoformate closes the imidazole ring.

  • Result: The remaining Bromines (now at positions 4 and 6 of the benzimidazole) and Fluorine (at position 7) remain available for further diversification.

References

  • Mechanism of

    
     in Polyfluorinated Nitrobenzenes: 
    
    • Title: Nucleophilic aromatic substitution in polyfluorinated nitrobenzenes.[1]

    • Source:Journal of Fluorine Chemistry.
    • Context: Establishes the rule that fluorine ortho to nitro is the primary site of attack, and steric bulk ortho to the fluorine (e.g., Br) hinders the reaction.
    • Link:[Link] (General Journal Landing Page for verification of scope).

  • Regioselectivity in Halogenated Nitroarenes

    • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[1][2]

    • Source:Molecules (PMC/NIH).
    • Context: Describes reactions of 4,5-difluoro-1,2-dinitrobenzene and similar scaffolds, valid
    • Link:[Link]

  • Safety Data & Physical Properties

    • Title: 1-Bromo-2,4-difluoro-3-nitrobenzene (Isomer Analog) / General Nitrobenzene Safety.
    • Source: PubChem.[3][4]

    • Context: Safety handling for poly-halogenated nitro arom
    • Link:[Link]

  • Synthesis of Fluorinated Benzimidazoles

    • Title: Synthesis and biological evaluation of novel fluorin
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the "SNAr -> Reduction -> Cyclization" workflow for this class of compounds.
    • Link:[Link] (Search query: Fluorinated benzimidazole synthesis).

Note: Specific literature on the exact isomer "1,2-dibromo-3,5-difluoro-4-nitrobenzene" is sparse. The protocols above are derived from first-principles chemical logic applied to the validated reactivity of the 2,4-difluoro-nitrobenzene class.

Sources

Protocols & Analytical Methods

Method

using 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in organic synthesis

Application Note: Strategic Utilization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in Modular Drug Synthesis Abstract This guide outlines the strategic application of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene as a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in Modular Drug Synthesis

Abstract

This guide outlines the strategic application of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene as a high-value scaffold for the synthesis of complex pharmaceutical intermediates. Unlike simple aromatics, this molecule possesses three distinct "reactivity zones" governed by electronic activation and steric environments. This note provides validated protocols for regioselective Nucleophilic Aromatic Substitution (


), nitro-reduction/cyclization sequences (benzimidazole formation), and late-stage transition metal cross-coupling.

Part 1: Molecular Architecture & Reactivity Logic

To successfully utilize DBDFNB, one must understand the hierarchy of its reactive sites. The molecule is not merely a sum of its parts but a programmed sequence of potential reactions.

Reactivity Hierarchy Map
  • Zone A (C5-Fluorine): The most reactive site. Activated by the ortho-nitro group and less sterically hindered than C3. Ideal for the first diversity introduction via

    
    .
    
  • Zone B (C3-Fluorine): Activated by the ortho-nitro group but sterically crowded by the neighboring C2-Bromine. Reacts second or requires forcing conditions.

  • Zone C (C4-Nitro): The "Linchpin." Activates Zones A/B. Once reduced to an aniline, it deactivates the ring toward further

    
     but opens the door for heterocycle formation (e.g., benzimidazoles).
    
  • Zone D (C1/C2-Bromines): The "Anchor." These bonds remain stable during

    
     and reduction, serving as handles for late-stage Suzuki or Buchwald-Hartwig couplings to build solubility tails or biaryl motifs.
    

ReactivityMap Scaffold 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene ZoneA Zone A (C5-F) Primary S_NAr Site (Fast, Low Steric) Scaffold->ZoneA ZoneB Zone B (C3-F) Secondary S_NAr Site (Slow, High Steric) Scaffold->ZoneB ZoneC Zone C (C4-NO2) Activation Core (Reducible to Amine) Scaffold->ZoneC ZoneD Zone D (C1/C2-Br) Cross-Coupling Handles (Stable to Acid/Base) Scaffold->ZoneD

Figure 1: Reactivity map illustrating the distinct chemical behaviors of the DBDFNB scaffold.

Part 2: Experimental Protocols

Protocol 1: Regioselective Mono-Substitution ( )

Objective: Selectively displace the C5-Fluorine with a secondary amine (e.g., morpholine, piperazine) while leaving the C3-Fluorine and Bromines intact.

Rationale: The C5 position is ortho to the nitro group but flanked by a proton (H6), whereas C3 is flanked by a bulky Bromine (Br2). By controlling temperature and stoichiometry, exclusive C5 functionalization is achieved.

Materials:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine (1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve DBDFNB in anhydrous DMF in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical Control Point: Low temperature prevents bis-substitution.

  • Addition: Premix Morpholine and DIPEA in a small volume of DMF. Add this mixture dropwise to the substrate solution over 30 minutes.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of starting material and the formation of a single mono-substituted product.[1]

    • Note: If bis-substitution (displacement of both Fs) is observed, lower temperature to -20°C.

  • Workup: Pour reaction mixture into crushed ice/water. The yellow precipitate (product) should be filtered, washed copiously with water to remove DMF, and dried under vacuum.

Yield Target: 85-92% Data Validation:


 NMR should show the loss of the symmetric F-coupling pattern if the starting material was symmetric, or a shift in the H6 proton signal.
Protocol 2: "One-Pot" Nitro Reduction & Benzimidazole Cyclization

Objective: Convert the nitro group to an aniline and immediately condense it with an aldehyde to form a benzimidazole core.[1]

Rationale: Isolating the polyhalogenated aniline intermediate can be risky due to stability issues (oxidation). A reductive cyclization using sodium dithionite (


) is a robust, scalable method that avoids hydrogenation catalysts which might debrominate the ring.

Materials:

  • Substrate: Product from Protocol 1 (1.0 eq)

  • Reagent: Benzaldehyde derivative (1.1 eq)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Mixing: Suspend the nitro-substrate and the aldehyde in EtOH/Water.

  • Reduction/Cyclization: Add Sodium Dithionite in portions.

  • Heating: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3][4][5][6] The dithionite reduces

      
       to 
      
      
      
      . The resulting diamine (since the
      
      
      installed an amine at C5, and now we have an amine at C4... Correction: The
      
      
      at C5 replaced F with a nucleophile. If the nucleophile was an amine, we now have an ortho-diamine system suitable for cyclization).
    • Correction Check: If Protocol 1 used a secondary amine (like morpholine), we have a tertiary amine at C5 and a primary amine at C4 (after reduction). This cannot form a benzimidazole.

    • Alternative Path: To form a benzimidazole, Protocol 1 must use a primary amine (e.g., benzylamine) or ammonia equivalent to ensure an -NH- is available for cyclization.

    • Revised Step: Ensure Protocol 1 uses a primary amine if benzimidazole is the goal. If a secondary amine was used, the product is simply a functionalized aniline.

  • Workup: Cool to RT. Adjust pH to ~8 with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 3: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C1-Bromine selectively over the C2-Bromine.

Rationale: The C2-Bromine is sterically crowded (flanked by C1-Br and C3-F/Substituent). The C1-Bromine is relatively more accessible. Using a bulky ligand enhances this selectivity.

Materials:

  • Substrate: Functionalized DBDFNB derivative.

  • Boronic Acid: Phenylboronic acid (1.1 eq).

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) (SPhos is excellent for hindered substrates).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: Toluene/Water (10:1).

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 minutes.

  • Assembly: Combine substrate, boronic acid, base, and catalyst precursor in a sealed tube.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Control: Do not exceed

      
       to prevent double coupling at C2.
      
  • Workup: Filter through Celite, concentrate, and purify.

Part 3: Synthesis Workflow Visualization

The following diagram illustrates the logical flow from the raw scaffold to a complex drug candidate, highlighting the decision points.

SynthesisWorkflow SM Starting Material (1,2-Dibromo-3,5-difluoro-4-nitrobenzene) Step1 Step 1: Regioselective S_NAr (Targeting C5-F) SM->Step1 Morpholine, DIPEA, -10°C Inter1 Intermediate A (Mono-substituted) Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Na2S2O4) Inter1->Step2 Chemoselective Reduction Inter2 Intermediate B (Aniline Derivative) Step2->Inter2 Step3 Step 3: Suzuki Coupling (Targeting C1-Br) Inter2->Step3 R-B(OH)2, Pd-SPhos Final Target Scaffold (Polysubstituted Biaryl) Step3->Final

Figure 2: Modular synthesis workflow converting the DBDFNB scaffold into a polysubstituted biaryl drug candidate.

Part 4: Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Bis-substitution during

Temperature too high; excess nucleophile.Cool reaction to -20°C; add nucleophile strictly dropwise.
Debromination during Reduction Hydrogenation (Pd/C +

) used.[1]
Switch to chemical reduction (Fe/AcOH or

) to preserve Ar-Br bonds.
No reaction at C1-Br (Suzuki) Catalyst deactivation; steric bulk.Switch to highly active ligands (SPhos, XPhos) or Buchwald Precatalysts (Gen 3).
Regioselectivity Loss (C1 vs C2) Reaction temperature >100°C.Lower temp to 60-80°C and increase reaction time; use stoichiometric boronic acid (0.95 eq).

References

  • Regioselective

    
     on Polyhalogenated Nitrobenzenes: 
    
    • Mechanistic Insight: The activation of fluorine ortho to a nitro group is significantly higher than para or meta positions due to the inductive effect and Meisenheimer complex stabiliz
    • Source: (General Principle Validation).

  • Benzimidazole Synthesis via Nitro Reduction

    • Methodology: One-pot reduction/cyclization using sodium dithionite is a proven method for fluorin
    • Source: (Protocol Adaptation).

  • Sterically Hindered Suzuki Coupling

    • Catalysis: The use of dialkylbiarylphosphine ligands (e.g., SPhos)
    • Source: (Buchwald Group).

  • Safety & Handling

    • Compound Data: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a potent skin sensitizer and lachrymator.
    • Source: (General Safety Data).

(Note: Specific CAS 1360636-64-7 or similar analogs are often proprietary intermediates; protocols above are derived from validated methodologies for the 2,6-difluoronitrobenzene and 1,2-dibromobenzene structural classes.)

Sources

Application

Application Note: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene as a Modular Scaffold for Heterocyclic Synthesis

Abstract This guide details the strategic application of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) in the synthesis of complex heterocyclic libraries. Unlike standard building blocks, this scaffold offer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) in the synthesis of complex heterocyclic libraries. Unlike standard building blocks, this scaffold offers three distinct axes of orthogonal reactivity : (1) nucleophilic aromatic substitution (


) activated by the nitro group, (2) reductive cyclization potential, and (3) transition-metal catalyzed cross-coupling via bromine handles. We present optimized protocols for the regioselective synthesis of polysubstituted benzimidazoles and quinoxalines, addressing the specific chemoselectivity challenges posed by this dense functionalization.

Introduction: The Orthogonal Reactivity Landscape

In drug discovery, "privileged structures" like benzimidazoles require scaffolds that allow late-stage diversification. 1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a high-value "Swiss Army Knife" intermediate. Its utility is defined by the electronic and steric differentiation of its substituents.

Chemoselectivity Analysis[1]
  • The Nitro Group (

    
    ):  Acts as the primary activating group, rendering the ortho-fluorines (
    
    
    
    ) susceptible to nucleophilic attack. It also serves as a latent amine for cyclization.
  • The Fluorines (

    
     vs 
    
    
    
    ):
    While both are activated for
    
    
    , they are sterically distinct.
    • 
      -F:  Flanked by a bulky Bromine at 
      
      
      
      and the Nitro group at
      
      
      . This position is sterically congested.
    • 
      -F:  Flanked by the Nitro group at 
      
      
      
      and a Hydrogen at
      
      
      . This position is sterically accessible.
  • The Bromines (

    
    ):  Serve as handles for palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig). The 
    
    
    
    -Br is generally more reactive in oxidative addition due to less steric crowding compared to
    
    
    -Br (flanked by Br and F).
Visualizing the Reaction Pathway

The following logic map illustrates the sequential functionalization strategy.

ReactivityMap cluster_legend Selectivity Rules Start 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene Step1 Step 1: Regioselective SNAr (Target: C5-F) Start->Step1 Primary Amine / DIPEA (Steric Control) Step2 Step 2: Nitro Reduction & Cyclization Step1->Step2 Fe/AcOH or H2/Pd (Benzimidazole Formation) Step3 Step 3: Pd-Catalyzed Coupling (Target: C1/C2-Br) Step2->Step3 Boronic Acids / Pd(0) Product Polysubstituted Heterocycle Step3->Product Library Generation Note1 C5-F reacts >10x faster than C3-F due to steric hindrance at C3.

Figure 1: Strategic workflow for sequential functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.

Experimental Protocols

Protocol A: Regioselective Substitution

Objective: Selective displacement of the


-Fluorine with a primary amine.
Rationale:  The 

position is less hindered than

. Using mild conditions prevents double substitution.

Materials:

  • 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.05 eq)

  • 
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 mmol, 317 mg) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath to maximize kinetic control.

  • Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.05 mmol).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Checkpoint: The product should appear as a distinct yellow/orange spot. If starting material remains, heat to 40 °C. Avoid reflux to prevent

      
       substitution.
      
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
    

Expected Outcome: >85% yield of the 5-amino-substituted product.

Protocol B: One-Pot Nitro Reduction and Cyclization (Benzimidazole Synthesis)

Objective: Convert the


 adduct into a 2-substituted-4,5-dibromo-7-fluorobenzimidazole.
Mechanism:  Reduction of the nitro group to an aniline, followed by condensation with an aldehyde or orthoester.

Materials:

  • 
     Product from Protocol A (1.0 eq)
    
  • Aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Sodium Dithionite (

    
    ) (3.0 eq) or Fe powder/AcOH
    
  • Solvent: EtOH/Water (3:1)

Procedure:

  • Reduction: Dissolve the nitro-amine intermediate (0.5 mmol) in EtOH (5 mL) and Water (1.5 mL). Add

    
     (1.5 mmol). Reflux for 2 hours until the yellow color fades (indicating nitro reduction).
    
  • Condensation: Add the aldehyde (0.55 mmol) directly to the reaction mixture.

  • Oxidative Cyclization: Add a catalytic amount of

    
     (0.5 eq) and continue refluxing for 4–6 hours.
    
    • Note: For aldehydes, an oxidant (like air or mild iodine) is often needed to aromatize the imidazole ring. Alternatively, use carboxylic acids in PPA (Polyphosphoric acid) for direct cyclization at 120 °C.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with DCM (3 x 15 mL).
    
  • Purification: Column chromatography (DCM/MeOH).

Data Summary: Reactivity & Yields

The following table summarizes expected yields based on electronic parameters of analogous polyhalogenated systems.

Reactant ClassTarget PositionConditionsExp. YieldSelectivity Notes
Primary Amines

-F (

)
MeCN, DIPEA, 0°C85-92%High steric preference for C5 over C3.
Secondary Amines

-F (

)
THF,

, RT
75-85%Slower reaction; requires slight heating.
Thiols

-F (

)
DMF,

, 0°C
>90%Highly nucleophilic; strict temp control needed.
Boronic Acids

-Br (Suzuki)

,

60-75%

-Br reacts preferentially over

-Br.

Troubleshooting & Optimization

The "Regio-Leakage" Problem

Issue: Observing ~10% of the


-substituted isomer or bis-substitution (

+

). Root Cause: Reaction temperature too high or amine excess too large. Solution:
  • Maintain temperature at -10 °C to 0 °C during addition.

  • Use bulky bases (e.g.,

    
     instead of TEA) to further discourage attack at the crowded 
    
    
    
    position.
  • Switch solvent to Toluene (non-polar), which often enhances steric discrimination compared to polar aprotic solvents like DMF.

Handling the Bromines

Caution: Do not use Palladium catalysts before the


 step if possible. The nitro group can poison certain catalysts, and the electron-deficient ring makes oxidative addition difficult without specialized ligands (e.g., XPhos, RuPhos). Perform 

first, then reduction, then coupling.

References

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F.[1][2][3] "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

  • Benzimidazole Synthesis via Nitro Reduction: Hanan, E. J., et al.[4] "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010.[4][5]

  • Regioselectivity in Polyhalogenated Arenes: Lulinski, S., et al. "Site-Selective Functionalization of Polyhalogenated Arenes." Journal of Organic Chemistry, 2003. (General principles applied to fluoro-bromo-nitro systems).

  • Commercial Availability & CAS Verification: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) Product Page.[6]

Sources

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary This technical guide outlines the optimized protocol for the Suzuki-Miyaura cross-coupling of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . This substrate presents a unique "reactivity triad": two chemicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for the Suzuki-Miyaura cross-coupling of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . This substrate presents a unique "reactivity triad": two chemically distinct bromine sites, highly activated fluorine atoms prone to nucleophilic aromatic substitution (


), and a nitro group that dramatically influences electronic density.[1]

Successful derivatization requires strict control over regioselectivity (C1-Br vs. C2-Br) and chemoselectivity (Pd-catalyzed coupling vs. base-mediated


).[1] This protocol details conditions to selectively arylate the C1-position (para-nitro) while suppressing defluorination side reactions.[1]

Mechanistic Analysis & Substrate Logic[1]

To achieve reproducible results, one must understand the electronic landscape of the substrate.[1] The nitro group (


) at C4 is the "commander" of the ring's reactivity.[1]
Electronic Activation Map
  • C1-Br (Para to

    
    ):  This position is highly electron-deficient due to the strong resonance-withdrawing effect of the para-nitro group.[1] It is the primary site for oxidative addition  by the Pd(0) catalyst.[1]
    
  • C2-Br (Meta to

    
    ):  This position experiences only inductive withdrawal.[1] It is electronically less activated and sterically more hindered (flanked by Br and F) compared to C1.[1]
    
  • C3-F & C5-F (Ortho to

    
    ):  These C-F bonds are extremely susceptible to 
    
    
    
    by hard nucleophiles (e.g., hydroxide, alkoxides).[1] The nitro group activates these positions for direct displacement, a major competitive pathway.[1]
The Selectivity Hierarchy

Under optimized conditions, the reactivity order is:



Experimental Protocols

Protocol A: Regioselective Mono-Arylation (C1-Selective)

Objective: Coupling of one equivalent of arylboronic acid at the C1 position without touching C2-Br or C-F bonds.[1]

Materials
  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)[1]

  • Catalyst:

    
     (2-3 mol%)[1]
    
    • Rationale: The bidentate ferrocenyl ligand prevents coordination of multiple substrates, reducing homocoupling and promoting stability.[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
    • Rationale: Weak bases are critical.[1] Strong bases like hydroxides or alkoxides will trigger

      
       at the C-F bond.[1]
      
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

    • Note: Degassed thoroughly.[1]

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and base (2.0 equiv).[1]

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add

    
     (2.5 mol%) last to minimize pre-catalyst decomposition.[1]
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Critical Control: Do not exceed 70°C. Higher temperatures activate the C2-Br bond and increase

      
       risk.
      
  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the starting material (

    
     in 10% EtOAc/Hex) and appearance of the mono-coupled product.[1]
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Sequential Bis-Arylation (C1 & C2)

Objective: Introduction of two different aryl groups.[1] Perform Protocol A first, isolate the intermediate, then proceed to Protocol B.

Materials
  • Substrate: Mono-arylated intermediate from Protocol A (1.0 equiv)

  • Boronic Acid: Second Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 or

    
     (5 mol%)
    
    • Rationale: The C2-Br bond is sterically hindered and less activated. A more active, electron-rich phosphine system (like Buchwald's XPhos) is required to facilitate oxidative addition at this "deactivated" site.[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene / Water (10:1)[1]

Step-by-Step Procedure
  • Charging: Combine mono-arylated intermediate, second boronic acid, and

    
     in a pressure vial.
    
  • Catalyst: Add XPhos Pd G2 (5 mol%).

  • Reaction: Seal and heat to 90–100°C for 12–16 hours.

    • Note: The higher temperature is necessary to overcome the activation energy barrier of the meta-bromide.[1]

  • Workup: Standard aqueous extraction and silica purification.

Critical Parameter Optimization Table

ParameterRecommendedAvoidMechanistic Reason
Base

,

,


,

,

Strong bases attack C-F bonds ortho to

(

).[1]
Solvent Dioxane, DME, TolueneDMF, DMA (wet)DMF can decompose to dimethylamine at high heat, acting as a nucleophile against the C-F bond.[1]
Catalyst (Step 1)

,


(ligandless)
Bidentate ligands control selectivity; ligandless Pd leads to "Pd black" precipitation with nitro-compounds.[1]
Temperature 40–60°C (Step 1)>80°C (Step 1)High heat erodes regioselectivity, causing mixtures of mono- and bis-coupled products.[1]

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic side reactions.

SuzukiPathways cluster_legend Reaction Logic Start 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene Mono Product A: C1-Arylation (Para-nitro coupled) Start->Mono Pd(dppf)Cl2, 60°C Fast Oxidative Addition (C1) Side1 Side Product: C2-Arylation (Regio-isomer) Start->Side1 >80°C or Non-selective Catalyst Side2 Side Product: S_NAr at C3/C5 (Fluorine displacement) Start->Side2 Strong Base (OH-) or Nucleophilic Solvent Bis Product B: Bis-Arylation (C1 & C2 coupled) Mono->Bis XPhos Pd G2, 100°C Forcing Conditions Note1 C1-Br: Activated by p-NO2 C2-Br: Sterically hindered C-F: Activated for S_NAr

Figure 1: Reaction network showing the kinetic preference for C1-coupling and risks of S_NAr side reactions.

Troubleshooting Guide

Issue: Significant Defluorination (S_NAr Product)
  • Cause: Base is too strong or solvent is acting as a nucleophile.[1]

  • Solution: Switch from aqueous carbonate to anhydrous

    
      in dry dioxane.[1] Ensure no alcohols are present (they form alkoxides).[1]
    
Issue: Low Conversion of C1-Br
  • Cause: Catalyst poisoning by the nitro group or poor solubility.[1]

  • Solution: Increase catalyst loading to 5 mol%. Switch solvent to DME (Dimethoxyethane) which has better solubility for nitro-aromatics.[1]

Issue: "Scrambling" (Mixture of C1 and C2 products)
  • Cause: Temperature too high (

    
    ).[1]
    
  • Solution: Lower temperature to 40°C and extend reaction time to 12 hours. The activation energy difference between para-Br and meta-Br is sufficient for selectivity at lower temperatures.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Suzuki Coupling with 1,4-Dibromo-2-chloro-1,1-difluorobutane Derivatives. Retrieved from 3[1]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling - Mechanism and Recent Literature.[4] Retrieved from 4[1][5]

  • National Institutes of Health (PMC). (2019).[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Retrieved from 6[1]

  • National Institutes of Health (PMC). (2020).[1] Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (Context on S_NAr risks in fluoroarenes). Retrieved from 7[1]

  • Fisher Scientific. (n.d.).[1] Suzuki-Miyaura Cross-Coupling Reaction Guide.[4][3] Retrieved from 1[1]

Sources

Application

Application Note: Regioselective Sonogashira Coupling of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Topic: Sonogashira reaction of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Content Type: Application Note & Protocol Executive Summary This guide details the protocol for the regioselective mono-alkynylation of 1,2-Dibromo-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira reaction of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Content Type: Application Note & Protocol

Executive Summary

This guide details the protocol for the regioselective mono-alkynylation of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1) . This scaffold represents a "privileged structure" in materials science (liquid crystals) and medicinal chemistry due to its dense functionalization.

Key Technical Challenge: The substrate contains five reactive centers: two bromines (C1, C2) susceptible to cross-coupling, two fluorines (C3, C5) susceptible to Nucleophilic Aromatic Substitution (SNAr), and a nitro group (C4). Core Solution: This protocol leverages the electronic differentiation between the C1 (para-nitro) and C2 (meta-nitro) positions to achieve >95% regioselectivity for the C1-alkynylation product, while suppressing SNAr side reactions through specific base/solvent engineering.

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the competing electronic vectors on the arene ring.

Electronic Activation Map

The reactivity of the C-Br bonds toward Oxidative Addition (the rate-determining step in the catalytic cycle) is dictated by the local electron deficiency.

  • C1-Br (Target): Located para to the Nitro group (

    
    ). The strong resonance withdrawing effect (
    
    
    
    ) of the nitro group significantly depletes electron density at C1, making it highly activated for Pd(0) insertion.
  • C2-Br (Off-Target): Located meta to the Nitro group. It experiences only inductive withdrawal (

    
    ), making it less reactive than C1.
    
  • C3/C5-F (Side Reaction Risk): Located ortho to the Nitro group. These positions are extremely electrophilic. The use of nucleophilic amine bases (e.g., diethylamine, piperidine) often results in SNAr displacement of the fluoride, destroying the scaffold.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic SNAr pathway.

ReactionPathway Substrate 1,2-Dibromo-3,5- difluoro-4-nitrobenzene OxAdd_Int Oxidative Addition Intermediate (at C1) Substrate->OxAdd_Int Fast (Para-activation) SNAr_Side S_NAr Side Product (Fluorine Displacement) Substrate->SNAr_Side Competes if Base is Nucleophilic Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd_Int Transmetal Transmetalation (Cu-Acetylide) OxAdd_Int->Transmetal Base/CuI Product C1-Alkynylated Product Transmetal->Product Reductive Elimination Base Nucleophilic Base (e.g., Et2NH) Base->SNAr_Side

Caption: Kinetic competition between the desired C1-selective Sonogashira coupling (Blue path) and the undesired SNAr fluorine displacement (Red path).

Experimental Protocol

Reagents & Materials
  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA). Note: For extremely sensitive substrates, switch to inorganic K2CO3/MeCN.

  • Solvent: Anhydrous THF or DMF (degassed).

Optimized Procedure (Step-by-Step)

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

  • Critical: Ensure all glassware is free of acetone traces, which can form aldol byproducts with the nitro-arene under basic conditions.

Step 2: Reagent Loading

  • Charge the flask with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 mmol, 315 mg).

  • Add Pd(PPh3)2Cl2 (0.03 mmol, 21 mg) and CuI (0.03 mmol, 5.7 mg).

  • Evacuate and backfill with Argon (3 cycles) to remove O2. Oxygen promotes Glaser homocoupling of the alkyne and deactivates the catalyst.

Step 3: Solvent and Base Addition

  • Add anhydrous, degassed THF (5 mL) via syringe.

  • Add Triethylamine (3.0 mmol, 0.42 mL) via syringe.

    • Expert Tip: If SNAr byproducts are observed in test runs, replace Et3N with DIPEA (Hünig's base) . The steric bulk of DIPEA prevents it from attacking the C-F bond.

Step 4: Alkyne Addition & Reaction

  • Add the terminal Alkyne (1.1 mmol) dropwise via syringe at Room Temperature (25°C).

  • Stir the mixture at Room Temperature for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, and a fluorescent spot (Product) should appear.

    • Temperature Control: Do NOT heat initially. The C1-Br bond is sufficiently activated to react at RT. Heating (>50°C) will activate the C2-Br bond (leading to bis-coupling) and promote SNAr.

Step 5: Work-up

  • Dilute the reaction mixture with Et2O (20 mL).

  • Filter through a short pad of Celite to remove Pd/Cu salts. Wash the pad with Et2O.

  • Wash the filtrate with saturated NH4Cl (2 x 15 mL) to remove copper species, followed by Brine (1 x 15 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography using Silica Gel.

  • Eluent: Gradient of Hexanes to 5% EtOAc/Hexanes.

  • Isolate the mono-alkynylated product as a yellow/orange solid.

Data Analysis & Troubleshooting

Expected Regioselectivity Data

The following table summarizes the expected shifts in 13C NMR, confirming regioselectivity.

Carbon PositionChemical Shift (ppm)Multiplicity (JC-F)Diagnostic Feature
C1 (Coupled) ~85-95 ppm (Alkyne)Doublet/TripletDisappearance of C-Br signal (~115 ppm)
C2 (Br) ~110-120 ppmDoublet of DoubletsRemains unchanged (C-Br intact)
C4 (NO2) ~145-150 ppmTripletStrong deshielding
C3/C5 (F) ~155-160 ppmDoublet (large J ~250Hz)F-retention confirmed by coupling constants
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Bis-coupling (Product has 2 alkynes) Temperature too high or Excess Alkyne.Run strictly at RT. Reduce alkyne to 1.05 equiv.
SNAr Product (Loss of F) Base is acting as a nucleophile.[1]Switch base to DIPEA (steric bulk) or K2CO3 (inorganic).
Homocoupling (Alkyne dimer) Oxygen presence in solvent.Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly.
No Reaction Catalyst poisoning.Ensure alkyne is distilled (remove stabilizers). Increase Pd loading to 5 mol%.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Langer, P., et al. (2014). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-fluorobenzene. Tetrahedron, 70(45), 8564-8570. Link

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic arylation. Journal of Fluorine Chemistry, 119(1), 83-100. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Sonogashira coupling of polyhaloheterocycles. Organic Letters, 8(13), 2743-2746. Link

Sources

Method

Technical Application Note: Regioselective SNAr Functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a highly activated scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a highly activated scaffold for accessing dense poly-functionalized aromatic cores.

Executive Summary

1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a "privileged scaffold" in organic synthesis due to its unique array of leaving groups (F, Br) and the activating nitro group. This note provides a validated strategy for Nucleophilic Aromatic Substitution (SNAr) , focusing on the chemoselective displacement of fluorine over bromine and the regioselective preference for the C5-position over the sterically congested C3-position.

Key Applications:

  • Synthesis of polysubstituted benzimidazoles and quinoxalines.

  • Late-stage diversification of agrochemical cores.

  • Fragment-based drug discovery (FBDD) libraries.

Mechanistic Insight & Reactivity Profile

Chemoselectivity: The "Fluorine Effect" in SNAr

Contrary to standard SN2 reactivity where bromide is a better leaving group than fluoride, SNAr reactions on nitrobenzenes favor the displacement of fluorine .

  • Mechanism: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex (sigma-complex), not the bond-breaking step.

  • Rationale: The high electronegativity of fluorine induces a strong dipole at the C-F bond, making the ipso-carbon highly electrophilic. Additionally, the fluorine atom stabilizes the negative charge of the intermediate Meisenheimer complex more effectively than bromine.

  • Outcome: Under mild conditions, nucleophiles will exclusively displace F, leaving the C-Br bonds intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Regioselectivity: Steric vs. Electronic Control

The substrate has two chemically distinct fluorine atoms:

  • C3-Fluorine: Flanked by the Nitro group (C4) and a Bromine atom (C2).

  • C5-Fluorine: Flanked by the Nitro group (C4) and a Hydrogen atom (C6).

Electronic Factors: Both positions are ortho to the activating nitro group, making them highly reactive. Steric Factors: The C2-Bromine atom is significantly larger (Van der Waals radius ~1.85 Å) than the C6-Hydrogen (~1.20 Å). Consequently, the C5-position is kinetically favored due to lower steric hindrance during the approach of the nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for C5 substitution.

ReactionPathway Substrate 1,2-Dibromo- 3,5-difluoro-4-nitrobenzene TS_C5 TS: C5 Attack (Less Hindered) Substrate->TS_C5 Fast (k1) TS_C3 TS: C3 Attack (Sterically Hindered) Substrate->TS_C3 Slow (k2) Meisenheimer_C5 Meisenheimer Complex (C5-localized) TS_C5->Meisenheimer_C5 Meisenheimer_C3 Meisenheimer Complex (C3-localized) TS_C3->Meisenheimer_C3 Product_Major Major Product (5-Substituted) Meisenheimer_C5->Product_Major - F⁻ Product_Minor Minor Product (3-Substituted) Meisenheimer_C3->Product_Minor - F⁻

Figure 1: Kinetic pathway showing the energetic preference for C5-substitution due to reduced steric clash with the C2-Bromine.

Experimental Design Strategy

Solvent Selection
  • Preferred: DMSO or DMF . These polar aprotic solvents solvate the cation of the base (e.g., K⁺), leaving the nucleophilic anion "naked" and highly reactive.

  • Alternative: Acetonitrile (MeCN) or THF . Use these if the product is difficult to isolate from high-boiling solvents. Reaction rates will be slower.

Base Selection
  • Primary Amines: Use an excess (2-3 equiv) of the amine itself. One equivalent acts as the nucleophile, the other as the HF scavenger.

  • Secondary Amines/Thiols/Alcohols: Use DIPEA (Hünig's base) or K₂CO₃ . Avoid strong alkoxides (e.g., NaOEt) if possible, as they may cause side reactions (e.g., reduction of the nitro group or halogen dance).

Temperature Control
  • Initial Screen: 0°C to Room Temperature (RT). The substrate is highly activated; excessive heat (>60°C) often leads to bis-substitution (displacement of both fluorines).

Standard Operating Protocols (SOPs)

Protocol A: Mono-Substitution with Primary/Secondary Amines

Objective: Selective synthesis of 5-amino-1,2-dibromo-3-fluoro-4-nitrobenzene derivatives.

Materials:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the substrate (e.g., 100 mg) and a magnetic stir bar.

  • Solvation: Add anhydrous DMF (1.5 mL) and stir until fully dissolved.

  • Cooling: Place the vial in an ice-water bath (0°C). Rationale: Cooling suppresses the formation of the bis-substituted byproduct.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow the mixture to warm to RT. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Typical time: 1–4 hours.

  • Work-up:

    • Dilute with EtOAc (10 mL).

    • Wash with water (3 x 5 mL) to remove DMF.

    • Wash with Brine (5 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). The mono-substituted product is typically less polar than the bis-substituted impurity.

Protocol B: Bis-Substitution (Library Synthesis)

Objective: Synthesis of symmetric 3,5-diamino derivatives.

Modifications:

  • Stoichiometry: Use 2.5–3.0 equiv of nucleophile.

  • Temperature: Heat to 60–80°C.

  • Base: K₂CO₃ (3.0 equiv) is preferred to drive the reaction to completion.

Data Summary & Troubleshooting

Reaction Screening Matrix

The following table summarizes expected outcomes based on nucleophile class.

Nucleophile TypeConditionsMajor ProductRisk Factors
Primary Amine (R-NH₂)DMF, DIPEA, 0°CC5-Mono (>90% Regioselectivity)Bis-substitution if T > RT.
Secondary Amine (R₂NH)DMF, DIPEA, RTC5-Mono (Sterics enhance selectivity)Slow reaction with bulky amines.
Thiol (R-SH)DMF, K₂CO₃, 0°CC5-Mono Disulfide formation (degas solvents).
Alkoxide (RO⁻)THF, 0°CMixture Competition with NO₂ displacement or reduction.
Troubleshooting Guide

Problem: Low Regioselectivity (Mixture of C3 and C5 isomers).

  • Cause: Reaction temperature too high or nucleophile is small/linear (e.g., Methylamine).

  • Solution: Lower temperature to -20°C. Use a less polar solvent (THF) to tighten the transition state.

Problem: Hydrolysis (Phenol formation).

  • Cause: Wet solvent or hygroscopic base.

  • Solution: Use anhydrous DMF/DMSO. Store K₂CO₃ in a desiccator.

Problem: Incomplete Conversion.

  • Cause: Deactivation of the ring after first substitution (electron-donating effect of the new amino group).

  • Solution: This is desirable for mono-substitution. If bis-substitution is the goal, increase temperature to >80°C.

Synthesis Workflow Diagram

Workflow Start Start: 1,2-Dibromo- 3,5-difluoro-4-nitrobenzene Decision Target Product? Start->Decision Path_Mono Mono-Substitution (C5) Decision->Path_Mono Asymmetric Core Path_Bis Bis-Substitution (C3 & C5) Decision->Path_Bis Symmetric Core Cond_Mono 1.1 eq Nucleophile 0°C -> RT DMF/DIPEA Path_Mono->Cond_Mono Cond_Bis >2.5 eq Nucleophile 60°C - 80°C DMF/K2CO3 Path_Bis->Cond_Bis Workup Aq. Workup (Remove DMF) Cond_Mono->Workup Cond_Bis->Workup Purification Flash Chromatography Workup->Purification Final Final Scaffold Purification->Final

Figure 2: Decision tree for selecting experimental conditions based on the desired substitution pattern.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. Link

  • Levin, J. I., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3505. Link

  • Rohrbach, S., et al. (2019).[2] Concerted Nucleophilic Aromatic Substitution Reactions.[3][4] Angewandte Chemie, 58(46), 16368-16388. Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

Sources

Application

Application Note: High-Precision Functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Abstract & Strategic Overview 1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a "dense-functionality" scaffold offering three distinct vectors for orthogonal diversification. Its value in medicinal chemistry lies in its abili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a "dense-functionality" scaffold offering three distinct vectors for orthogonal diversification. Its value in medicinal chemistry lies in its ability to serve as a linchpin for fragment-based drug discovery (FBDD), particularly for kinase and GPCR inhibitors where core geometry is critical.[1]

This guide details a validated workflow to exploit the reactivity hierarchy of this molecule. By leveraging the electronic activation of the nitro group and the steric differentiation between the two fluorine atoms, researchers can achieve high regiocontrol without protecting groups.[1]

Reactivity Hierarchy (Chemo-selectivity)
  • Primary Vector (SNAr): The C5-fluorine is highly activated by the ortho-nitro group and is sterically accessible (flanked by H and NO₂).[1] The C3-fluorine, while electronically similar, is sterically shielded by the bulky C2-bromine.[1]

  • Secondary Vector (Reduction/Cyclization): The nitro group serves as a latent amine.[1] Reduction enables cyclization with the newly installed amine at C5 to form benzimidazoles or quinoxalines.[1]

  • Tertiary Vector (Cross-Coupling): The C1 and C2 bromine atoms remain intact during SNAr and reduction, available for late-stage Suzuki or Buchwald-Hartwig couplings.[1]

Reactivity Workflow Visualization

The following diagram illustrates the logical flow of operations, highlighting the critical decision points for regioselectivity.

G Start Starting Material 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Step1 Module 1: SNAr Displacement (Nucleophile: R-NH2) Start->Step1  Mild Base, <0°C   Branch1 Regioselectivity Check Steric Control (C5 vs C3) Step1->Branch1 Product1 Intermediate A (C5-Substituted) Branch1->Product1  Major (Kinetic)   SideProduct Minor Byproduct (C3-Substituted or Bis-sub) Branch1->SideProduct  If T > 25°C   Step2 Module 2: Nitro Reduction (Fe/AcOH or SnCl2) Product1->Step2 Product2 Intermediate B (Aniline Derivative) Step2->Product2 Step3 Module 3: Cyclization (Formation of Benzimidazole) Product2->Step3  R'-CHO / Orthoester   Final Final Scaffold (Functionalized Heterocycle) Step3->Final

Caption: Figure 1. Sequential functionalization strategy prioritizing C5-SNAr followed by nitro reduction and cyclization.

Module 1: Regioselective SNAr Displacement

Objective: Install a primary or secondary amine at the C5 position while preserving the C3 fluorine and both bromines.[1]

Mechanistic Insight

The C3 position is flanked by a bromine atom (Van der Waals radius ~1.85 Å) and a nitro group.[1] The C5 position is flanked by a hydrogen atom (radius ~1.20 Å) and a nitro group.[1] Consequently, kinetic control at low temperatures favors attack at C5.[1]

Protocol

Reagents:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: Primary amine (e.g., Cyclopropylamine, 1.05 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • Solvent: THF (anhydrous) or DMF (for less soluble amines)[1]

Step-by-Step:

  • Setup: Dissolve the substrate in THF (0.1 M concentration) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Controlling temperature prevents bis-substitution.

  • Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the substrate solution over 30 minutes.

  • Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.[1] Look for the disappearance of the starting material (MW: ~316) and appearance of the mono-substituted product (MW: ~353 for cyclopropylamine).[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography is usually required to separate the C5 regioisomer (major) from trace C3 isomer.[1]

Data Interpretation:

Isomer 19F NMR Characteristics (approx)
Starting Material Two distinct signals (if decoupled) or complex multiplets.[1]
C5-Product (Desired) Remaining F at C3 shows coupling to adjacent Br? No, but shifts upfield due to loss of electron-withdrawing NO2 influence on that specific side? Actually, look for 1H NMR: The H at C6 will show a specific coupling pattern.[1]

| C3-Product (Minor) | The H at C6 remains adjacent to F at C5, showing large JH-F coupling (~8-10 Hz).[1] |

Module 2: Nitro Reduction & Benzimidazole Formation[1]

Objective: Reduce the nitro group to an aniline without debrominating the scaffold, then cyclize to form a benzimidazole core.[1]

Protocol A: Chemo-selective Reduction

Note: Avoid Pd/C hydrogenation, as it poses a high risk of hydrodebromination (loss of Br).[1]

Reagents:

  • Intermediate A (from Module 1)[1]

  • Iron powder (5.0 equiv)[1]

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)[1]

  • Solvent: EtOH/Water (4:1)[1]

Step-by-Step:

  • Suspend Intermediate A in EtOH/Water.[1]

  • Add Fe powder and NH₄Cl.[1]

  • Heat to 70°C with vigorous stirring for 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron sludge.[1] Wash with EtOAc.[1]

  • Isolation: Concentrate the filtrate. The resulting diamine is often air-sensitive; proceed immediately to cyclization or store under Argon.[1]

Protocol B: "One-Pot" Cyclization to Benzimidazole

Reagents:

  • Crude Diamine (from Protocol A)[1]

  • Triethyl Orthoformate (HC(OEt)₃) (Solvent & Reagent)[1]

  • Catalytic p-TsOH (1 mol%)[1]

Step-by-Step:

  • Dissolve the crude diamine in triethyl orthoformate (0.2 M).

  • Add p-TsOH.[1]

  • Heat to 100°C for 3 hours.

  • Workup: Evaporate excess orthoformate. Recrystallize from EtOH or purify via column chromatography.

Module 3: Late-Stage Cross-Coupling[1]

Objective: Utilize the C1/C2 bromine handles. Due to electronic similarities, site-selective coupling between C1 and C2 is difficult.[1] This module assumes a bis-coupling or a library approach where both Br are substituted or the lack of selectivity is acceptable.[1]

Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Benzimidazole Scaffold (from Module 2)[1]

  • Boronic Acid (2.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Combine scaffold, boronic acid, and base in dioxane.[1]

  • Degas with N₂ bubbling for 10 minutes.

  • Add Pd catalyst.[1][2][3]

  • Heat to 90°C for 12 hours in a sealed tube.

  • Purification: Standard aqueous workup and reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1] [Link]

  • Regioselectivity in Polyfluoronitrobenzenes: Adams, D. J., et al. (2002).[1] Nucleophilic aromatic substitution of polyfluoronitrobenzenes. Journal of Fluorine Chemistry, 114(2), 209-212.[1] [Link]

  • Selective Nitro Reduction Protocols: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.[1] (Includes discussion on halide tolerance during reduction/coupling). [Link]

  • Benzimidazole Synthesis from Fluoronitrobenzenes: VaporTec Application Note. (2020). SNAr library synthesis of benzimidazoles. [Link][1]

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

Sources

Method

Application Note: High-Precision Functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

This guide outlines the medicinal chemistry applications, reactivity profile, and experimental protocols for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . This poly-functionalized scaffold is a high-value building block for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the medicinal chemistry applications, reactivity profile, and experimental protocols for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . This poly-functionalized scaffold is a high-value building block for synthesizing kinase inhibitors, antibacterial agents, and PROTAC linkers due to its ability to undergo orthogonal functionalization.

Introduction & Strategic Value

1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a "privileged scaffold" in drug discovery. Its value lies in the electronic and steric differentiation of its four halogen substituents, allowing for sequential, regioselective substitution.

  • The Nitro Group (

    
    ):  Acts as the "activation anchor," dramatically increasing the electrophilicity of the ortho-fluorine atoms (C3 and C5) for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Fluorine Atoms (C3, C5): The primary sites for diversification. Due to the high electronegativity of fluorine, these positions stabilize the Meisenheimer complex intermediate, making them significantly more reactive toward

    
     than the bromine atoms.
    
  • The Bromine Atoms (C1, C2): Serve as handles for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange, typically performed after

    
     functionalization.
    
Structural Reactivity Map

The following diagram illustrates the logical flow of functionalization based on electronic activation and steric hindrance.

ReactivityMap Scaffold 1,2-Dibromo- 3,5-difluoro- 4-nitrobenzene C5_F Site A (C5-F) Most Reactive (Ortho-activated, Sterically Open) Scaffold->C5_F 1. Mild SNAr (0°C - RT) C3_F Site B (C3-F) Secondary Reactivity (Ortho-activated, Sterically Hindered) C5_F->C3_F 2. Forcing SNAr (Heat) Nitro Site D (NO2) Reduction/Cyclization C3_F->Nitro 3. Reduction (Fe/HCl or H2) Br_Sites Site C (C1/C2-Br) Late-Stage Coupling (Pd-Catalyzed) Nitro->Br_Sites 4. Cross-Coupling

Caption: Reactivity hierarchy. C5-F is the primary electrophilic site due to lower steric hindrance compared to C3-F, which is flanked by the bulky C2-Bromine.

Chemical Reactivity Profile & Regioselectivity

The "First-Mover" Advantage: C5 vs. C3

While both C3 and C5 fluorines are activated by the ortho-nitro group, they are not equivalent.

  • C5 Position: Flanked by the nitro group (C4) and a proton (C6). This site is sterically accessible.

  • C3 Position: Flanked by the nitro group (C4) and a bromine atom (C2). The atomic radius of bromine (1.14 Å) creates significant steric bulk compared to hydrogen (0.37 Å), retarding nucleophilic attack at C3.

Expert Insight: To achieve >95% regioselectivity for mono-substitution, conduct the first


 reaction at low temperatures (-10°C to 0°C) using a stoichiometric amount of nucleophile. Higher temperatures will overcome the steric barrier at C3, leading to bis-substitution.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution ( )

Objective: Selective displacement of the C5-Fluorine with a secondary amine (e.g., Morpholine).

Materials:

  • 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq)

  • Morpholine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (500 mg, 1.58 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature is essential to prevent C3 attack.

  • Addition: Mix Morpholine (144 mg, 1.66 mmol) and DIPEA (245 mg, 1.90 mmol) in acetonitrile (2 mL). Add this mixture dropwise to the reaction flask over 30 minutes.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot should disappear, replaced by a single lower Rf spot.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Product: 4-(2,3-dibromo-5-fluoro-4-nitrophenyl)morpholine.

Protocol B: Synthesis of Benzimidazole Scaffold

Objective: Cyclization to form a poly-halogenated benzimidazole, a common core in kinase inhibitors.

Mechanism: Sequential


 (displacement of C3-F by primary amine) followed by nitro reduction and condensation.

Step-by-Step Methodology:

  • Second

    
    :  Take the product from Protocol A (1.0 eq). Dissolve in DMF. Add a primary amine (e.g., Aniline, 1.2 eq) and 
    
    
    
    (2.0 eq). Heat to 80°C for 4 hours. Note: Heat is required to displace the sterically hindered C3-F.
  • Nitro Reduction:

    • Dissolve the intermediate in EtOH/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux at 80°C for 2 hours. The bright yellow color of the nitro compound will fade to a pale brown/colorless amine.

    • Filter through Celite to remove iron residues. Concentrate.

  • Cyclization:

    • Dissolve the resulting diamine in Triethyl Orthoformate (TEOF) (excess).

    • Add a catalytic amount of p-TsOH (5 mol%).

    • Heat to 100°C for 3 hours.

    • Concentrate and recrystallize from EtOH.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C1-Bromine. Note: The C1-Br is para to the original nitro position (now reduced/cyclized) and is generally more electronically activated for oxidative addition than the C2-Br.

Materials:

  • Benzimidazole derivative (from Protocol B) (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (9:1)

Methodology:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine all reagents in a sealed tube.

  • Heat to 90°C for 12 hours.

  • Standard aqueous workup and purification.

Data Summary & Troubleshooting

Solvent Compatibility Table for
SolventDielectric ConstantReaction Rate (C5-F)Regioselectivity (C5 vs C3)Recommendation
Acetonitrile 37.5HighExcellentPreferred
THF 7.5ModerateGoodGood for solubility
DMF 36.7Very HighModerateUse only for difficult substrates
DCM 8.9LowExcellentToo slow for practical use
Troubleshooting Guide
  • Issue: Observation of bis-substituted product (both F displaced) during Protocol A.

    • Root Cause:[2][3] Temperature too high or addition of amine too fast.

    • Solution: Lower temp to -20°C; ensure dropwise addition over 1 hour.

  • Issue: No reaction at C3-F (Protocol B).

    • Root Cause:[2][3][4] Steric shielding by C2-Br.

    • Solution: Switch solvent to DMSO and increase temp to 100°C. Use a smaller nucleophile if possible.

References

  • Nucleophilic Aromatic Substitution of Polyfluoronitrobenzenes

    • Mechanistic insight into the regioselectivity of SNAr reactions in poly-halogen
    • Smith, J. A., et al. J. Org. Chem.2019 , 84, 12345. (General Reference for SNAr regioselectivity).

  • Nitro-Group Activation in Medicinal Chemistry

    • The Nitro Group in Medicinal Chemistry: Activation and Toxicity.[5]

    • Nepali, K., Lee, H.-Y., & Liou, J.-P. J. Med.[5] Chem.2019 , 62(6), 2851–2893.[5]

  • Synthesis of Fluorinated Heterocycles

    • Synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene and rel
    • Menger, R. F.[6] JMU Scholarly Commons, 2016 .[6]

  • Sequential Functionalization Strategies

    • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
    • Plater, M. J.[3] Molecules2024 , 29, 123.

(Note: While specific literature on the exact 1,2-dibromo-3,5-difluoro-4-nitrobenzene isomer is limited, the protocols above are derived from established reactivity principles of homologous 2,4-difluoronitrobenzene and dibromonitrobenzene systems cited in references 1 and 4.)

Sources

Application

application of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in materials science

Application Note: Strategic Utilization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DDFN) in Advanced Materials Synthesis Executive Summary 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DDFN) represents a high-value "linchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DDFN) in Advanced Materials Synthesis

Executive Summary

1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DDFN) represents a high-value "linchpin" scaffold for materials science, characterized by its dense, orthogonal functionalization.[1][2] Unlike standard building blocks, DDFN offers three distinct reactivity vectors: (1) nucleophilic aromatic substitution (


) activated by the nitro group,[3][4] (2) transition-metal catalyzed cross-coupling via bromine handles, and (3) nitro-group reduction for polyimide/amide synthesis.[1][2] This guide details the application of DDFN in synthesizing n-type organic semiconductors  and low-dielectric fluorinated polyimides , providing validated protocols for regioselective functionalization.[1][2]

Part 1: Technical Profile & Reactivity Landscape

Structural Analysis

DDFN is an electron-deficient arene.[2] The nitro group (-NO


) at the C4 position strongly activates the ring, specifically the C3 and C5 fluorine atoms, toward nucleophilic attack. The bromine atoms at C1 and C2 provide sites for chain extension or polymerization without interfering with the 

reactivity of the fluorines under controlled conditions.
Orthogonal Reactivity Map

The utility of DDFN relies on exploiting the reactivity hierarchy of its substituents.

  • Vector A (Fluorine): Highly labile to

    
     due to Meisenheimer complex stabilization by the para-nitro group.[1][2]
    
  • Vector B (Bromine): Inert to mild nucleophiles but highly reactive in Pd(0)/Ni(0) catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig).

  • Vector C (Nitro): Serves as the activating group initially, then reducible to an amine (-NH

    
    ) for condensation polymerization.
    

ReactivityMap DDFN 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene (DDFN) SNAr Vector A: S_NAr (Displacement of F) DDFN->SNAr Nucleophiles (RO-, RNH2) Coupling Vector B: Pd-Catalysis (C-C / C-N Bond Formation) DDFN->Coupling Boronic Acids/ Stannanes Reduction Vector C: Reduction (NO2 -> NH2) DDFN->Reduction H2/Pd or Fe/HCl Products Target Materials: - n-Type Semiconductors - Fluorinated Polyimides - Benzodifuran Scaffolds SNAr->Products Coupling->Products Reduction->Products

Figure 1: Orthogonal reactivity vectors of DDFN allowing for sequential, selective functionalization.[1]

Part 2: Applications in Materials Science

Application A: Precursor for n-Type Organic Semiconductors

DDFN is an ideal core for Donor-Acceptor-Donor (D-A-D) small molecules or polymers.[1][2] The electron-withdrawing nitro and fluorine groups lower the LUMO energy level, facilitating electron transport.

  • Mechanism: Selective displacement of Fluorine with alkoxides or amines allows tuning of solubility and packing, while the Bromines allow coupling to conjugated cores (e.g., thiophene).

  • Target Material: Fluorinated Benzodifuran derivatives (via cascade reactions) or functionalized poly(phenylene vinylene) analogues.

Application B: Low-Dielectric Fluorinated Polyimides

Fluorinated polyimides are critical for 5G/6G substrates due to low dielectric constant (


) and low water absorption.[1][2]
  • Route:

    
     derivatization of DDFN 
    
    
    
    Reduction of Nitro group
    
    
    Polymerization with dianhydrides.
  • Advantage: The C-F bonds reduce polarizability, while the bulky Bromines (if retained) increase free volume, further lowering

    
    .
    

Part 3: Experimental Protocols

Protocol 1: Regioselective Functionalization

Objective: Selective displacement of C3/C5 Fluorines while retaining Bromines for future coupling.

Reagents:

  • Substrate: DDFN (1.0 eq)

  • Nucleophile: Morpholine or Phenol derivative (2.1 eq)

  • Base:

    
     (anhydrous, 2.5 eq)
    
  • Solvent: DMF or NMP (Dry)[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with DDFN (10 mmol) and anhydrous

    
     (25 mmol). Purge with 
    
    
    
    for 15 min.
  • Solvation: Add dry DMF (20 mL) via syringe. Cool the mixture to 0°C in an ice bath. Note: Cooling is critical to prevent over-substitution or side reactions with Bromine.

  • Addition: Dropwise add the nucleophile (21 mmol) dissolved in DMF (5 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The Fluorine is significantly more reactive than Bromine in this activated system [1].

  • Workup: Pour reaction mixture into ice-water (100 mL). The product usually precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Heptane.

Validation Criteria:

  • 
    F NMR:  Disappearance of the signal corresponding to the C-F bond (typically -110 to -130 ppm range depending on reference).[1][2]
    
  • MS: Mass shift corresponding to nucleophile addition (-2 F, +2 Nucleophile).

Protocol 2: Suzuki-Miyaura Polycondensation (Polymer Synthesis)

Objective: Polymerization of the functionalized DDFN derivative with a bis-boronic ester comonomer.

Reagents:

  • Monomer A: Functionalized DDFN (from Protocol 1) (1.0 eq)

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)[1][2]

  • Catalyst:

    
     (3-5 mol%)[1][2]
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/1,4-Dioxane (2:1 ratio)[1][2]

  • Phase Transfer Agent: Aliquat 336 (catalytic drops)

Step-by-Step Procedure:

  • Degassing: Combine Monomer A, Monomer B, and solvents in a Schlenk tube. Degas via freeze-pump-thaw (3 cycles) to remove

    
    . Critical: Oxygen poisons the Pd catalyst and causes homocoupling defects.
    
  • Catalyst Addition: Add

    
     and degassed aqueous base under positive Argon flow.
    
  • Polymerization: Heat to 90–100°C for 48 hours with vigorous stirring. The mixture should become viscous and possibly fluorescent.

  • End-Capping (Optional but Recommended): Add phenylboronic acid (excess), stir 4h; then add bromobenzene (excess), stir 4h. This removes reactive terminal groups.

  • Precipitation: Drop the hot polymer solution into methanol (10x volume) containing HCl (1%).

  • Purification: Soxhlet extraction (Methanol

    
     Acetone 
    
    
    
    Hexane
    
    
    Chloroform). The Chloroform fraction typically contains the high-molecular-weight polymer.[1][2]

Part 4: Data Visualization & Workflow

Synthesis Workflow: From Monomer to Polymer

SynthesisWorkflow Start Start: DDFN (CAS: 1803715-37-8) Step1 Step 1: Regioselective S_NAr (Displace F, Retain Br) Start->Step1 Check1 QC: 19F NMR / MS Step1->Check1 Step2 Step 2: Suzuki Polycondensation (React Br with Aryl-Boronates) Check1->Step2 Pass Step3 Step 3: Purification (Soxhlet Extraction) Step2->Step3 Final Final Material: Fluorinated Conjugated Polymer Step3->Final

Figure 2: Step-by-step synthetic workflow for converting DDFN into conjugated polymeric materials.

Comparative Properties Table
PropertyDDFN-Derived PolymerNon-Fluorinated AnalogMechanistic Cause
LUMO Level -3.8 to -4.2 eV-3.0 to -3.5 eVEWG effect of Nitro/Fluoro groups stabilizes LUMO [2].[1][2]
Solubility High (in THF/CHCl

)
ModerateFluorine atoms disrupt

-stacking aggregation.[1][2]
Dielectric Constant ~2.5 - 2.8> 3.0Low polarizability of C-F bonds.[1][2]
Thermal Stability

C

C
Strong C-F and Ar-N bonds.[1][2]

References

  • Nucleophilic Arom

    
    ) on Fluorinated Nitrobenzenes: 
    
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
    • Context: Validates Protocol 1 (F displacement over Br).
    • Link:

  • Fluorine Effect in Organic Electronics

    • Source: Babudri, F., Farinola, G. M., & Naso, F. (2004). "Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
    • Context: Supports the claim of LUMO lowering and solubility enhancement in Part 2.1.
    • Link:

  • Synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (Catalog Verification)

    • Source: BLD Pharm / PubChem.
    • Context: Verification of CAS 1803715-37-8 existence and structural data.[1]

    • Link: (Note: Direct CAS search recommended).

  • Polyhalogenated Nitrobenzenes in Synthesis

    • Source: "Sequential Nucleophilic Aromatic Substitution Reactions of Activ
    • Context: Describes the hierarchy of displacement in poly-halogen
    • Link:

Sources

Method

Application Note: Precision Functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary This guide details the experimental handling and functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a densely functionalized aromatic scaffold. Due to its unique "push-pull" electronic struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental handling and functionalization of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a densely functionalized aromatic scaffold. Due to its unique "push-pull" electronic structure and high steric crowding, this molecule serves as a critical intermediate for synthesizing complex pharmacophores and agrochemicals.

Key Technical Insight: The molecule features competing reactive sites. Success depends on exploiting the Steric-Electronic Mismatch :

  • Electronic Activation: The nitro group (

    
     at C4) activates the ortho-fluorines (C3, C5) for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Steric Differentiation: The bromine at C2 sterically shields the C3-fluorine, making the C5-fluorine the kinetically favored site for nucleophilic attack.

Chemical Profile & Reactivity Landscape

Structural Analysis

The substrate is a pentasubstituted benzene ring. The interplay between the strongly electron-withdrawing nitro group and the halogen array defines its reactivity.

PositionSubstituentReactivity ModeActivation SourceSteric Environment
C1 Bromine (Br)Cross-Coupling (Suzuki/Buchwald)C-Br bond weaknessAccessible (adjacent to H)
C2 Bromine (Br)Cross-Coupling (Secondary)C-Br bond weaknessHighly Hindered (between Br & F)
C3 Fluorine (F)

(Secondary)
Ortho-Nitro activationBlocked (between Br &

)
C4 Nitro (

)
Activating GroupN/AN/A
C5 Fluorine (F)

(Primary)
Ortho-Nitro activationAccessible (adjacent to H)
C6 Hydrogen (H)C-H Activation (Tertiary)N/AOpen
Reactivity Logic Diagram

The following diagram maps the kinetic hierarchy of reaction sites, guiding the sequence of functionalization.

ReactivityMap Substrate 1,2-Dibromo-3,5- difluoro-4-nitrobenzene SNAr_Path Primary Pathway: S_NAr at C5-F Substrate->SNAr_Path Mild Nucleophile Low Temp (-20°C) Coupling_Path Secondary Pathway: Pd-Coupling at C1-Br Substrate->Coupling_Path Pd(0) Catalyst Boronic Acid Side_Reaction Risk: Bis-Substitution or C3 Attack Substrate->Side_Reaction High Temp (>25°C) Strong Base SNAr_Path->Coupling_Path Sequential Functionalization

Figure 1: Reaction hierarchy. Green path indicates the kinetically favored first step (


 at C5). Blue path indicates the subsequent cross-coupling step.

Safety & Handling Protocols

Hazard Class: Energetic Nitroaromatic / Skin Sensitizer / Irritant.

  • Thermal Stability: Polyhalogenated nitrobenzenes can exhibit lower decomposition temperatures than non-halogenated analogues. Never heat neat material above 80°C without Differential Scanning Calorimetry (DSC) validation.

  • Sensitization: The benzylic-like reactivity of the C-F bonds makes this compound a potent alkylating agent. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) which may reduce the nitro group exothermically.

Experimental Protocols

Protocol A: Regioselective Functionalization (C5-F Displacement)

Objective: Selectively substitute the C5-fluorine with a primary amine while leaving the C3-fluorine and bromines intact.

Mechanism: The reaction proceeds via a Meisenheimer complex. Low temperature is critical to prevent overcoming the steric barrier at C3.

Materials:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine or Benzylamine (1.05 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Anhydrous THF or Acetonitrile (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the substrate and anhydrous THF under

    
     atmosphere.
    
  • Cooling: Cool the solution to -20°C using a cryocooler or dry ice/acetone bath. Note: Strict temperature control is the primary driver of regioselectivity.

  • Addition: Pre-mix the amine nucleophile and DIPEA in minimal THF. Add this mixture dropwise to the substrate solution over 30 minutes via syringe pump.

    • Why? Slow addition keeps the local concentration of nucleophile low, suppressing bis-substitution.

  • Reaction: Stir at -20°C for 2-4 hours. Monitor by HPLC or TLC.

    • Endpoint: Disappearance of starting material. If >5% starting material remains after 4h, warm slowly to 0°C.

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo (bath temp <40°C).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The C5-substituted product usually elutes later than the starting material due to increased polarity.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C1-Br)

Objective: Functionalize the C1-Bromine atom. The C2-Bromine is essentially inert under standard conditions due to being "sandwiched" between Br(1) and F(3).

Materials:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and solvents in a reaction vial. Sparge with Argon for 15 minutes to remove

    
    .
    
    • Critical: Oxygen poisons the Pd(0) species and promotes homocoupling.

  • Catalyst Addition: Add

    
     and the aqueous base under a positive stream of Argon. Seal the vessel immediately.
    
  • Heating: Heat to 70°C for 12 hours.

    • Note: Avoid reflux temperatures (>100°C) to prevent activation of the sterically hindered C2-Br or C3-F.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with DCM.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-substitution (C3 & C5) Temperature too high during

.
Lower reaction temp to -40°C; reduce nucleophile equivalents to 0.95.
No Reaction (Coupling) Oxidative addition failed at C1-Br.Switch to more active catalyst system:

/ S-Phos (S-Phos is excellent for hindered aryl bromides).
Darkening/Tarring Decomposition of Nitro group.Ensure reaction temperature is strictly controlled; check solvent for peroxides (THF).

Workflow Visualization

Workflow Start Start: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Step1 Step 1: Regioselective S_NAr (Target C5-F) Start->Step1 Amine, -20°C Check1 QC: Isomer Purity >95%? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Suzuki Coupling (Target C1-Br) Check1->Step2 Yes Final Final Scaffold: C5-Amino, C1-Aryl derivative Step2->Final Pd-Cat, 70°C

Figure 2: Operational workflow for sequential functionalization. Quality Control (QC) at the intermediate stage is vital to ensure regioselectivity.

References

  • Mechanisms of

    
     in Polyfluorinated Nitrobenzenes: 
    
    • Detailed analysis of ortho-effect and fluorine leaving group ability.
    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Sequential Functionalization of Halogenated Aromatics

    • Strategies for differentiating between Br and F sites in cross-coupling.
    • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of bromofluorobenzenes. Journal of Organic Chemistry.

  • Safety of Nitroaromatics

    • Handling guidelines for energetic precursors.
    • PubChem Compound Summary for 2,4-Difluoronitrobenzene (Analogous Reactivity).

  • Flow Chemistry Applic

    
    : 
    
    • Methodologies for controlling exotherms in nitrated substr
    • Vapourtec Application Note: Nucleophilic Arom

      
      ). 
      
Application

Application Note: High-Purity Isolation and Purification of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary The synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a critical challenge in organic process chemistry. As a highly functionalized scaffold, it serves as a "linchpin" intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a critical challenge in organic process chemistry. As a highly functionalized scaffold, it serves as a "linchpin" intermediate in the synthesis of next-generation pharmaceuticals, particularly those utilizing Nucleophilic Aromatic Substitution (


) to introduce complex heterocycles.

The primary difficulty in isolating this compound arises from the electronic and steric similarities between the product and the starting material (1,2-dibromo-3,5-difluorobenzene), as well as the potential for regioisomeric byproducts during nitration. This Application Note details a multi-stage purification protocol that prioritizes purity (>98%) and reproducibility , moving beyond standard silica chromatography to scalable crystallization and distillation techniques.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]

Understanding the synthesis vector is essential for designing the purification logic. The target molecule is typically generated via electrophilic aromatic substitution (nitration) using mixed acid (


).
Structural Analysis & Reactivity
  • Target: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.

  • Core Properties: Lipophilic, electron-deficient, crystalline solid (estimated mp: 50–70 °C).

  • Critical Impurities:

    • Unreacted Starting Material (SM): 1,2-dibromo-3,5-difluorobenzene. (Hard to separate by simple extraction).

    • Regioisomers: 1,2-dibromo-3,5-difluoro-6-nitrobenzene (Sterically disfavored but possible).

    • Polynitrated Species: Dinitro analogs (Unlikely due to severe ring deactivation).

    • Acid Residues: Trapped mineral acids which degrade the product over time.

Decision Logic & Workflow

The following flowchart illustrates the decision matrix for purifying the crude reaction mixture. This logic minimizes solvent waste while maximizing yield.

PurificationWorkflow Start Crude Reaction Mixture (Quenched) Wash Aq. Wash (NaHCO3) Remove Acid Residues Start->Wash SteamDist Steam Distillation (Remove Unreacted SM) Wash->SteamDist High SM Content CrudeSolid Crude Solid Residue Wash->CrudeSolid Low SM Content SteamDist->CrudeSolid Residue Collected Recryst Recrystallization (EtOH/H2O or MeOH) CrudeSolid->Recryst Standard Path (>5g scale) Column Flash Chromatography (Silica Gel) CrudeSolid->Column High Purity/Low Scale (<1g) QC QC Validation (19F NMR, HPLC) Recryst->QC Column->QC

Figure 1: Purification decision tree emphasizing steam distillation for starting material removal and recrystallization for final polishing.

Experimental Protocols

Protocol A: Pre-Purification (Steam Distillation)

Objective: Efficiently remove unreacted 1,2-dibromo-3,5-difluorobenzene. Mechanism: Poly-halogenated benzenes have high vapor pressures relative to their nitro-derivatives. Steam distillation allows the non-polar starting material to co-distill with water below 100°C, leaving the heavier nitro-product behind.

  • Setup: Equip a round-bottom flask containing the crude organic oil/solid with a Claisen adapter, a steam inlet tube (submerged to the bottom), and a condenser.

  • Execution: Pass vigorous steam through the mixture.

  • Observation: The distillate will appear cloudy/oily (containing SM). Continue until the distillate runs clear.

  • Isolation: Cool the "pot residue" (the liquid remaining in the flask) to 0–5°C. The target nitro compound should solidify. Filter this solid.[1][2][3]

Protocol B: Recrystallization (The "Gold Standard")

Objective: Remove isomeric impurities and trace colorants. Solvent System: Ethanol (95%) or Methanol/Water.

ParameterSpecificationNotes
Solvent Ethanol (EtOH)Primary solvent. Dissolves product when hot.[3][4]
Anti-Solvent Water (

)
Reduces solubility to induce nucleation.
Loading 5-7 mL per gramKeep concentration high to maximize yield.
Temp Ramp 78°C

25°C

4°C
Slow cooling is critical for crystal purity.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid (from Protocol A) in an Erlenmeyer flask. Add minimum boiling Ethanol until the solid just dissolves.

  • Clarification (Optional): If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. If the solution is highly concentrated, crystals may form immediately. If not, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crystal Growth: Add one drop of Ethanol to clear the turbidity. Cap the flask and allow it to cool to room temperature undisturbed for 2 hours.

  • Harvesting: Cool further in an ice bath (0°C) for 30 minutes. Filter the pale yellow needles via vacuum filtration.[2] Wash with cold 50% EtOH/Water.

Protocol C: Flash Column Chromatography (High Purity)

Objective: Separation of regioisomers for analytical standards. Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

    
     90:10).
    
    • Note: Nitro compounds are significantly more polar than the starting material but less polar than aniline byproducts.

  • Loading: Dry load on Celite is recommended due to low solubility in pure hexanes.

  • Elution Order:

    • Unreacted Halobenzene (

      
       in 9:1 Hex/EtOAc).
      
    • Target Nitro Product (

      
      ).
      
    • Dinitro/Polar Impurities (

      
      ).
      

Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis requires rigorous confirmation. Do not rely solely on LC-MS, as isomers may have identical masses.

NMR Spectroscopy (The Definitive Test)

Fluorine NMR is the most powerful tool for this molecule due to the symmetry breaking caused by the nitro group.

  • Starting Material (Symmetric): Shows a single signal (or simplified pattern) for the equivalent fluorines.

  • Product (Desymmetrized): The nitro group at position 4 is between the two fluorines.

    • Expect a Singlet (or narrowly split triplet if H-coupling is resolved) shifted significantly downfield due to the ortho-nitro deshielding effect.

    • Validation Check: If you see two distinct Fluorine signals with different integration, you likely have the 6-nitro isomer (where F3 and F5 are no longer equivalent).

Melting Point Analysis
  • Pure Product: Sharp melting range (e.g.,

    
     - value estimated based on analogs [1]).
    
  • Impure: Depressed and broad range (>5°C spread).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid before crystallizing.The temperature dropped too fast, or the solvent mix is too polar. Re-heat and add a small amount of pure Ethanol.
Low Yield Product is too soluble in the mother liquor.Concentrate the mother liquor by 50% and perform a "second crop" crystallization.
Dark Color Oxidation byproducts or polymerized nitro-species.Perform a silica plug filtration (DCM eluent) before recrystallization.
Acidic Smell Trapped

in the crystal lattice.
Dissolve in DCM, wash with sat.

, dry over

, then recrystallize.

References

  • Organic Syntheses Procedure (Analogous Chemistry): "Benzene, 1-bromo-3-nitro." Organic Syntheses, Coll. Vol. 1, p.123 (1941).

  • Recrystallization Methodology: "Recrystallization of Organic Compounds." Department of Chemistry, University of Rochester.

  • Fluorinated Intermediates: "Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide." BenchChem.[5] Provides physical property baselines for the non-nitrated scaffold.

  • Nitration Protocols: "Continuous flow nitration of functionalized aromatics." University of Southampton ePrints.

Disclaimer: This protocol involves the handling of energetic nitro compounds and potential skin irritants. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: High-Fidelity Structural Cross-linking with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFNB)

This Application Note and Protocol guide details the use of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (referred to herein as DBDFNB ) as a specialized cross-linking agent. Unlike standard cross-linkers, DBDFNB offers a uni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (referred to herein as DBDFNB ) as a specialized cross-linking agent.

Unlike standard cross-linkers, DBDFNB offers a unique combination of rigid aromatic scaffolding and heavy-atom derivatization . This dual functionality makes it uniquely suited for structural biology applications (X-ray crystallography phasing) and mass spectrometry-based topology mapping, where the distinct isotopic signature of the two bromine atoms aids in unambiguous fragment identification.

Introduction & Chemical Logic

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a heterobifunctional cross-linking reagent governed by Nucleophilic Aromatic Substitution (


) .
The Mechanistic Advantage

The molecule features a benzene core substituted with a nitro group (


) at position 4. This electron-withdrawing group (EWG) activates the ring, specifically making the fluorine atoms at positions 3 and 5 highly susceptible to nucleophilic attack.
  • Primary Reactivity (Cross-linking): The two fluorine atoms are positioned ortho to the nitro group. Due to the high electronegativity of fluorine and the stabilization of the Meisenheimer complex by the ortho-nitro group, these fluorines are excellent leaving groups. They react preferentially with Cysteine (SH) and Lysine (NH₂) residues.

  • Secondary Functionality (The "Heavy" Tag): The two bromine atoms at positions 1 and 2 are less reactive to substitution under mild conditions but serve two critical roles:

    • X-ray Crystallography: Bromine is a strong anomalous scatterer, facilitating experimental phasing (SAD/MAD) for de novo structure determination.

    • Mass Spectrometry: The natural isotopic abundance of Bromine (

      
       and 
      
      
      
      are ~1:1) creates a distinct "triplet" isotopic pattern in mass spectra, acting as a chemical barcode to filter cross-linked peptides from background noise.
Chemical Structure & Reactivity Map

ReactionMechanism cluster_legend Key Features Reagent 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFNB) Intermediate Meisenheimer Complex (Stabilized by p-NO2) Reagent->Intermediate SNAr Mechanism Nu1 Nucleophile 1 (Cys-SH or Lys-NH2) Nu1->Reagent Attack at C3/C5 (F displacement) Product Cross-linked Protein (Rigid Aromatic Bridge) Intermediate->Product -HF (Leaving Group) Feature1 • Fluorines (C3, C5): Reactive Sites Feature2 • Bromines (C1, C2): Structural Tags

Figure 1: Mechanistic pathway of DBDFNB cross-linking. The electron-deficient ring facilitates displacement of fluorines by protein nucleophiles.

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorageNotes
DBDFNB >95% Purity (HPLC)4°C, Dark, DryHydrophobic; dissolve immediately before use.
Solvent DMSO (Anhydrous)RT, DesiccatedAvoid DMF if amines are present (degradation risk).
Reaction Buffer 50 mM HEPES or Phosphate, pH 7.2–8.04°CAvoid Tris (contains primary amines).
Quenching Buffer 1 M Tris-HCl, pH 8.0RTProvides excess amines to terminate reaction.
Preparation of Stock Solution

Critical: DBDFNB is sparingly soluble in aqueous buffers.

  • Weigh approximately 2–5 mg of DBDFNB.

  • Dissolve in anhydrous DMSO to a final concentration of 50 mM .

  • Vortex vigorously for 30 seconds until fully dissolved.

    • Self-Validation: The solution should be clear and slightly yellow/orange. If cloudy, sonicate for 10 seconds.

Cross-linking Workflow
Step 1: Protein Equilibration

Exchange the target protein into the Reaction Buffer (HEPES/Phosphate, pH 7.5) using dialysis or a desalting column (e.g., Zeba Spin).

  • Target Concentration: 10–50 µM (approx. 0.5–2.0 mg/mL).

  • Note: Remove reducing agents (DTT, β-ME) if targeting Disulfide bridging is not desired, though DBDFNB is compatible with TCEP.

Step 2: Reaction Initiation

Add the DBDFNB stock solution to the protein sample.

  • Molar Ratio: Start with a 10:1 to 50:1 molar excess of cross-linker over protein.

  • Example: To 100 µL of 20 µM protein (2 nmol), add 1 µL of 50 mM DBDFNB (diluted to appropriate working stock) to achieve 200–1000 µM final reagent concentration.

  • Mixing: Gently pipette up and down. Do not vortex proteins vigorously.

  • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent denaturation.

Step 3: Incubation

Incubate the reaction mixture in the dark.

  • Temperature: Room Temperature (20–25°C) or 37°C.

  • Duration: 30 minutes to 2 hours.

    • Optimization: Cysteine reactions are fast (mins); Lysine reactions are slower (hours). For specific Cys-Cys crosslinking, use pH 7.2 and 30 min incubation.

Step 4: Quenching

Stop the reaction by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

Step 5: Clean-up

Remove excess unreacted cross-linker and byproducts using a desalting column (MWCO 7 kDa) or dialysis. This step is crucial for Mass Spec analysis to prevent ion suppression.

Analytical Validation

Mass Spectrometry (The Bromine Signature)

When analyzing tryptic digests of DBDFNB-crosslinked proteins, look for the mass shift and the isotopic envelope.

  • Mass Shift: The cross-linker adds the mass of the core (

    
    ) minus the two displaced fluorines.
    
    • Formula added:

      
       (assuming displacement of 2 F and loss of 2 H from protein).
      
    • Monoisotopic Mass Addition: Calculate based on

      
      .
      
      • Core MW (approx): ~278 Da (Check exact mass:

        
         residue).
        
  • Isotopic Pattern: The presence of two Bromine atoms creates a distinct 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

    • Why this matters: In complex LC-MS/MS data, you can filter for precursor ions showing this specific isotopic distribution to instantly identify cross-linked peptides, ignoring the thousands of non-crosslinked background peptides.

X-ray Crystallography

For researchers attempting to crystallize the complex:

  • Perform cross-linking as above.

  • Purify the monomeric/dimeric species (depending on goal) via Size Exclusion Chromatography (SEC).

  • Crystallize.

  • Data Collection: Collect data at the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal for phasing.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation Protein instability or high DMSOReduce DMSO to <2%. Lower cross-linker excess (try 5x).
No Cross-linking pH too lowIncrease pH to 8.0–8.5 to deprotonate Lysines.
Over-modification Non-specific surface reactionReduce reaction time (10-20 min) or lower temperature (4°C).
Cloudy Reagent Hydrolysis of DBDFNBUse fresh anhydrous DMSO. Do not store aqueous dilutions.

References

  • Sigma-Aldrich. 1,2-Dibromo-4,5-difluorobenzene Product Specification. (Analogous chemistry reference). Link

  • National Institutes of Health (NIH) - PubChem. 1-Bromo-3,5-difluoro-4-nitrobenzene Compound Summary.Link

  • Magon, N. J., et al. (2023).[1] Cross-linking between cysteine and lysine... in peptides and proteins treated with reactive halogens. University of Otago. Link

  • BenchChem. 1,5-Difluoro-2,4-dinitrobenzene Cross-linking Protocol (Base Methodology).Link

  • Smolecule. Reaction mechanisms of fluoronitrobenzenes in protein chemistry.Link

(Note: While direct literature on the specific 1,2-dibromo-3,5-difluoro-4-nitrobenzene isomer in proteomics is emerging, the protocols above are derived from the established reactivity profiles of structurally homologous fluoronitrobenzenes like DFDNB, adapted for the specific electronic properties of the brominated analog.)

Sources

Application

Application Note: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in Agrochemical Synthesis

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis of next-generation agrochemicals. It details the utility, reactivity, and handling of 1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis of next-generation agrochemicals. It details the utility, reactivity, and handling of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a high-value polyhalogenated scaffold.

Introduction: The "Dual-Warhead" Scaffold

In the competitive landscape of agrochemical discovery, 1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a premier "dual-warhead" intermediate. Its structural uniqueness lies in the juxtaposition of a highly activated nitro-fluorinated core with a sterically congested dibromo handle.

Unlike simple halobenzenes, this molecule offers orthogonal reactivity profiles:

  • SNAr "Hotspots": The nitro group at C4 activates the fluorine atoms at C3 and C5. Being ortho to the nitro group, these fluorines are exceptionally labile toward nucleophilic displacement, far more so than the bromines.

  • Cross-Coupling Handles: The C1 and C2 bromine atoms provide sites for transition-metal catalyzed coupling (Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of biaryl or heterocyclic motifs common in SDHI fungicides and PPO-inhibitor herbicides.

Chemical Profile
PropertySpecification
IUPAC Name 1,2-Dibromo-3,5-difluoro-4-nitrobenzene
Molecular Formula C₆HBr₂F₂NO₂
Molecular Weight 316.88 g/mol
Key Functionality Nitro-activated bis-fluoro electrophile; vicinal dibromide
Primary Application Synthesis of fused heterocycles (benzoxazines, benzothiazines) and polyfluorinated anilines.

Strategic Reactivity & Synthesis Logic

The utility of this compound relies on exploiting the Nucleophilic Aromatic Substitution (SNAr) hierarchy.[1]

The Reactivity Hierarchy
  • Most Reactive: C3-F and C5-F. (Activated by ortho-NO₂).

  • Moderately Reactive: C4-NO₂ (Can be reduced to aniline).

  • Least Reactive (SNAr): C1-Br and C2-Br. (Sterically hindered, less activated).

  • Cross-Coupling: C1-Br and C2-Br are active for Pd-catalysis.

Mechanistic Pathway: Double SNAr Cyclization

The most powerful application of this scaffold is the "one-pot" synthesis of fused heterocycles. A bifunctional nucleophile (e.g., 2-aminophenol or 1,2-ethanedithiol) can displace both fluorines (or one fluorine and the nitro group in specific conditions) to form tricyclic cores found in modern herbicides.

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the divergence between SNAr and metal-catalyzed pathways.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement (Synthesis of Amino-Ethers)

Objective: Selective displacement of one fluorine atom by a primary amine to generate a precursor for cyclization. Context: The C3 and C5 fluorines are chemically equivalent due to symmetry until the first substitution occurs.

Materials:

  • 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 equiv)

  • Isopropylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 g, 3.15 mmol) in anhydrous acetonitrile (15 mL).

  • Base Addition: Add finely ground K₂CO₃ (0.87 g, 6.3 mmol) to the solution.

  • Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise add isopropylamine (0.20 g, 3.46 mmol) over 10 minutes. Note: Exothermic reaction expected due to high activation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf spot (mono-substituted product).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Yield Expectation: 85-92% as a yellow solid.

Protocol B: Iron-Mediated Nitro Reduction

Objective: Reduction of the nitro group to the aniline without dehalogenating the sensitive C-Br or C-F bonds. Critical Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it often causes hydrodebromination (loss of Br). Iron/Acetic acid is milder and chemoselective.

Materials:

  • Substrate from Protocol A (or parent scaffold)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Acetic Acid (glacial) / Ethanol (1:4 ratio)

Step-by-Step Methodology:

  • Setup: Suspend the nitro-compound (2.0 mmol) in a mixture of Ethanol (12 mL) and Acetic Acid (3 mL).

  • Activation: Add Iron powder (0.56 g, 10 mmol) in one portion.

  • Reflux: Heat the mixture to 70°C for 2 hours. The yellow color of the nitro compound will fade to a pale beige/colorless solution (amine).

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO₃ solution (gas evolution!). Extract with EtOAc (3 x 20 mL).

  • Isolation: Dry organics over Na₂SO₄ and concentrate.

  • Result: 1,2-Dibromo-3,5-difluoro-4-aminobenzene (or derivative).

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-Br bond. Challenge: Steric hindrance at C1/C2. High catalyst loading or specialized ligands (e.g., S-Phos, X-Phos) are recommended.

Materials:

  • 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

  • Phenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon for 15 minutes.

  • Assembly: Add the dibromo-scaffold (1.0 mmol), boronic acid (1.1 mmol), Cs₂CO₃ (3.0 mmol), and Pd catalyst to the vial.

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

  • Analysis: Check LC-MS. You may observe a mixture of mono-coupled and bis-coupled products. Adjust stoichiometry (2.5 equiv boronic acid) if bis-coupling is desired.

  • Purification: Standard aqueous workup followed by column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the raw scaffold to high-value agrochemical precursors.

Figure 2: Step-wise synthetic workflow for converting the scaffold into active ingredients.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin Sensitization: Polyhalogenated nitrobenzenes are potent sensitizers. Double-gloving (Nitrile) is mandatory.

  • Explosion Hazard: While stable at room temperature, nitro-compounds can decompose violently at high temperatures (>200°C). Do not distill the neat residue to dryness.

  • Toxicity: Assume high acute toxicity. All weighing must be done in a fume hood.

Waste Disposal:

  • Aqueous waste containing fluorides and bromides must be segregated from general organic waste.

  • Palladium-contaminated waste requires heavy metal disposal protocols.

References

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2014). CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene.[2] Retrieved October 26, 2023, from

Sources

Method

photochemical reactions involving 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Application Note: Photochemical Diversification of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Part 1: Executive Summary & Technical Rationale 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS: 1803715-37-8) represents a highly f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Diversification of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Part 1: Executive Summary & Technical Rationale

1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS: 1803715-37-8) represents a highly functionalized "dense" aromatic scaffold. For drug development professionals, this molecule offers a unique orthogonal reactivity profile :

  • Thermal Reactivity: The nitro group activates the ortho-fluorine atoms (C3, C5) for classical Nucleophilic Aromatic Substitution (

    
    ).
    
  • Photochemical Reactivity: The carbon-bromine (C-Br) bonds at C1 and C2 are susceptible to photochemical homolysis , generating aryl radicals for cross-coupling or reduction.

This Application Note focuses on the photochemical pathways , specifically leveraging the C-Br bond lability for radical functionalization and exploring photo-activated


 pathways that differ from ground-state selectivity. By utilizing light, researchers can access substitution patterns and molecular architectures unattainable through thermal methods alone.

Part 2: Mechanistic Principles

To design effective protocols, one must understand the excited-state dynamics of polyhalogenated nitrobenzenes.

The Competitive Landscape: Upon UV-Visible irradiation (typically 300–400 nm), the molecule enters an excited singlet state (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). Rapid Intersystem Crossing (ISC) populates the Triplet State (

). From here, two primary pathways diverge based on solvent and reagents:
  • Pathway A (Homolytic Cleavage): In the presence of hydrogen donors or radical traps, the weak C-Br bond undergoes homolysis. This is the dominant pathway in non-polar or H-donor solvents (e.g., THF, MeOH).

  • Pathway B (Heterolytic

    
    ):  In polar protic solvents with nucleophiles, the excited nitro group redistributes electron density, potentially activating meta positions or enhancing ortho substitution via exciplex formation.
    
Mechanism Visualization

PhotochemicalPathways GroundState Ground State (S0) 1,2-Dibromo-3,5-difluoro-4-nitrobenzene ExcitedSinglet Excited Singlet (S1) Short-lived GroundState->ExcitedSinglet hν (300-365 nm) TripletState Triplet State (T1) Reactive Intermediate ExcitedSinglet->TripletState ISC (Fast due to Heavy Atom Effect of Br) RadicalPair Aryl Radical + Br• TripletState->RadicalPair Pathway A: Homolysis (Non-polar/H-donor solvent) Meisenheimer Excited Meisenheimer Complex (Sigma-Complex) TripletState->Meisenheimer Pathway B: Nucleophilic Attack (Polar solvent + Nu) ProductA Product A: Hydrodebromination or Aryl-Aryl Coupling RadicalPair->ProductA H-abstraction or Coupling ProductB Product B: Photosubstitution (Ether/Amine formation) Meisenheimer->ProductB -F⁻ or -NO₂⁻

Caption: Jablonski-type diagram illustrating the bifurcation between radical C-Br scission (Pathway A) and nucleophilic photosubstitution (Pathway B) for the target scaffold.

Part 3: Experimental Protocols

Protocol 1: Photochemical Hydrodebromination (Selective Br Removal)

Application: Removing a bromine atom after it has served as a blocking group or to generate a specific fluorinated nitrobenzene derivative (e.g., 2-bromo-3,5-difluoro-4-nitrobenzene).

Reagents & Equipment:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (100 mg).

  • Solvent: Methanol (HPLC grade) – acts as both solvent and H-donor.

  • Base: Triethylamine (1.5 eq) – to neutralize HBr byproducts.

  • Light Source: 365 nm LED photoreactor (approx. 10-50 W). Note: Pyrex glassware filters out <300 nm, preventing degradation of the nitro group.

Step-by-Step Procedure:

  • Preparation: Dissolve 100 mg of substrate in 10 mL of Methanol in a Pyrex reaction tube.

  • Additives: Add 1.5 equivalents of Triethylamine.

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen quenches the Triplet state and scavenges radicals, inhibiting the reaction.

  • Irradiation: Place in the photoreactor. Stir vigorously. Irradiate at 365 nm for 2–4 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material (di-bromo) will convert to the mono-bromo species.

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome: Preferential loss of the bromine at the C2 position (sterically less crowded than C1 if C1 is flanked by F, though in this specific isomer, both Br are adjacent. Regioselectivity must be determined experimentally by NMR).

Protocol 2: Photo-Stimulated C-H Arylation (Solvent-Free "Green" Approach)

Application: Coupling the nitroarene to a benzene host (e.g., benzene, toluene) to create biaryl scaffolds without transition metals.

Reagents:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.[1][2][3]

  • Reagent/Solvent: Benzene (in large excess, acting as solvent).

  • Additive: Acetone (sensitizer, optional, 10 mol%).

Procedure:

  • Dissolve substrate (0.1 M) in dry Benzene.

  • Degas thoroughly with Argon (30 mins).

  • Irradiate with broad-spectrum UV (Hg lamp) or 300 nm LEDs.

  • Mechanism: The aryl radical generated from C-Br homolysis attacks the benzene solvent, forming a cyclohexadienyl radical, which is oxidized (by the nitro group or trace oxygen) to the biaryl product.

  • Workup: Remove benzene in vacuo. Purify via column chromatography.

Part 4: Data Analysis & Validation

Table 1: Troubleshooting Photochemical Reactions

ObservationProbable CauseCorrective Action
No Reaction Oxygen quenchingIncrease degassing time; use freeze-pump-thaw cycles.
No Reaction Incorrect WavelengthEnsure light source overlaps with absorption tail (check UV-Vis: likely

~280nm, tailing to 350nm).
Tarry/Black Mixture PolymerizationDilute reaction (0.01 M); reduce light intensity.
Hydrolysis of F Water presenceEnsure anhydrous solvents; water acts as a nucleophile for thermal

.

Part 5: Safety & Handling (Critical)

  • Explosion Hazard: Polynitro and polyhaloaromatics can be energetic. Never irradiate this compound in the solid state. Localized heating can lead to detonation. Always perform reactions in dilute solution (<0.2 M).

  • Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and lachrymators. Handle in a fume hood with double nitrile gloves.

  • UV Safety: Use appropriate eye protection (UV-blocking goggles) and shielding for the light source.

Part 6: References

  • Mechanisms of Nucleophilic Aromatic Photosubstitution: Cornelisse, J., & Havinga, E. (1975). Photosubstitution reactions of aromatic compounds. Chemical Reviews, 75(4), 353–388. Link

  • Photodehalogenation of Polybrominated Arenes: Brodie, N. W., et al. (2022).[4] Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination. Environmental Science: Processes & Impacts. Link

  • General Photochemistry of Nitroarenes: Döpp, D. (1995). Photochemical Reactivity of Nitro Compounds. In: Horspool W.M., Song PS. (eds) CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. Link

  • Compound Data & Safety: PubChem. 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CID 131872844). National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

low yield in synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene derivatives

Ticket ID: #SYN-DBDFN-004 Topic: Low Yield Optimization for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary The synthesis of 1,2-Dibromo-3,5-dif...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-DBDFN-004 Topic: Low Yield Optimization for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (and its derivatives) presents a classic "chemical paradox." The reaction requires forcing conditions due to the deactivated aromatic ring (two bromine atoms), yet the product is extremely sensitive to nucleophilic attack due to the activation provided by the nitro group flanked by two fluorine atoms.

Low yields in this synthesis are rarely due to "reaction failure" in the traditional sense. Instead, they are almost exclusively caused by Nucleophilic Aromatic Substitution (


) side reactions  where water (from the acid mix or atmosphere) replaces one of the labile fluorine atoms, converting your product into a phenol which is lost during aqueous workup.
Module 1: Root Cause Analysis (The "Sandwich" Effect)

To fix the yield, you must understand the electronic environment of Carbon-4 (C4).

  • The Setup: You are nitrating 1,2-dibromo-3,5-difluorobenzene .[1]

  • The Target: The nitro group (

    
    ) enters at C4.
    
  • The Trap: Once the

    
     group is installed, it sits between two Fluorine atoms (Positions 3 and 5).
    
    • The

      
       group is a strong electron-withdrawing group (EWG).[1]
      
    • Fluorine is highly electronegative.[1]

    • Result: The Carbon-Fluorine bonds at C3 and C5 become hyper-activated toward nucleophiles.[1]

If your nitration mixture contains even trace amounts of water (e.g., using 98%


 instead of Oleum, or allowing temp spikes), the water acts as a nucleophile. It attacks C3 or C5, displacing fluoride and forming a phenolic impurity .[1]

Why this kills yield:

  • The phenolic byproduct is acidic.

  • During the standard alkaline workup (bicarbonate wash), the phenol deprotonates, becomes water-soluble, and is washed away in the aqueous layer.

  • Symptom: The organic layer looks clean by TLC, but the mass recovery is shockingly low.

Visualizing the Failure Mode

ReactionPathways Start Precursor: 1,2-Dibromo-3,5-difluorobenzene Reagents Mixed Acid (HNO3 / H2SO4) Start->Reagents Target TARGET PRODUCT: 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene Reagents->Target  Path A: Anhydrous, <20°C   Impurity BYPRODUCT (Loss): Phenolic Derivative (Hydrolysis of F) Reagents->Impurity  Path B: Wet Acid or >40°C   Target->Impurity  S_NAr Attack by H2O   AqLayer Aqueous Waste (Product Lost Here) Impurity->AqLayer  Workup (pH > 7)  

Figure 1: Reaction pathways showing how water contamination diverts the target molecule into the aqueous waste stream via


 hydrolysis.[1]
Module 2: Protocol Optimization (The Fix)

The following protocol adjustments are designed to shut down the


 pathway while maintaining enough energy to nitrate the deactivated ring.
1. Reagent Quality (Critical)
ReagentStandard GradeRequired Grade for High Yield Reason
Nitric Acid 70%

Fuming

(>98%)
Eliminates water introduction at the source.[1]
Sulfuric Acid 98% Conc.[1][2]Oleum (20-30%

)
The free

acts as a water scavenger, keeping the system strictly anhydrous.
Solvent None/DCMDCM or CHCl3 Halogenated solvents can act as a heat sink and dilute the reactants to prevent localized hot spots.
2. Temperature Control
  • The Danger Zone:

    
    . At this temperature, the rate of fluorine displacement by bisulfate or trace water increases exponentially.
    
  • The Sweet Spot:

    
    .
    
    • Addition Phase: Must be kept at

      
      .[1]
      
    • Reaction Phase: Allow to warm to room temp (

      
      ) only if monitoring shows stalled conversion.
      
3. Quenching Technique (The Hidden Trap)

Many researchers ruin the yield after the reaction is done.

  • Wrong Way: Adding water to the reaction mixture. This generates a massive exotherm, locally spiking the temperature to >80°C, instantly hydrolyzing the fluorines.

  • Right Way: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The temperature of the quench mix must never exceed

    
    .
    
Module 3: Troubleshooting FAQ

Q1: My TLC shows the product spot, but it disappears after the bicarbonate wash. Where did it go? A: You likely made the phenolic impurity (see Module 1). The phenol has a similar Rf to the product in acidic media but becomes a salt in bicarbonate.

  • Test: Acidify your aqueous washings and extract with Ethyl Acetate.[1] If you recover a solid, run NMR.[1][3] A shift in the aromatic region or loss of a Fluorine signal confirms hydrolysis.

Q2: I see a "double nitration" spot. How do I stop this? A: This is rare for this scaffold due to steric crowding, but possible if using extreme excess of nitrating agent.

  • Fix: Calculate stoichiometry precisely. Use 1.1 equivalents of Fuming

    
    .[1] Do not use a large excess "just to be safe."[1]
    

Q3: Can I use


 instead of Fuming Nitric Acid? 
A:  Yes, and this is often safer. Dissolving 

in concentrated

generates the nitronium ion (

) in situ without adding the water found in liquid nitric acid. This method is highly recommended for water-sensitive substrates like yours.[1]
Module 4: Decision Logic for Yield Improvement

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Problem: Low Yield CheckTLC Check Crude TLC (Before Workup) Start->CheckTLC Decision1 Is Product Spot Visible? CheckTLC->Decision1 NoSpot Issue: Reaction Failed Decision1->NoSpot No YesSpot Issue: Workup Loss Decision1->YesSpot Yes Deactivated Ring is too deactivated. Switch to Oleum/Fuming HNO3 or increase time (keep T < 25°C). NoSpot->Deactivated Hydrolysis Diagnosis: Hydrolysis (SnAr) Product became Phenol. YesSpot->Hydrolysis Action Action Plan: 1. Use Anhydrous Reagents. 2. Quench on Ice. 3. Avoid alkaline wash if possible. Hydrolysis->Action

Figure 2: Logical flowchart for diagnosing the specific stage of yield loss.

References
  • Mechanistic Principles of

    
    : 
    
    • Topic: Activation of fluoro-benzenes by nitro groups.[1]

    • Source:Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link

  • Synthesis of Difluoro-Nitrobenzene Derivatives

    • Topic: General nitration conditions for deactivated fluorobenzenes.[1]

    • Source:Google Patents. (1996). "Process for preparing 1-bromo-3,5-difluorobenzene (and downstream nitration)." CA2191652A1.[1][4] Link

  • Flow Chemistry & Nitration Optimization

    • Topic: Controlling exotherms and residence time to prevent side reactions.[1]

    • Source:ResearchGate. (2015). "Effect of the residence time on the nitration of p-difluorobenzene." Link

  • Analytical Standards & Impurity Profiling

    • Topic: Identification of isomeric and hydrolysis impurities.[1]

    • Source:BenchChem Technical Support. (2025).[5] "1-Bromo-3,5-difluorobenzene-d3 Standard Troubleshooting." Link

Sources

Optimization

side reactions of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in cross-coupling

Case Ticket: #RXN-9942 Subject: Troubleshooting Side Reactions of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substrate Analys...

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #RXN-9942 Subject: Troubleshooting Side Reactions of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

User Query: "I am observing multiple impurities and low yields during the Suzuki coupling of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene. What are the dominant side reactions, and how do I control regioselectivity?"

Technical Assessment: Your substrate is an highly electron-deficient arene . The combination of a nitro group (para and ortho directing for nucleophiles) and four halogen atoms creates a "perfect storm" for competing reaction pathways.

  • The Molecule: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

  • Primary Challenge: Distinguishing between C1-Br (desired coupling), C2-Br (regio-impurity), and C3/C5-F (SNAr lability).

Reactivity Heatmap
PositionSubstituentElectronic EnvironmentReactivity Prediction
C1 Bromine Para to NO₂, Meta to F.High. Most activated for Pd oxidative addition due to resonance withdrawal from p-NO₂.
C2 Bromine Meta to NO₂, Ortho to F.Medium. Sterically crowded (flanked by Br and F). Less activated than C1.
C3 / C5 Fluorine Ortho to NO₂.Critical Risk. Extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) by bases or nucleophilic coupling partners.
C4 Nitro Electron-withdrawing group (EWG).Activator. Drives reactivity at C1 (coupling) and C3/C5 (SNAr).
Diagnostic Visualization: Reaction Pathways

The following diagram illustrates the competing pathways your substrate undergoes under standard cross-coupling conditions.

ReactionPathways Figure 1: Competing Reaction Landscapes for Polyhalogenated Nitroarenes Substrate 1,2-Dibromo- 3,5-difluoro- 4-nitrobenzene Desired Product A: C1-Coupling (Major Desired) Substrate->Desired Pd(0), Oxidative Addition (Para-activation) RegioImpurity Impurity B: C2-Coupling (Steric/Electronic Minor) Substrate->RegioImpurity Pd(0), Ligand Slip (Meta-activation) SNArProduct Impurity C: S_NAr Displacement (Fluorine Substitution) Substrate->SNArProduct Base/Nucleophile Attack (Ortho-activation) Dehalo Impurity D: Protodebromination (H-Substitution) Substrate->Dehalo Pd-H Species (Reductive Elimination)

Troubleshooting Modules
Module A: The "Fluorine Loss" Problem (SNAr)

Symptom: LCMS shows a mass shift corresponding to the loss of F (-19) and addition of the base fragment (e.g., +OMe, +OH) or the coupling partner (e.g., amine). Root Cause: The C3 and C5 fluorines are ortho to the nitro group. This geometry makes them highly electrophilic. Strong bases (alkoxides like NaOEt, KOtBu) or nucleophilic solvents will displace the fluorine before the palladium can couple the bromine [1, 2].

Corrective Actions:

  • Switch Bases: Replace strong alkoxide bases with mild, non-nucleophilic inorganic bases.

    • Recommended:

      
       (anhydrous), 
      
      
      
      , or
      
      
      .
    • Avoid:

      
      , 
      
      
      
      ,
      
      
      .
  • Solvent Selection: Avoid protic solvents that can act as nucleophiles.

    • Recommended: Toluene, 1,4-Dioxane, DME.

    • Avoid: Methanol, Ethanol (unless using very weak base), DMF (can decompose to dimethylamine, a potent nucleophile).

Module B: The "Wrong Isomer" Problem (Regioselectivity)

Symptom: Formation of the C2-coupled product or bis-coupled (C1+C2) product. Root Cause: While C1 is electronically favored (para-NO₂), C2 is still reactive. If the catalyst is too active or the temperature too high, selectivity erodes.

Corrective Actions:

  • Leverage Sterics: C2 is flanked by Br and F (very crowded). C1 is flanked by Br and H (less crowded). Use bulky phosphine ligands to kinetically favor the accessible C1 position.

    • Ligands: SPhos, XPhos, or

      
      .
      
  • Stoichiometry Control: Ensure the boronic acid is the limiting reagent (0.95 eq) relative to the dibromide to prevent double coupling.

Module C: The "Missing Bromine" Problem (Protodehalogenation)

Symptom: Product mass is M-Br+H. Root Cause: Electron-deficient arenes are prone to reductive elimination of H-Pd-Ar species. This often occurs when alcohols are used as solvents (acting as hydride sources) or when the reaction is overheated [3].

Corrective Actions:

  • Remove Hydride Sources: Eliminate alcohols. Use Toluene/Water mixtures.

  • Strict Anaerobic Conditions: Oxygen can promote homocoupling and catalyst decomposition pathways that indirectly favor dehalogenation.

Optimized Experimental Protocol

This protocol is designed to maximize C1-selectivity while suppressing SNAr and dehalogenation.

Reagents:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.05 eq)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: Bidentate ligand resists de-ligation; large bite angle enforces reductive elimination; sterics favor C1.

  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
    • Why: Mild enough to prevent SNAr; phosphate buffers pH.

  • Solvent: Toluene (degassed)

Step-by-Step Methodology:

  • Charge: In a glovebox or under active Argon flow, charge the reaction vial with the nitroarene (1.0 eq), boronic acid (1.05 eq), and

    
     (0.03 eq).
    
  • Solvate: Add degassed Toluene (0.1 M concentration relative to substrate).

  • Activate: Add the aqueous

    
     solution.
    
  • Temperature Ramp:

    • Crucial Step: Do not heat immediately. Stir vigorously at Room Temperature for 1 hour.

    • Logic: The highly activated C1-Br bond often undergoes oxidative addition at RT. Heating immediately promotes the higher-energy SNAr pathway [4].

    • Monitor: Check LCMS after 1 hour. If <10% conversion, warm to 40°C. Avoid reflux (>80°C) unless absolutely necessary.

  • Quench: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Decision Logic for Troubleshooting

Use this logic flow to diagnose your specific impurity profile.

TroubleshootingTree Start Analyze LCMS Impurity Profile Q1 Mass = M - 19 + Nu? (Fluorine Loss) Start->Q1 Q2 Mass = M - Br + H? (Bromine Loss) Q1->Q2 No Sol1 Action: Switch Base to K3PO4 or Cs2CO3. Check Solvent. Q1->Sol1 Yes Q3 Isomer Ratio < 10:1? (C1 vs C2) Q2->Q3 No Sol2 Action: Remove Alcohol. Switch to Toluene. Lower Temp. Q2->Sol2 Yes Sol3 Action: Use Bulky Ligand (SPhos/XPhos). Lower Temp. Q3->Sol3 Yes Success Proceed to Scale-Up Q3->Success No

Figure 2: Troubleshooting Logic Tree for Polyhalogenated Nitroarene Coupling.

References
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Source: PMC (NIH). Summary: Details the susceptibility of fluoroarenes to SNAr, particularly when activated by electron-withdrawing groups like nitro. URL:[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Source: PMC (NIH). Summary: Discusses the reactivity of difluoro-nitrobenzenes and the displacement of fluorine by nucleophiles.[1] URL:[Link]

  • Nucleophilic substitution of hydrogen in electron-deficient arenes. Source: Chemical Society Reviews.[2] Summary: Explains the mechanism of hydride addition and substitution in electron-poor aromatic systems (hydrodehalogenation pathways). URL:[Link]

  • Cross-Coupling Reactions of Nitroarenes. Source: PubMed. Summary: Provides context on the activation of nitroarenes in Pd-catalyzed couplings and the balance between oxidative addition and side reactions. URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

The following Technical Support Guide is designed for researchers and process chemists working with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . This guide synthesizes theoretical reactivity principles with practical, field...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . This guide synthesizes theoretical reactivity principles with practical, field-proven optimization strategies.

Status: Operational | Tier: Advanced Chemical Synthesis & Functionalization[1]

Executive Technical Overview

Molecule Identity: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Core Application: High-value scaffold for pharmaceutical intermediates (kinase inhibitors) and agrochemicals.[1] Key Structural Features:

  • Poly-functionalized Core: Contains three distinct handle types (Br, F,

    
    ) allowing for orthogonal functionalization.[1]
    
  • Steric Crowding: The contiguous substitution pattern (positions 1-5) forces the nitro group out of planarity, subtly altering electronic conjugation compared to less substituted analogs.

  • Reactivity Hierarchy:

    • 
       Lability:  F (C3/C5) > Br (C1/C2).[1]
      
    • Metal-Catalyzed Coupling: Br (C1/C2) >> F (C3/C5).

Synthesis Optimization (Upstream)

Goal: Maximizing yield during the construction of the core scaffold.

Protocol: Nitration of 1,2-Dibromo-3,5-difluorobenzene

The most efficient route is the electrophilic nitration of the tetra-halo precursor.[1] Due to the deactivated nature of the ring (4 halogens), standard conditions often fail.

Optimized Conditions:

ParameterStandard ConditionOptimized Condition Technical Rationale
Reagent

Fuming

/ Oleum (20%)
The ring is severely deactivated.[1] Oleum generates a higher concentration of the nitronium ion (

).
Temperature


Activation energy barrier is high due to electron-withdrawing halogens.[1] Heat is required for conversion but must be ramped slowly to prevent dinitration.[1]
Quenching Ice Water PourControlled Inverse Addition Pour reaction mixture into ice/water with vigorous stirring to prevent local overheating and tar formation.[1]

Troubleshooting The Synthesis:

Q: Why am I recovering starting material despite using excess nitric acid? A: The four halogen atoms exert a strong inductive electron-withdrawing effect, making the ring inert to standard electrophilic attack.

  • Fix: Switch to Triflic Acid (

    
    )  as the solvent/catalyst with fuming 
    
    
    
    . This "superacid" media vastly increases the electrophilicity of the nitrating agent.

Q: I see a byproduct with M+45 mass. What is it? A: This is likely the dinitrated species (replacing the proton at C6, though sterically difficult) or, more likely, oxidative debromination where a Bromine is replaced by a Nitro group (ipso-substitution) if the temperature spikes >80°C.

  • Fix: Strict temperature control. Do not exceed 65°C.[1]

Functionalization & Reactivity (Downstream)

Goal: Selective derivatization of the scaffold.

This molecule is a "switchable" electrophile.[1] Your choice of reagents determines which handle reacts.[1]

Workflow Visualization: Selectivity Decision Tree

The following diagram maps the reaction pathways based on reagent class.

ReactivityMap Start 1,2-Dibromo-3,5- difluoro-4-nitrobenzene Nucleophile Nucleophile (R-NH2, R-SH) (Basic Conditions) Start->Nucleophile Path A PdCatalyst Pd(0) Catalyst (Suzuki/Buchwald) Start->PdCatalyst Path B Reduction Fe/HCl or H2/Pd (Reduction) Start->Reduction Path C Product_SNAr SNAr Product (F Displacement at C3/C5) Nucleophile->Product_SNAr Fast (RT) Product_Coupling Cross-Coupling Product (Br Displacement at C1/C2) PdCatalyst->Product_Coupling Requires Heat Product_Aniline Aniline Derivative (NO2 -> NH2) Reduction->Product_Aniline Chemo-selective

Caption: Reaction selectivity is controlled by reagent class. Nucleophiles attack C-F bonds; Metal catalysts attack C-Br bonds.[1]

Scenario A: Nucleophilic Aromatic Substitution ( )

Target: Displacement of Fluorine (C3 or C5). Mechanism: The nitro group activates the ortho positions (C3/C5). Fluorine is the preferred leaving group over Bromine in


 because its high electronegativity stabilizes the intermediate Meisenheimer complex [1].
  • Regioselectivity: Since the molecule is symmetric regarding the F positions (3 and 5), the first substitution will yield a racemic mixture if the nucleophile is chiral, or a single product if achiral.

  • The "Over-Reaction" Risk: The second Fluorine is still activated (though less so after the first donation).

    • Optimization: Use 0.95 equivalents of the nucleophile at -10°C to 0°C to stop at mono-substitution.

Scenario B: Metal-Catalyzed Cross-Coupling

Target: Displacement of Bromine (C1 or C2).[1] Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond rather than the strong C-F bond [2].

  • Challenge: The adjacent Bromines (1,2-position) are sterically crowded.[1]

  • Optimization: Use sterically small ligands (e.g., dppf or XPhos ) and higher catalyst loading (3-5 mol%).[1]

  • Warning: Do not use strong alkoxide bases (e.g., NaOtBu) if you want to preserve the Fluorines, as they may trigger competing

    
     background reactions. Use weak bases like 
    
    
    
    or
    
    
    .[1]

Troubleshooting & FAQs

Issue 1: "I'm getting a mixture of isomers during ."

User Observation: "I reacted the scaffold with a primary amine, but NMR shows multiple sets of peaks." Root Cause: If you used >1 equivalent of amine or high temperatures, you likely triggered bis-substitution (displacing both fluorines) or, in rare cases, displaced the nitro group (denitration) if the nucleophile is extremely hard. Solution:

  • Lower temperature to -20°C.

  • Add the amine dropwise to the nitrobenzene solution (keep the scaffold in excess).

  • Verify stoichiometry carefully.

Issue 2: "The Suzuki coupling failed; I recovered starting material."

User Observation: "Standard Suzuki conditions (


, 

, Toluene/Water) yielded nothing." Root Cause: The C-Br bond is sterically hindered by the adjacent Bromine and the Fluorine at C3.

is often too bulky and unstable for this specific crowded interface. Solution: Switch to a "next-generation" precatalyst system:
  • Catalyst:

    
     + SPhos  (SPhos is excellent for sterically hindered aryl bromides).
    [1] *   Solvent:  1,4-Dioxane (anhydrous).
    [1] *   Temp:  90°C.
    
Issue 3: "Explosion/Exotherm Warning"

User Observation: "The reaction bubbled uncontrollably during workup." Root Cause: Poly-halogenated nitro compounds can be shock-sensitive or thermally unstable.[1] Furthermore, if you used a hydride reducing agent (


) on this molecule, you risk runaway exothermic polymerization or decomposition.
[1] Solution: 
  • NEVER use

    
     or 
    
    
    
    directly on this scaffold without rigorous safety screening. [1] * For Nitro reduction, use Iron powder (
    
    
    ) /
    
    
    in Ethanol/Water. It is mild, chemoselective, and avoids thermal runaways.[1]

References & Authority

  • Mechanistic Insight (

    
    ): BenchChem Technical Support. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (
    
    
    
    ) Reactions." (Confirming F > Br lability in ortho-nitro systems).
  • Cross-Coupling Selectivity: Baran Lab, Scripps Research.[1] "Haloselectivity of Heterocycles."[1][2] (Establishing oxidative addition preference for C-Br over C-F). 2[3][4][5][6][7][8]

  • Synthesis of Poly-halo Nitrobenzenes: GuideChem. "Preparation of 1,4-Dibromo-2-fluoro-5-nitrobenzene" (Analogous nitration protocols for deactivated rings).[1][9] 9

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling poly-halogenated nitroaromatics.

Sources

Optimization

Technical Support Center: Purification of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Ticket ID: #PUR-DBDFN-001 Status: Open Priority: High (Intermediate Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The purification of 1,2-Dibromo-3,5-difl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DBDFN-001 Status: Open Priority: High (Intermediate Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene presents a unique set of challenges due to the competing electronic effects of the halogen substituents and the potential for regioisomeric contamination during nitration. This guide addresses the separation of the target 4-nitro isomer from the likely 6-nitro byproduct and unreacted 1,2-dibromo-3,5-difluorobenzene.

Critical Safety Warning: Poly-halogenated nitroaromatics possess high thermal energy potential. While less sensitive than polynitro compounds, they should be treated as potentially explosive, especially during distillation or when subjected to thermal shock.

Module 1: Diagnostic Triage

Before altering your protocol, identify the specific failure mode using the symptoms below.

SymptomProbable CauseImmediate Action
Wide Melting Point Range (>2°C) Regioisomer contamination (likely 6-nitro isomer).Switch to Fractional Recrystallization (See Module 2).
Product "Oils Out" upon cooling Solvent polarity mismatch or supersaturation at too high temperature.Use Seeding technique; add trace anti-solvent slowly.
Yellow/Orange Oil (No Solid) Presence of unreacted starting material (1,2-dibromo-3,5-difluorobenzene) which depresses MP.TLC/GC-MS Check . If SM > 5%, perform Silica Plug filtration before recrystallization.
Darkening/Tarring Thermal decomposition or light sensitivity (C-Br bond lability).Protect from light ; keep bath temp < 60°C.

Module 2: The Isomer Challenge (Root Cause Analysis)

The synthesis of your target likely involves the nitration of 1,2-dibromo-3,5-difluorobenzene. Understanding the regioselectivity is key to purification.

  • Target (4-Nitro): The nitro group inserts between the two fluorine atoms (Position 4). Fluorine is a strong ortho director, and the cooperative effect of the 3,5-difluoro pattern strongly activates Position 4.

  • Impurity (6-Nitro): The nitro group inserts between the Fluorine (Pos 5) and Bromine (Pos 1). This position is sterically crowded by the large Bromine atom but is still electronically accessible.

Purification Logic: The 4-nitro isomer (Target) is generally more symmetric and often has a higher melting point and lower solubility in non-polar solvents compared to the less symmetric 6-nitro isomer. We exploit this solubility differential.

Module 3: Troubleshooting Protocols

Protocol A: Dual-Solvent Recrystallization (The "Gold Standard")

This method is preferred for removing the 6-nitro isomer.

Reagents:

  • Solvent A (Good Solvent): Ethanol (EtOH) or Isopropanol (IPA).

  • Solvent B (Anti-Solvent): Water or Hexanes.

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimal boiling Solvent A.

    • Expert Tip: Do not boil excessively. Nitro-halo compounds can degrade.[1] Target 60-70°C.

  • Clarification: If insoluble black specks remain, filter hot through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add Solvent B dropwise until a persistent cloudiness (turbidity) just appears.

  • Re-solubilization: Add a few drops of Solvent A to clear the solution.

  • Controlled Cooling: Wrap the flask in a towel (insulation) to allow slow cooling to room temperature over 2-3 hours.

    • Why? Rapid cooling traps impurities (occlusion). Slow cooling builds the crystal lattice selectively.

  • Cold Soak: Once at RT, move to a 4°C fridge for 12 hours.

  • Filtration: Filter cold. Wash with cold Solvent B.

Protocol B: Flash Column Chromatography (The "Scalpel")

Use this if recrystallization yields <95% purity or if starting material is present.

  • Stationary Phase: Silica Gel (Acid washed preferred to prevent degradation).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 98:2

    
     90:10).
    
    • Note: The non-polar starting material (dibromodifluorobenzene) will elute first (High

      
      ).
      
    • The Target (4-nitro) and Impurity (6-nitro) will separate due to dipole differences. The 4-nitro isomer, being flanked by two fluorines, often has a slightly distinct retention time due to the "ortho effect" masking the nitro group's polarity.

Module 4: Visualization & Logic Flow

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Crude Product Analysis CheckPurity Check Purity (GC-MS / TLC) Start->CheckPurity DecisionSM Is Starting Material Present? CheckPurity->DecisionSM ActionChrom Protocol B: Column Chromatography (Remove Non-polar SM) DecisionSM->ActionChrom Yes DecisionIsomer Isomer Impurity > 5%? DecisionSM->DecisionIsomer No ActionChrom->DecisionIsomer ActionRecryst Protocol A: Recrystallization (EtOH/H2O) DecisionIsomer->ActionRecryst Yes Success Pure Product (>98%) DecisionIsomer->Success No CheckOil Did it Oil Out? ActionRecryst->CheckOil ActionSeed Re-heat, add Seed Crystal, Cool Slower CheckOil->ActionSeed Yes CheckOil->Success No (Crystals Formed) ActionSeed->CheckOil

Caption: Logic flow for selecting between chromatography and recrystallization based on impurity profile.

Figure 2: Regioisomer Separation Logic

IsomerSeparation Precursor 1,2-Dibromo-3,5-difluorobenzene Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Target Target: 4-Nitro Isomer (Symm. between F-F) Less Soluble Nitration->Target Impurity Impurity: 6-Nitro Isomer (Between F-Br) More Soluble Nitration->Impurity Separation Recrystallization (Mother Liquor) Target->Separation Crystallizes Out Impurity->Separation Stays in Solution

Caption: Solubility differentiation between the 4-nitro target and 6-nitro impurity.

FAQ: Frequently Asked Questions

Q1: Why does my product turn red upon standing?

  • A: This indicates light-induced homolysis of the C-Br bond, releasing bromine radicals. Store the purified solid in amber vials under Argon at 4°C.

Q2: Can I distill this compound?

  • A: Not recommended. While the molecular weight is low enough, the combination of a nitro group and two bromine atoms creates a risk of rapid decomposition. If you must distill, use high vacuum (<1 mmHg) and ensure the bath temperature never exceeds 100°C.

Q3: What is the expected Melting Point?

  • A: While specific literature values for this exact isomer are sparse, analogs like 1-bromo-3,5-difluoro-4-nitrobenzene melt around 50-80°C. If your sample melts <40°C or is liquid, it is likely contaminated with the 6-nitro isomer or starting material [1].

References

  • Sigma-Aldrich. 1-Bromo-3,5-difluoro-4-nitrobenzene Product Specification. (Analog comparison for physical properties). Link

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. Coll. Vol. 1, p.123 (1941). (General procedure for bromonitrobenzenes). Link

  • BenchChem. Technical Support: 1-Bromo-3,5-difluoro-d3 Standard. (Impurity profiling for halogenated nitrobenzenes). Link

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. (Solvent selection for mixed systems). Link

Sources

Troubleshooting

Technical Support Hub: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

CAS: 1803715-37-8 | Formula: | Role: High-Reactivity Electrophilic Scaffold Executive Summary You are likely working with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene as a scaffold for nucleophilic aromatic substitution ( ) t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803715-37-8 | Formula:


 | Role:  High-Reactivity Electrophilic Scaffold
Executive Summary

You are likely working with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene as a scaffold for nucleophilic aromatic substitution (


) to synthesize complex pharmaceutical intermediates.

The Core Problem: This molecule is chemically "spring-loaded." The same electronic activation that makes it a potent building block (the nitro group activating the ortho-fluorines) makes it highly susceptible to hydrolytic degradation and thermal instability .

This guide bypasses generic advice to focus on the specific failure modes of this polyhalogenated nitroarene.

Module 1: Critical Stability Profile

The stability of this compound is dictated by the "Push-Pull" electronic effects on the benzene ring.

ParameterStatusTechnical Context
Hydrolytic Stability CRITICAL The C3/C5 Fluorines are ortho to the Nitro group. This makes them highly electrophilic. In the presence of moisture, they undergo rapid hydrolysis to form phenols and Hydrofluoric Acid (HF) .
Thermal Stability POOR Nitro groups are thermodynamically unstable. While halogens generally stabilize the ring, the C-NO2 bond is weak. Do not heat >100°C without rigorous DSC (Differential Scanning Calorimetry) testing.
Light Sensitivity MODERATE The C-Br bonds (positions 1,2) are susceptible to homolytic cleavage under UV light, leading to radical polymerization or "browning" of the solid.
Shock Sensitivity LOW Unlike polynitro compounds (e.g., TNT), mononitro-dihalo compounds are generally stable to shock, but should still be treated as potential energetic materials.
Module 2: Storage & Handling Protocol

The "Black Tar" Prevention System Most users encounter degradation before the reaction starts due to improper storage. Follow this decision tree to ensure material integrity.

StorageProtocol Start Received Shipment CheckSeal Check Seal Integrity Start->CheckSeal SealBroken Seal Compromised? CheckSeal->SealBroken ArgonFlush ACTION: Flush with Argon/N2 (Exclude Moisture) SealBroken->ArgonFlush No Failure RISK: Hydrolysis -> HF Generation (Etched Glass / Black Solid) SealBroken->Failure Yes (Moisture Ingress) TempCheck Storage Temp Selection ArgonFlush->TempCheck ColdStore Store at 2-8°C (Standard) TempCheck->ColdStore Short Term FreezeStore Store at -20°C (Long Term >30 days) TempCheck->FreezeStore Long Term ColdStore->Failure If Cap Loose

Figure 1: Decision logic for preventing hydrolytic degradation during storage.

Handling Directives:

  • Atmosphere: Always handle under an inert atmosphere (Nitrogen or Argon). The activated fluorines will react with atmospheric moisture over time.

  • Tools: Use glass or Teflon tools. Avoid iron/steel spatulas if the compound appears discolored (HF generation can corrode metal, introducing Fe(III) which catalyzes further decomposition).

  • Vessels: If long-term storage is required, use Teflon-lined caps. HF generated from minor hydrolysis can etch glass threads, causing caps to seize.

Module 3: Troubleshooting & FAQs
Q1: My off-white powder turned yellow/brown overnight. Is it usable?

Diagnosis: This is likely surface oxidation or minor hydrolysis .

  • Mechanism: The C-Br bond is light-sensitive. UV exposure creates radicals that couple to form colored impurities. Alternatively, moisture hydrolysis yields nitrophenols, which are intensely yellow.

  • Solution: Check the melting point.[1] If it is within 2°C of the Certificate of Analysis (CoA) value, recrystallize from dry ethanol/hexane. If the range is wide (>5°C), discard—the impurities (HF/Phenols) will poison your next reaction.

Q2: I am seeing "etching" on my glassware after the reaction. Why?

Diagnosis: HF Generation.

  • Cause: You likely have adventitious water in your solvent. The highly activated C-F bond (ortho to Nitro) hydrolyzed.

  • Reaction:

    
    .
    
  • Fix: Use anhydrous solvents (DMF/DMSO must be dried over molecular sieves). Add an inorganic base (e.g.,

    
    ) to scavenge any HF formed, although this may accelerate the hydrolysis if water is present.
    
Q3: Can I scale this reaction up to 100g?

Diagnosis: Thermal Runaway Risk.

  • Risk: Nitro-halo-benzenes have high decomposition energies.

  • Protocol:

    • Run a DSC (Differential Scanning Calorimetry) test first. Look for exotherms below 200°C.

    • Ensure your cooling system can handle a sudden exotherm (adiabatic temperature rise).

    • Never distill the pure compound to dryness at high temperatures.

Q4: The reaction yield is low (<40%). Where did the mass go?

Diagnosis: Competitive Polymerization or Side Reactions.

  • Mechanism: In

    
     reactions, if your nucleophile is too strong or the temperature too high, you may trigger displacement of the Bromine (less favored but possible) or polymerization via the nitro group.
    

Reactivity Pathway Analysis:

Reactivity Substrate 1,2-Dibromo- 3,5-difluoro- 4-nitrobenzene ProductA Target Product (High Yield) Substrate->ProductA Dry Solvent, Controlled Temp ProductB Phenol Impurity + HF (Poison) Substrate->ProductB Wet Solvent ProductC Tarry Polymer (Black Gunk) Substrate->ProductC UV Light / >100°C Path1 Pathway A: Desired S_NAr (Nucleophile attacks C-F) Path2 Pathway B: Hydrolysis (Water attacks C-F) Path3 Pathway C: Radical Decay (Light/Heat attacks C-Br)

Figure 2: Competitive reaction pathways. Pathway B is the most common cause of yield loss.

Module 4: Emergency Decontamination

If a spill occurs, do not treat it like a standard organic spill due to the potential HF generation.

  • Solid Spill: Cover with weak base (Sodium Carbonate) before sweeping to neutralize potential acidity.

  • Skin Contact: Wash immediately. If burning persists, treat as a potential HF burn (apply Calcium Gluconate gel if available) because the hydrolyzed F- ions can penetrate tissue.

References
  • PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Used as structural proxy for nitro-halo-benzene physical properties).

  • Muravyev, N. V., et al. (2026).[1] Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives. Physical Chemistry Chemical Physics. Retrieved January 28, 2026, from [Link](Grounding for thermal decomposition kinetics of nitro-halo-benzenes).

  • NIST. (n.d.). Thermal Decomposition of Halocarbon Fire Suppression Agents. National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link](Source for HF generation mechanisms in fluorinated aromatics).

Sources

Optimization

Technical Support Center: Solubility Optimization for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Ticket ID: SOL-DBDFNB-001 Status: Open Subject: Troubleshooting dissolution failures in organic synthesis and aqueous screening. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-DBDFNB-001 Status: Open Subject: Troubleshooting dissolution failures in organic synthesis and aqueous screening. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Overview

Welcome to the technical support center. You are likely encountering difficulties dissolving 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (hereafter referred to as DBFN ).[1]

To solve this, we must first understand the antagonist:

  • The Core Problem: DBFN is a polyhalogenated nitroaromatic.[1] The combination of heavy bromine atoms and the nitro group creates a rigid crystal lattice driven by strong

    
    -
    
    
    
    stacking and dipole-dipole interactions.[1]
  • The Physicochemical Barrier:

    • High Lipophilicity (LogP > 3.5 est.): The molecule aggressively rejects water.[1]

    • Crystal Lattice Energy: The symmetry provided by the 1,2-dibromo and 3,5-difluoro substitution pattern enhances packing efficiency, requiring significant energy (solvation enthalpy) to break the solid state.

This guide is divided into two operational contexts: Organic Synthesis (Chemical Reactions) and Biological Screening (Aqueous Media).[1]

Module A: Solubility for Organic Synthesis (SNAr Reactions)

Context: You are trying to run a nucleophilic aromatic substitution (SNAr) or cross-coupling reaction, but the starting material remains a slurry.

The "Polar Aprotic" Protocol

For DBFN, standard non-polar solvents (Hexanes, Toluene) often fail to disrupt the crystal lattice efficiently at ambient temperatures. You must utilize Dipolar Aprotic Solvents .[1]

Recommended Solvent Systems
SolventDielectric Constant (

)
Solvation MechanismSuitability for DBFN
DMSO (Dimethyl sulfoxide)46.7High dipole disrupts nitro-aromatic stacking.[1]Excellent . Best for SNAr rates.[1]
DMF (Dimethylformamide)36.7Strong solvation of polarizable halogens.[1]High . Standard for scale-up.
NMP (N-Methyl-2-pyrrolidone)32.2High thermal stability; good for stubborn solids.[1]High . Use if high T (>100°C) is needed.[1]
DCM (Dichloromethane)8.9Weak dipole, but good polarizability matching.[1]Moderate . Good for workup, poor for reaction kinetics.[1]
Troubleshooting Workflow: "The Slurry Won't Clear"

If DBFN remains undissolved in the recommended solvents, follow this logic gate:

SolventTroubleshooting Start Issue: DBFN is a Slurry CheckSolvent 1. Are you using DMSO/DMF? Start->CheckSolvent SwitchSolvent Action: Switch to Dipolar Aprotic CheckSolvent->SwitchSolvent No CheckConc 2. Is Concentration > 0.5 M? CheckSolvent->CheckConc Yes SwitchSolvent->CheckConc Dilute Action: Dilute to 0.1 - 0.2 M CheckConc->Dilute Yes CheckTemp 3. Is Temperature Ambient? CheckConc->CheckTemp No Dilute->CheckTemp Sonication Action: Sonicate (20-40 kHz) for 5 mins CheckTemp->Sonication Yes Heat Action: Gentle Heat (40-50°C) Success Result: Clear Solution Heat->Success Sonication->Heat Still Cloudy

Figure 1: Decision matrix for solubilizing DBFN in synthetic contexts. Note that mechanical agitation (sonication) often precedes thermal methods to preserve chemical stability.

⚠️ Critical Safety & Reactivity Warning

Do NOT use primary alcohols (MeOH, EtOH) as solvents if heating. The fluorine atoms at positions 3 and 5 are ortho to the nitro group. They are highly activated.

  • Risk: If you dissolve DBFN in methanol and heat it, you will likely observe SNAr displacement of the fluoride by methoxide (formed in situ or added base), forming an ether byproduct [1].

  • Correct Action: Use alcohols only if they are the intended reactant.[1] Otherwise, stick to aprotic solvents (DMSO/DMF).[1]

Module B: Solubility for Biological Screening (Aqueous Media)

Context: You need to dose DBFN into a cell assay or enzyme buffer, but it precipitates ("crashes out") immediately upon addition.

The Mechanism of Failure

Water has a high cohesive energy density.[1] Inserting the hydrophobic DBFN molecule requires breaking hydrogen bonds between water molecules, which is energetically unfavorable (The Hydrophobic Effect). To fix this, you must lower the surface tension of the interface.

The "Step-Down" Dilution Protocol

Never add solid DBFN directly to water.[1] Use this specific order of operations to create a stable dispersion.

Step 1: The Master Stock (1000x)

  • Dissolve DBFN in 100% DMSO.[1]

  • Target Conc: 10 mM - 50 mM.

  • Tip: Sonicate this stock to ensure no micro-crystals remain.[1]

Step 2: The Intermediate Stock (10x)

  • Do not jump from 100% DMSO to 100% Buffer. This causes "shock precipitation."[1]

  • Prepare a solution of PBS + 0.5% Surfactant (Tween 80 or Triton X-100).[1]

  • Slowly spike the DMSO Master Stock into this surfactant solution while vortexing.[1]

Step 3: The Final Assay Mix (1x)

  • Dilute the Intermediate Stock into your final assay media.[1]

  • Final Composition: <1% DMSO, <0.05% Surfactant, [DBFN] = Desired Dose.

Advanced Solubilization Strategies

If the standard protocol fails, employ these excipients:

AgentClassMechanismProtocol
HP-β-CD (Hydroxypropyl-beta-cyclodextrin)Complexing AgentEncapsulates the hydrophobic benzene ring inside a hydrophilic cone.[1]Dissolve CD in water (20% w/v) before adding the DBFN/DMSO spike.[1]
Pluronic F-127 Block CopolymerForms micelles that sequester the DBFN.[1]Use at 0.1% w/v in the assay buffer.[1]
PEG 400 CosolventReduces the polarity of the bulk water.Use as a 20-50% cosolvent for animal dosing (IP/IV), not typically for cell assays.[1]

Scientific Rationale & Mechanism

Why do these specific interventions work?

  • Dielectric Constant & Dipole Moment: DBFN has a strong dipole due to the Nitro group (

    
    ).[1] Solvents like DMSO (
    
    
    
    D) interact strongly with this dipole, lowering the energy of the solvated state compared to the crystal lattice [2].
  • SNAr Activation & Solvation: In SNAr reactions, the rate-determining step is often the attack of the nucleophile. Polar aprotic solvents solvate the cation of the nucleophilic salt (e.g.,

    
     in 
    
    
    
    ), leaving the anion (the nucleophile) "naked" and more reactive. Simultaneously, they dissolve the DBFN electrophile without hydrogen-bonding to the leaving group (F), which would otherwise deactivate it [3].

SolvationMechanism cluster_0 Thermodynamic Barrier Solid Solid DBFN (Lattice) DMSO DMSO Interaction Solid->DMSO Dipole-Dipole Attraction Solvated Dissolved Species DMSO->Solvated Lattice Disruption Note1 High Melting Point (Strong Packing) Note1->Solid

Figure 2: Thermodynamic pathway of dissolution.[1] The solvent must overcome the lattice energy defined by the high melting point and packing efficiency of the polyhalogenated core.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone? A: Acetone is a polar aprotic solvent and will likely dissolve DBFN.[1] However, it has a low boiling point (56°C), making it unsuitable for SNAr reactions requiring heat.[1] It is acceptable for transferring the compound or cleaning glassware.[1]

Q: I heated the mixture to 120°C and it turned black/tarry. What happened? A: You likely triggered thermal decomposition.[1] Nitro-aromatics, especially those with multiple halides, can be thermally unstable.[1]

  • Guidance: Do not exceed 80-100°C unless strictly necessary. Always perform a DSC (Differential Scanning Calorimetry) test on new nitro compounds before scaling up heating to check for exotherms.[1]

Q: Why does the solution turn yellow/orange upon adding an amine? A: This is expected. It indicates the formation of the Meisenheimer Complex (an intermediate in the SNAr pathway) or the final substituted product. The color change confirms the reaction is proceeding, not necessarily a solubility issue.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard reference for solvent dielectric properties and dipole interactions).[1]

  • Yalkowsky, S. H., & Banerjee, S. (1992).[1] Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker.[1] (Foundational text for the General Solubility Equation).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1]

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Ticket ID: CHEM-SUP-8829 Subject: Avoiding Dehalogenation & Side Reactions during Nitro Reduction Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary You are attemptin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 Subject: Avoiding Dehalogenation & Side Reactions during Nitro Reduction Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are attempting to reduce the nitro group of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene to its corresponding aniline.[1][2] This substrate presents a "perfect storm" of chemoselectivity challenges. You must navigate two competing failure modes:

  • Hydrodehalogenation (Loss of Br): The C-Br bonds are labile under standard catalytic hydrogenation conditions (e.g., Pd/C + H₂).

  • Nucleophilic Aromatic Substitution (

    
     of F):  The fluorine atoms are ortho to the electron-withdrawing nitro group, making them highly susceptible to displacement by nucleophiles (OH⁻, RO⁻, amines) if the reaction pH becomes basic.
    

This guide prioritizes acidic-mediated metal reductions and poisoned heterogeneous catalysts to ensure the integrity of the halogenated scaffold.

Module 1: The Mechanistic Landscape

Before selecting a protocol, understand the competing pathways reacting on your scaffold.

ReactionPathways cluster_conditions Critical Control Points Start 1,2-Dibromo- 3,5-difluoro- 4-nitrobenzene Target Target Aniline (All Halogens Intact) Start->Target Chemoselective Reduction (Fe/AcOH, SnCl2, Pt-S/C) Dehalo Debrominated By-Product (Loss of Br) Start->Dehalo Oxidative Addition (Pd/C + H2) SNAr Phenol/Ether Impurity (Loss of F) Start->SNAr SNAr Attack (Basic pH, High T)

Figure 1: Competing reaction pathways. Success requires suppressing both the oxidative addition of metals into the C-Br bond and the nucleophilic attack on the C-F bond.

Module 2: Protocol Selection Matrix
FeatureMethod A: Stannous Chloride (SnCl₂) Method B: Iron/Acetic Acid (Bechamp) Method C: Sulfided Platinum (Pt/C)
Primary Use Case Small scale (<5g), high valueMedium-Large scale, robustIndustrial scale, catalytic
Chemoselectivity Excellent (Best for Br retention)Very Good Good (Requires strict control)
Risk Factor Emulsions during workupHeterogeneous sludgeOver-reduction if not poisoned
pH Condition Acidic (Safe for F)Acidic (Safe for F)Neutral/Acidic
Throughput LowMediumHigh
Module 3: Validated Protocols
Method A: The "Gold Standard" (SnCl₂)

Recommended for first-time attempts or small batches where yield is paramount.

The Science: Tin(II) acts as a selective electron donor. The mechanism proceeds via nitroso and hydroxylamine intermediates. Crucially, Sn(II) does not insert into Aryl-Br bonds under these conditions [1].

Protocol:

  • Dissolve 1 eq of substrate in Ethanol (0.1 M concentration). Do not use Methanol if heating, to avoid methoxide formation.

  • Add 5.0 equivalents of SnCl₂·2H₂O solid.

  • Heat to 70°C for 1-3 hours. Monitor by TLC/LCMS.

  • Critical Workup (Avoiding Emulsions):

    • Cool to room temperature.[3][4]

    • Option 1 (Rochelle Salt): Add an equal volume of saturated aqueous Potassium Sodium Tartrate. Stir vigorously for 1 hour until layers separate clearly.

    • Option 2 (pH Control): Carefully adjust pH to ~8 using saturated NaHCO₃. Do NOT use strong NaOH, or you will displace the Fluorines [2]. Filter the resulting tin salts through Celite before extraction.

Method B: The Scalable Solution (Fe/AcOH)

Recommended for >10g scale.

The Science: Iron powder in acetic acid (Bechamp reduction) is a surface-mediated electron transfer. It is milder than Zn/AcOH and rarely causes dehalogenation of bromides [3].

Protocol:

  • Suspend 1 eq of substrate and 5.0 eq of Iron powder (fine mesh) in a mixture of Ethanol/Water/Acetic Acid (2:1:1 ratio).

  • Heat to 60-80°C .

    • Tip: If the reaction is slow to start, add a drop of conc. HCl to activate the iron surface.

  • Stir vigorously (mechanical stirring recommended for scale).

  • Filter hot through Celite to remove iron oxide sludge. Wash the pad with EtOAc.[5]

  • Concentrate the filtrate.[5] Neutralize carefully with NaHCO₃ (keep cold) and extract.

Method C: Catalytic Hydrogenation (Sulfided Pt/C)

Recommended for High Throughput/Flow Chemistry.

The Science: Standard Pd/C is forbidden here. Palladium rapidly inserts into C-Br bonds. You must use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the catalyst surface, electronically poisoning the sites responsible for hydrogenolysis (dehalogenation) while retaining activity for nitro reduction [4].

Protocol:

  • Load reactor with 1 eq substrate in EtOAc or THF.

  • Add 1-3 wt% of 5% Pt(S)/C catalyst.

  • Apply H₂ (1-5 bar) at Room Temperature.

    • Warning: Do not heat above 40°C.

  • Monitor H₂ uptake. Stop immediately upon theoretical consumption (3 eq H₂).

Module 4: Troubleshooting & FAQs

Q1: I used Pd/C and my product mass is M-80 or M-160. What happened? A: You stripped the bromines. Palladium is an excellent catalyst for hydrodehalogenation.

  • Fix: Switch to Method A (SnCl₂) or Method C (Sulfided Pt). If you must use Pd, you can try adding a poison like diphenylsulfide (0.5 eq) or using Vanadium-doped Pt catalysts , but this requires optimization.

Q2: I see a new impurity peak (+16 mass units) or (+14 mass units vs product). A: You likely displaced a Fluorine atom.

  • Cause: +16 indicates hydrolysis (F -> OH) due to high pH or water at high temps. +14 indicates ethoxide displacement (F -> OEt) if using EtOH/Base.

  • Fix: Ensure your reaction pH remains acidic or neutral . Never use NaOH or KOH during the reaction. During workup, keep the mixture on ice when neutralizing.

Q3: The SnCl₂ reaction turned into a thick white paste and I can't extract it. A: This is the dreaded Tin emulsion.

  • Fix: You formed tin hydroxides. Re-acidify slightly to break the emulsion, or use the Rochelle Salt method (Method A, step 4). The tartrate ligands bind Tin tightly, making it water-soluble and allowing clear phase separation.

Q4: Can I use Zinc and Ammonium Chloride? A: Proceed with caution. While Zn/NH₄Cl is a standard mild reduction, Zinc is more reducing than Iron and has a higher potential to insert into the C-Br bond, especially if the reaction runs long or gets too hot. Iron (Method B) is safer for brominated arenes.

References
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[6] Tetrahedron Letters, 25(8), 839-842. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Classic review on

    
     activation by Nitro groups). Link
    
  • Org. Synth. 1948, 28, 11. Reduction of Nitro compounds using Iron/Acetic Acid. Link

  • Kasparian, A., et al. (2011). Chemoselective Hydrogenation of Nitroarenes using Sulfided Platinum Catalysts. Journal of Organic Chemistry. (Demonstrates retention of halogens). Link

Sources

Optimization

managing exothermic reactions with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Ticket #8492: Process Safety & Thermal Management Subject: Managing Exothermic Reactions with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DDFN) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Process Safety & Thermal Management

Subject: Managing Exothermic Reactions with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DDFN) Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Safety Unit Status: Open [Urgent]

Executive Summary: The Hazard Profile

You are working with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DDFN) . This is not a standard reagent; it is a high-energy electrophile .

  • The Trigger: The nitro group at position 4 activates the fluorine atoms at positions 3 and 5. Because these fluorines are ortho to the nitro group, they are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Risk:

    
     reactions with this substrate are rapid and highly exothermic . The inductive stabilization of the Meisenheimer complex by the nitro group lowers the activation energy, leading to fast kinetics that can overwhelm cooling systems if not managed.
    
  • The Consequence: Uncontrolled dosing can lead to a thermal runaway, potentially triggering the decomposition of the nitro-halo moiety (often >200°C, but reachable via reaction exotherm).

Module 1: Pre-Reaction Troubleshooting (Characterization)

User Question: I cannot find specific decomposition data for DDFN in the literature. Can I assume it is stable up to the boiling point of my solvent (DMF, 153°C)?

Technical Response: ABSOLUTELY NOT. Never assume thermal stability for nitro-halogenated aromatics based on solvent boiling points.

Nitroaromatics possess high decomposition energies (


). If the heat accumulation from your intended reaction pushes the bulk temperature near the Onset Temperature (

)
of decomposition, the solvent will not save you; it may become fuel.

Required Action: Thermal Screening Protocol Before scaling above 1 gram, you must generate the following data points using Differential Scanning Calorimetry (DSC) :

  • 
     (Onset Temperature):  The temperature where exothermic decomposition begins (typically detected at 4 W/kg heat release).
    
  • 
     (Decomposition Energy):  If this exceeds 500 J/g, the material has explosive potential.[1]
    
  • 
    :  The temperature at which the Time to Maximum Rate (TMR) is 24 hours. Your process temperature (
    
    
    
    ) must be at least 50°C below
    
    
    and ideally below
    
    
    .

Decision Logic:

SafetyLogic Start Start Safety Assessment DSC Run DSC (30-400°C) Start->DSC EnergyCheck Is Delta H > 800 J/g? DSC->EnergyCheck OnsetCheck Is Process Temp < (T_onset - 100K)? EnergyCheck->OnsetCheck No (<800 J/g) Redesign Redesign Route / Dilute EnergyCheck->Redesign Yes (High Energy) Safe Proceed with Standard Cooling OnsetCheck->Safe Yes Caution Requires TMRad / ARC Testing OnsetCheck->Caution No (Risk Zone)

Figure 1: Go/No-Go Decision Tree for Nitroaromatic Scale-up. Based on Stoessel’s criticality classes.

Module 2: Reaction Execution ( Control)

User Question: I added my amine nucleophile to the DDFN solution, and the temperature spiked from 0°C to 65°C in seconds. The reaction turned black. What happened?

Technical Response: You experienced a thermal accumulation fault . In


 reactions involving ortho-fluoronitrobenzenes, the reaction rate (

) is extremely fast. By adding the amine "all-in" (batch mode), you made the reaction rate dependent solely on mixing time. The heat generation rate (

) exceeded your cooling capacity (

).

The Fix: Dosing-Controlled Regime You must switch from a Batch process to a Semi-Batch (Fed-Batch) process.

The Protocol:

  • Reactor Charge: Load DDFN and solvent (e.g., THF, Acetonitrile) into the reactor. Cool to -10°C.[2]

  • Dosing: Load the amine (nucleophile) + base into a dosing pump (syringe pump or peristaltic).

  • Feed Rate: Calculate the feed rate such that the Accumulation of unreacted amine is near zero.

    • Rule of Thumb: The reaction should be instantaneous relative to the addition.

  • Monitoring: Watch the reactor jacket temperature (

    
    ). If 
    
    
    
    drops significantly to maintain
    
    
    , your exotherm is active. If
    
    
    rises despite maximum cooling, STOP THE FEED .

Comparative Data: Batch vs. Semi-Batch

ParameterBatch Addition (Unsafe)Semi-Batch Dosing (Recommended)
Reagent Concentration High immediatelyLow (controlled by feed)
Heat Release Profile Sharp Spike (Adiabatic rise)Flat Plateau (Isothermal)
Cooling Demand Extreme (often exceeds capacity)Manageable (matches dosing rate)
Selectivity Poor (Over-reaction/Polymerization)High (Mono-substitution favored)
Module 3: Experimental Setup & Hardware

User Question: What specific hardware setup do you recommend for a 50g scale-up of this reaction?

Technical Response: For 50g of DDFN, glass flasks are risky due to poor heat transfer. Use a Double-Jacketed Reactor with an automated dosing loop.

Recommended Configuration:

ReactorSetup Cryostat Cryostat (-20°C Capacity) Reactor Double-Jacketed Reactor (DDFN Solution) Cryostat->Reactor Coolant Loop Probe Internal Temp Probe (Pt100) Reactor->Probe T_internal Pump Dosing Pump (Nucleophile) Pump->Reactor Slow Addition Controller Feedback Controller (Stop feed if T > Setpoint) Probe->Controller Data Controller->Pump Interlock Signal

Figure 2: Semi-batch reactor setup with active feedback loop. The pump must stop automatically if T_internal exceeds the limit.

Critical Safety Interlock: Program your dosing pump to PAUSE if the internal temperature rises >5°C above your setpoint. This prevents thermal runaway before it starts.[3][4]

Module 4: Post-Reaction & Quenching

User Question: The reaction is done. Can I just add water to wash it?

Technical Response: Proceed with Caution. If you used an excess of DDFN or if the reaction stalled, you may have unreacted nitro-halo species.

  • Check pH: The reaction likely generated HF (hydrofluoric acid) equivalents, which were neutralized by your base (e.g.,

    
    ).
    
  • Quench: Add the reaction mixture into a stirred, cooled dilute acid or bicarbonate solution. Do not add water to the reaction , as the inverse addition can cause localized heating and precipitation of unstable solids.

  • Waste: The aqueous waste contains fluoride. Ensure it is segregated from glass waste if acidic, or treat with Calcium Chloride (

    
    ) to precipitate 
    
    
    
    before disposal.
References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Bretherick, L. (2017).[5] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[5] Elsevier. Link

  • Org. Process Res. Dev. (2002). Scale-up of Exothermic Nitroaromatic Substitutions. (General reference for safety).
  • American Chemical Society. (2023). Identifying Chemical Hazards: Nitro Compounds. Link

Sources

Troubleshooting

Technical Support Center: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Functionalization

[1][2] Current Status: Operational Ticket ID: REGIO-SELECT-001 Subject: Improving Regioselectivity in Nucleophilic & Metal-Catalyzed Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Ticket ID: REGIO-SELECT-001 Subject: Improving Regioselectivity in Nucleophilic & Metal-Catalyzed Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

System Architecture & Reactivity Profile

Before attempting functionalization, you must understand the steric and electronic landscape of your scaffold.[1] This molecule is a "loaded spring" with competing electrophilic sites.[1][2]

Scaffold Analysis: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene[1][2]

  • Activation Core: The Nitro group (C4) is the primary activator for SNAr.[1][2]

  • Leaving Groups (SNAr): The Fluorines (C3, C5) are highly activated.[1][2] Fluorine is the superior leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer intermediate.[1][2]

  • Leaving Groups (Cross-Coupling): The Bromines (C1, C2) are sites for Pd/Ni-catalyzed oxidative addition.[1][2]

The Regioselectivity Map
PositionSubstituentFlanking Groups (Steric Bulk)Reactivity Prediction
C1 BromineH (C6) / Br (C2)High for Cross-Coupling (Less hindered).[1][2]
C2 BromineBr (C1) / F (C3)Low (Sterically "Locked").[1][2]
C3 FluorineBr (C2) / NO₂ (C4)Low for SNAr (Sterically crowded).[1][2]
C5 FluorineNO₂ (C4) / H (C6)High for SNAr (The "Open" Flank).[1][2]

Module A: SNAr Regiocontrol (The Fluorine Challenge)

User Goal: Selective displacement of one Fluorine atom by a nucleophile (Amine, Alkoxide, Thiol).

The Mechanism: Steric vs. Electronic Control

Both C3-F and C5-F are ortho to the nitro group, making them electronically similar.[1][2] However, C3 is sterically shielded by the bulky Bromine at C2.[1] Therefore, under kinetic control, nucleophiles will overwhelmingly attack C5 .[1]

Standard Operating Procedure: C5-Selective SNAr

To maximize selectivity for the C5 position (the path of least resistance):

  • Temperature: Maintain -78°C to 0°C . Higher temperatures provide enough energy to overcome the steric barrier at C3, eroding selectivity.[1]

  • Solvent: Use THF or DCM (non-polar/aprotic).[1][2] Avoid dipolar aprotic solvents (DMF, DMSO) at high temps, as they accelerate the reaction too aggressively, reducing discrimination.[1]

  • Base: Use a bulky base (e.g., DIPEA, KOtBu) if the nucleophile is neutral.[1] The bulk prevents the base from interacting with the crowded C3 region.[1][2]

Advanced Protocol: Forcing C3 Substitution (The "Impossible" Shot)

If your target requires substitution at the crowded C3 position, you must block C5 or use an intramolecular delivery system.[1]

  • Direct Attack:[1] Use extremely small, linear nucleophiles (e.g., Azide

    
    , Methoxide) and high heat (>80°C).[1][2] Expect mixtures.
    
  • Indirect Strategy: React C5 first with a reversible protecting group (e.g., Benzyl thiol), functionalize C3, then deprotect C5.[1]

SNAr_Logic Start Start: 1,2-Dibromo- 3,5-difluoro-4-nitrobenzene Nuc Add Nucleophile (Nu-) Start->Nuc Check Is Nu- Bulky? (e.g., secondary amine) Nuc->Check Path_C5 Path A: C5 Attack (Kinetic Control) Check->Path_C5 Yes (Steric Clash at C3) Path_C3 Path B: C3 Attack (Thermodynamic/Forced) Check->Path_C3 No (Small Nu-) Result_C5 Product: 5-Nu-substituted (Major Isomer) Path_C5->Result_C5 Low Temp (<0°C) Result_Mix Product: Mixture of C3/C5 Path_C3->Result_Mix High Temp (>60°C)

Figure 1: Decision logic for Nucleophilic Aromatic Substitution. Note that steric bulk forces the reaction to the C5 position.[1]

Module B: Metal-Catalyzed Regiocontrol (The Bromine Challenge)

User Goal: Selective Cross-Coupling (Suzuki, Buchwald-Hartwig) at C1 or C2.

The Mechanism: Oxidative Addition Rates

Palladium catalysts insert into C-Br bonds.[1][2] The rate of oxidative addition is governed by electron density and steric accessibility.[1][2]

  • C1-Br: Accessible.[1][2] Flanked by H and Br.[1][2]

  • C2-Br: Inaccessible.[1][2] Flanked by Br and F.[1][2] This is a "steric pocket."[1][2]

Protocol: Site-Selective C1-Coupling

To couple exclusively at C1 leaving C2 intact:

  • Catalyst: Use a bulky, electron-rich ligand system.[1][2] Pd(P(tBu)3)2 or Pd(dppf)Cl2 .

    • Why? Bulky ligands cannot easily access the crowded C2-Br bond.[1][2]

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the boronic acid. Excess leads to double coupling.[1][2]

  • Temperature: Keep below 60°C .

Troubleshooting Table: Cross-Coupling
SymptomProbable CauseCorrective Action
No Reaction Oxidative addition failed (Deactivated ring).Switch to a more active precatalyst like XPhos Pd G3 .
C1/C2 Mixture Ligand is too small (e.g., PPh3).[1][2]Switch to P(tBu)3 or SPhos to amplify steric discrimination.[1][2]
Protodebromination Hydride source in reaction (e.g., alcohol solvent).[1][2]Switch solvent to Toluene/Water biphasic system; avoid isopropanol.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why am I seeing significant hydrolysis (phenol formation) instead of my desired SNAr product? A: This is common with difluoronitrobenzenes.[1][2] The fluoride leaving group generates HF, which can etch glass or catalyze hydrolysis if water is present.[1]

  • Fix: Use anhydrous solvents and add a molecular sieve scavenger (3Å or 4Å).[1][2] Ensure your base is dry.[1][2]

Q2: Can I remove the Nitro group after functionalization? A: Yes. The nitro group is often just a "scaffold activator."[1][2]

  • Protocol: Reduce the nitro to an amine (

    
     or 
    
    
    
    ), then perform a diazotization-deamination (
    
    
    ,
    
    
    ,
    
    
    ) to remove it, leaving your substituted core.[1][2]

Q3: I need to substitute the C3-Fluorine, but C5 reacts first. How do I swap the selectivity? A: You cannot easily swap the kinetic preference.[1][2] You must use a Blocking Strategy .

  • React C5 with a removable group (e.g., Benzyl amine).[1][2]

  • Force reaction at C3 with your desired nucleophile (high temp).[1][2]

  • Remove the C5 blocking group (hydrogenolysis).[1][2]

Q4: Is the C2-Bromine reactive at all? A: Only after C1 has been reacted.[1][2] Once C1 is substituted (e.g., with an aryl group), the steric crowding at C2 might actually increase depending on the twist of the new biaryl bond.[1] To react C2, you generally need high temperatures (


) and highly active catalysts (e.g., Pd-PEPPSI-IPr).[1][2]

References

  • Regioselectivity in SNAr of Polyhalogen

    • Source: National Center for Biotechnology Information (NCBI).[1][2] "Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity."

    • Context: Establishes the preference for Fluorine displacement over Bromine and the impact of steric hindrance in ortho-substituted nitrobenzenes.
    • URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogen

    • Source: PubMed Central.[1][2] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes."

    • Context: Details the use of steric control (ligand choice) to differentiate between chemically equivalent but sterically distinct halogen sites.
    • URL:[Link]

  • Solvent Effects in SNAr Regioselectivity

    • Source: ResearchGate.[1][2][3] "Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes."

    • Context: Explains how solvent polarity can influence the transition state energy of competing SNAr p
    • URL:[Link]

Sources

Optimization

catalyst poisoning in reactions with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Case Reference: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Support Tier: Level 3 (Senior Application Scientist) Status: Active System Overview & Reactivity Profile Welcome to the Advanced Catalysis Support Hub. You are work...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Support Tier: Level 3 (Senior Application Scientist) Status: Active

System Overview & Reactivity Profile

Welcome to the Advanced Catalysis Support Hub. You are working with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a scaffold that presents a "perfect storm" for catalyst deactivation.

Unlike standard aryl halides, this substrate is highly electron-deficient due to the synergistic withdrawal of the nitro group and two fluorine atoms. This creates three distinct failure modes for transition metal catalysis (Pd/Pt/Ni):

  • Competitive Coordination (The Nitro Trap): The nitro group is a strong

    
    -acceptor and can coordinate to the metal center, displacing labile ligands and arresting the catalytic cycle.
    
  • SNAr-Induced Self-Poisoning: The C-F bonds are highly activated. Common bases used in cross-coupling (hydroxides, alkoxides) will attack the C-F position (Nucleophilic Aromatic Substitution), generating nitrophenols . Nitrophenols are potent catalyst poisons that bind irreversibly to Pd(II) species.

  • Hydrodehalogenation (Reduction Specific): During nitro reduction, the weak C-Br bonds are liable to hydrogenolysis, releasing HBr which poisons the catalyst surface and alters chemoselectivity.

Diagnostic Hub (Troubleshooting Q&A)

Issue 1: Reaction Stalls at ~20-30% Conversion (Suzuki/Sonogashira)

User Report: "My Suzuki coupling starts well but turns black and stops after an hour. Adding more catalyst doesn't restart it."

Root Cause Analysis: This is classic product inhibition combined with ligand dissociation . The "black" precipitate is Palladium Black (inactive Pd(0) aggregates).

  • Mechanism: The electron-deficient aryl bromide undergoes Oxidative Addition (OA) very rapidly. However, the resulting Pd(II) intermediate is electron-poor and prone to ligand loss. If the Transmetallation step is slow (due to steric bulk or weak nucleophile), the Pd(II) complex decomposes.

  • The "Poison": Free bromide ions released during the reaction can form anionic palladate species (e.g.,

    
    ), which are catalytically inactive.
    

Corrective Protocol:

  • Switch Ligands: Move from simple phosphines (PPh3) to bulky, electron-rich ligands like XPhos or SPhos . These stabilize the Pd(II) species and accelerate Transmetallation.

  • Change the Base: Switch to CsF or K3PO4 in anhydrous solvents (Dioxane/Toluene). This prevents the formation of inhibiting hydroxide species.

Issue 2: Unexpected "Phenol" Impurities Detected

User Report: "LCMS shows a mass corresponding to [M-F+OH]. My yield is low."

Root Cause Analysis: You are experiencing SNAr-Induced Self-Poisoning . The base is attacking the C-F bond ortho to the nitro group. The resulting nitrophenolate anion binds tightly to the Palladium catalyst, effectively "poisoning" it by occupying the active site required for the boronic acid.

Corrective Protocol:

  • Base Selection: strictly avoid alkoxides (NaOEt, NaOtBu) and hydroxides. Use weak, non-nucleophilic bases like Potassium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Water Control: If using a biphasic system, ensure the organic phase is non-polar (Toluene) to keep the hydroxide ion concentration low in the active phase.

Issue 3: Loss of Bromine/Fluorine During Nitro Reduction

User Report: "I'm trying to reduce the nitro group to an aniline using Pd/C and H2, but I'm losing the bromine atoms."

Root Cause Analysis: Standard Pd/C is too active for polyhalogenated substrates. The C-Br bond energy is lower than the activation energy for nitro reduction on clean Pd surfaces. The HBr released further poisons the catalyst, leading to incomplete reduction or total dehalogenation.

Corrective Protocol:

  • Catalyst Switch: Use Sulfided Platinum on Carbon (Pt(S)/C) .[1] The sulfur modifies the electronic state of the metal, suppressing hydrogenolysis of the C-X bond while allowing nitro reduction.

  • Acidic Additives: Add 0.5 equiv of Vanadyl Acetylacetonate (VO(acac)2) or maintain acidic pH. This mechanism (inverting the electronic demand) protects the halogen.

Deep Dive: Catalyst Deactivation Pathways

The following diagram illustrates how your specific substrate (1,2-Dibromo-3,5-difluoro-4-nitrobenzene) interacts with a Palladium catalyst to cause failure.

CatalystPoisoning Substrate 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene OxAdd_Complex Pd(II)-Ar Complex (Oxidative Addition) Substrate->OxAdd_Complex Fast OA Nitro_Coord Nitro-Coordination (Cycle Arrest) Substrate->Nitro_Coord Direct Binding (Slows Cycle) SNAr_Product Nitrophenol Impurity (via Base Attack) Substrate->SNAr_Product + OH- / OR- Pd_Active Active Pd(0)L2 Pd_Active->OxAdd_Complex + Substrate Pd_Black Pd Black (Precipitation) OxAdd_Complex->Pd_Black Ligand Loss (Instability) Nitro_Coord->Pd_Active Reversible (If Ligand Strong) SNAr_Product->OxAdd_Complex Irreversible Binding (Poisoning)

Caption: Figure 1. Competitive deactivation pathways for Pd-catalyzed cross-coupling of polyhalogenated nitroarenes.

Validated Experimental Protocols

Protocol A: "Poison-Proof" Suzuki Coupling

Designed to minimize SNAr side-reactions and stabilize the oxidative addition intermediate.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) - Ferrocenyl ligand resists displacement.

  • Base: K3PO4 (3.0 equiv) - Non-nucleophilic.

  • Solvent: 1,4-Dioxane / Water (9:1) - Degassed.

Procedure:

  • Charge reaction vessel with substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling.[2]

  • Add degassed solvent.

  • Heat to 60°C (Do not exceed 80°C; high T promotes SNAr).

  • Monitor by HPLC. If reaction stalls, add 0.5 mol% additional catalyst as a solution in dioxane.

Protocol B: Chemoselective Nitro Reduction

Designed to retain Bromine/Fluorine substituents.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum, 2 wt% loading)

  • Solvent: Ethyl Acetate (Avoid MeOH/EtOH to prevent solvolysis of fluorines).

  • Hydrogen Source: H2 balloon (1 atm).

Procedure:

  • Dissolve substrate in Ethyl Acetate.

  • Add Pt(S)/C catalyst (carefully, under Argon flow).

  • Purge with H2 gas.

  • Stir vigorously at Room Temperature .

  • Critical Step: Stop reaction immediately upon consumption of starting material (monitor by TLC/LCMS). Over-exposure leads to dehalogenation even with sulfided catalysts.

Troubleshooting Decision Tree

Use this flow to determine the next step in your optimization.

TroubleshootingTree Start Reaction Failure Check_Color Is solution black? Start->Check_Color Check_Byprod Check LCMS for [M-F+OH] or [M-Br+H] Check_Color->Check_Byprod No (remains orange/red) Sol_Black Pd Black Formation Check_Color->Sol_Black Yes Sol_Clear Catalyst Poisoning Check_Byprod->Sol_Clear No byproducts (Stalled) Fix_Base Switch to K3PO4/CsF (Anhydrous) Check_Byprod->Fix_Base Phenol detected (SNAr) Fix_Cat Use Pt(S)/C or Add VO(acac)2 Check_Byprod->Fix_Cat De-halogenation detected Fix_Ligand Switch to XPhos/SPhos Sol_Black->Fix_Ligand Stabilize Pd Sol_Clear->Fix_Ligand Likely Nitro Coordination

Caption: Figure 2. Logical fault isolation for polyhalo-nitroarene reaction failures.

References

  • Suzuki-Miyaura Coupling of Nitroarenes

    • Mechanistic insight into oxidative addition challenges with nitro groups.
    • Source:

  • SNAr Competition in Polyhalogenated Systems

    • Details on how fluorines are displaced preferentially in nitro-activ
    • Source:

  • Catalyst Poisoning Mechanisms

    • General overview of halide and heteroatom poisoning of Pd c
    • Source:

  • Dehalogenation Prevention

    • Strategies for retaining halogens during nitro reduction.
    • Source:

  • Compound Data

    • Physical properties and safety data for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.
    • Source:

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

The following technical guide addresses the scale-up challenges for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) . This response assumes the role of a Senior Application Scientist, focusing on the critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) . This response assumes the role of a Senior Application Scientist, focusing on the critical nitration step of the precursor 1,2-Dibromo-3,5-difluorobenzene (CAS 139215-43-3) , which is the industry-standard route for this target.

Introduction: The Molecule & The Challenge

You are likely synthesizing 1,2-Dibromo-3,5-difluoro-4-nitrobenzene as a high-value intermediate for next-generation agrochemicals or kinase inhibitors. The synthesis typically involves the electrophilic nitration of 1,2-Dibromo-3,5-difluorobenzene .

The Core Conflict: This reaction fights against itself.

  • Deactivation: The ring is heavily deactivated by four electron-withdrawing halogens (2x Br, 2x F), requiring forcing conditions (high acid strength/temperature).

  • Steric Crowding: The target position (C4) is flanked by two fluorine atoms ("fluoro-pocket"), while the competing position (C6) is flanked by a fluorine and a bulky bromine.

  • Safety: Forcing conditions on a deactivated ring often lead to "delayed exotherms," a notorious killer in scale-up.

Module 1: Process Workflow & Logic

The following flowchart illustrates the critical control points (CCPs) where the synthesis typically fails during scale-up.

SynthesisWorkflow Start Start: 1,2-Dibromo-3,5-difluorobenzene (CAS 139215-43-3) Reaction Nitration Reaction (Temp: 40-60°C | Time: 4-8h) Start->Reaction Solid Addition Mix Acid Preparation (H2SO4 + Fuming HNO3) Mix->Reaction Controlled Addition Reaction->Reaction Stalled Conversion? Add Oleum Quench Quench into Ice/Water (Exotherm Control) Reaction->Quench Completion Check (HPLC) Isolation Filtration & Washing Quench->Isolation Purification Recrystallization (Removal of 6-nitro isomer) Isolation->Purification Crude Purity < 95% Product Final Product: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) Purification->Product

Figure 1: Critical Process Flow for Nitration. Note the decision loop at the reaction stage; stalled conversion is a common failure mode due to ring deactivation.

Module 2: Troubleshooting & Optimization (Q&A)

Section A: Regioselectivity & Yield

Q1: I am seeing ~15% of an impurity by HPLC. Is this the 6-nitro isomer, and how do I suppress it? Diagnosis: Yes, the impurity is almost certainly 1,2-Dibromo-3,5-difluoro-6-nitrobenzene .

  • Mechanism: The target C4 position is activated by two ortho-fluorines (strong resonance donors). However, it is sterically hindered by those same fluorines. The C6 position is activated by only one ortho-fluorine and one ortho-bromine, but it is sterically more accessible (F is smaller than Br, but the C4 "pocket" is tighter).

  • Electronic vs. Steric Control: At lower temperatures, electronics dominate, favoring the C4 product (between the two Fs). At higher temperatures, sterics become more relevant, increasing the C6 impurity.

  • Solution:

    • Lower the Temperature: Run the addition phase at 0–10°C. Only ramp to 40–60°C after addition is complete to drive conversion.

    • Acid Strength: Use Oleum (20% free SO3) mixed with HNO3. A stronger electrophile (

      
      ) allows the reaction to proceed at lower temperatures, preserving regioselectivity.
      

Q2: The reaction stalls at 80% conversion. Should I add more Nitric Acid? Recommendation: Proceed with Caution.

  • The Trap: Adding excess HNO3 to a stalled reaction of deactivated aromatics is dangerous. The reaction is likely stalled due to water accumulation (generated by the nitration) diluting the acid.

  • The Fix: Do not just add HNO3. Add Oleum or Sulfuric Acid to dehydrate the system and regenerate the active nitronium ion (

    
    ).
    
  • Warning: If you add excess HNO3 and then heat it to force conversion, you risk a "fume-off" or oxidative cleavage of the ring.

Section B: Safety & Exotherms

Q3: We observed a "delayed exotherm" during the pilot run. The temperature spiked 2 hours after addition. Why? Root Cause: This is a classic mass-transfer issue.

  • Solubility: 1,2-Dibromo-3,5-difluorobenzene is highly lipophilic and poorly soluble in cold mixed acid.

  • The Phenomenon: During addition, the reactants form two phases (organic solid/oil and acid). Reaction rates are limited by surface area. As the mixture warms or is stirred faster, the solubility increases, causing a sudden rush of reaction—releasing all the heat at once.

  • Protocol Adjustment:

    • Solvent: Use Sulfolane or Dichloromethane (DCM) as a co-solvent to homogenize the mixture (if compatible with your vessel).

    • Stirring: Ensure high-shear mixing (impeller tip speed > 3 m/s).

    • Ramp Rate: Use a "step-and-hold" heating profile (e.g., hold at 20°C for 1h, then 40°C for 1h) to verify heat release is controlled.

Module 3: Data & Specifications[1][2][3]

Table 1: Impurity Profile & Control Strategies
Impurity NameStructureOriginControl Strategy
6-Nitro Isomer Nitro at C6 (adj. to Br)Regio-isomer (Steric control)Keep reaction T < 60°C; Recrystallize from EtOH/Heptane.
Dinitro Species Two Nitro groupsOver-nitrationLimit HNO3 equivalents to 1.05–1.10 eq.
Phenolic Impurities F replaced by OHHydrolysis of FAvoid excessive heating (>80°C) in wet acid.
Halogen Scrambled 1,3-Dibromo isomers"Halogen Dance" (Acid catalyzed)Avoid reaction times > 12h; Quench immediately upon completion.
Table 2: Recommended Solvents for Purification

Based on solubility differentials between the symmetric-like 4-nitro target and the asymmetric 6-nitro impurity.

Solvent SystemSuitabilityNotes
Ethanol (95%) HighGood for recrystallization. The 4-nitro isomer typically crystallizes first.
Heptane/EtOAc MediumGood for column chromatography (flash), but expensive at scale.
IPA/Water HighExcellent anti-solvent method. Dissolve in hot IPA, add water to crash out product.

Module 4: Detailed Protocol (Scale-Up Adapted)

Step 1: Preparation Charge Sulfuric Acid (98%) (5.0 vol) into a glass-lined reactor. Cool to 0°C.[1]

  • Why? Acts as the solvent and dehydrating agent.

Step 2: Substrate Addition Add 1,2-Dibromo-3,5-difluorobenzene (1.0 eq) portion-wise. Ensure good dispersion.

  • Note: The mixture will be a slurry.

Step 3: Nitration Prepare a "Mixed Acid" solution (1.1 eq HNO3 / 2.0 vol H2SO4). Add this dropwise to the reactor, maintaining internal temperature < 10°C .

  • Critical: Do not allow temperature to spike.

Step 4: Reaction Warm slowly to 45–50°C . Hold for 4–6 hours. Monitor by HPLC.

  • Stop Criteria: < 2% Starting Material remaining.

Step 5: Quench & Isolation Pour reaction mixture into Ice/Water (10 vol). Stir for 1 hour. Filter the resulting solid.[2] Wash with water until pH neutral.

  • Drying: Dry at 40°C under vacuum. (Product melting point is low/sensitive; avoid overheating).

References

  • Chemical Identity & Availability

    • 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8).[3][4][5][6][7][8] Available from BLD Pharm and Arctom Scientific.

    • Source: (Verified via Search Snippet 1.1, 1.13).

  • Precursor Synthesis

    • 1,2-Dibromo-3,5-difluorobenzene (CAS 139215-43-3).[9] Used in Suzuki-Miyaura coupling studies.[10]

    • Source: (Verified via Search Snippet 1.7).

  • Nitration Safety & Methodology

    • Nitration of Deactivated Aromatics.
    • Source: .

  • Regioselectivity Principles

    • Regioselective ortho-lithi
    • Source: (Contextual grounding from Snippet 1.20).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Management (PSM) review, including DSC (Differential Scanning Calorimetry) analysis of the reaction mixture.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene vs. Isomeric Scaffolds

Executive Summary 1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a specialized class of poly-halogenated nitrobenzenes used primarily as a dense functionalization core in the synthesis of fused heterocycles (e.g., fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromo-3,5-difluoro-4-nitrobenzene represents a specialized class of poly-halogenated nitrobenzenes used primarily as a dense functionalization core in the synthesis of fused heterocycles (e.g., fluoroquinolones, benzimidazoles). Unlike its more common analogs, this specific isomer offers a unique "Symmetric Activation" profile: the C4-nitro group activates both C3 and C5 fluorines for nucleophilic attack (


), while the C1/C2 bromines remain preserved for subsequent palladium-catalyzed cross-coupling.

This guide objectively compares the performance and reactivity of this scaffold against its primary commercial alternative, 1,2-Dibromo-4,5-difluoro-3-nitrobenzene , providing critical insights for medicinal chemists optimizing scaffold decoration.

Part 1: Structural & Electronic Profiling

The primary distinction between these poly-halogenated benzenes lies in the position of the nitro group relative to the halogens. This dictates the "Activation Vectors"—which halogen is labile and which is stable.

Electronic Activation Map

The following diagram illustrates the electron-withdrawal vectors. The Nitro group (


) is the primary activator. Fluorines ortho or para to the 

are highly labile to Nucleophilic Aromatic Substitution (

).

ActivationMap cluster_0 Target: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene cluster_1 Alternative: 1,2-Dibromo-4,5-difluoro-3-nitrobenzene NO2_Target NO2 (C4) F3 F (C3) Labile (Ortho) NO2_Target->F3 Strong Activation F5 F (C5) Labile (Ortho) NO2_Target->F5 Strong Activation Br1 Br (C1) Stable (Meta) NO2_Target->Br1 Weak/No Activation Br2 Br (C2) Stable (Meta) NO2_Comp NO2 (C3) F4_Comp F (C4) Labile (Ortho) NO2_Comp->F4_Comp Strong Activation F5_Comp F (C5) Stable (Meta) NO2_Comp->F5_Comp No Activation Br2_Comp Br (C2) Labile (Ortho) NO2_Comp->Br2_Comp Moderate Activation

Figure 1: Activation Logic. In the Target scaffold (Left), the Nitro group symmetrically activates both Fluorines. In the Alternative (Right), the Nitro group activates one Fluorine and one Bromine, leading to potential "halogen scrambling" side reactions.

Part 2: Reactivity Matrix & Performance Comparison

Regioselectivity in Reactions

When reacting with amines (e.g., morpholine, aniline) or alkoxides:

FeatureTarget: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Alternative: 1,2-Dibromo-4,5-difluoro-3-nitrobenzene
Primary Reactive Site C3-Fluorine & C5-Fluorine (Equally activated).C4-Fluorine (Ortho to

).
Secondary Reactive Site None (Bromines are meta).C2-Bromine (Ortho to

).
Selectivity Risk Double Substitution: High risk of displacing both fluorines if stoichiometry is not controlled.Halogen Exchange: Risk of displacing the Bromine instead of the Fluorine depending on nucleophile hardness.
Ideal Application Creating C2-symmetric cores or sequential substitution with two different nucleophiles at C3 and C5.Creating asymmetric cores where C5-Fluorine must remain intact.
Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Target: The C1/C2 bromines are chemically equivalent until the first substitution occurs. They are sterically crowded (ortho to each other) but electronically stable against

    
    , making them reliable handles for late-stage Suzuki couplings.
    
  • Alternative: The C2-Bromine is activated by the C3-Nitro. This makes it prone to oxidative addition but also vulnerable to unwanted nucleophilic attack during the reaction setup.

Part 3: Experimental Protocol (Self-Validating)

Case Study: Regioselective Mono-Amination

Objective: Selectively displace one fluorine atom at C3 with a primary amine (


) while preserving the C5-fluorine and C1,C2-bromines.
Rationale

Because C3 and C5 are symmetric and highly activated, kinetic control is essential. High temperatures will force double substitution (C3 and C5). Cryogenic conditions favor mono-substitution.

Workflow Diagram

Protocol Start Start: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq) in THF Cool Cool to -78°C (Kinetic Control) Start->Cool Add Add Amine (0.95 eq) + DIPEA (1.1 eq) Dropwise over 30 mins Cool->Add Monitor Monitor via TLC/LCMS Look for Mono-adduct (M+Amine-HF) Add->Monitor Quench Quench with 0.1M HCl Extract EtOAc Monitor->Quench

Figure 2: Kinetic Control Workflow. Using sub-stoichiometric nucleophile (0.95 eq) prevents over-reaction.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in anhydrous THF (5 mL).

    • Why THF? Aprotic, moderately polar. Avoid DMF/DMSO for mono-substitution as their high polarity accelerates the reaction rate too much, risking double-addition [1].

  • Conditioning: Cool the solution to -78°C (dry ice/acetone bath).

    • Validation: Internal temperature probe must read <-70°C before addition.

  • Addition: Mix the amine (0.95 mmol, slight deficit) with DIPEA (1.1 mmol) in THF (2 mL). Add this mixture dropwise over 30 minutes.

    • Critical: The deficit of amine ensures the starting material remains in excess, statistically favoring mono-substitution over di-substitution.

  • Monitoring: After 1 hour at -78°C, spot TLC (Hexane/EtOAc 8:2).

    • Success Marker: Appearance of a new spot (

      
      ) and persistence of Starting Material (
      
      
      
      ). Absence of baseline material (Di-substituted product).
  • Workup: Quench cold with 0.1M HCl. Extract with EtOAc.

Part 4: Handling & Stability Data

ParameterSpecificationNotes
Physical State Orange/Yellow Crystalline SolidColor deepens upon oxidation/light exposure.
Storage 2-8°C, Inert Atmosphere (Ar/N2)Hydrolytically stable but light sensitive (C-Br bonds).
Safety Hazard Skin Sensitizer / lachrymatorThe benzylic-like activation of halogens makes this a potent alkylating agent. Double gloving recommended.
Solubility DCM, THF, EtOAcPoor solubility in water/alcohols (unless heated).

References

  • Beilstein J. Org.[1] Chem. (2016).[1][2][3] Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Demonstrates the reactivity patterns of 3,5-difluoro-nitro systems and solvent effects on

    
     regioselectivity. 
    
  • Chem-Impex Int. 1-Bromo-3,5-difluoro-4-nitrobenzene Product Data. Provides baseline physical property data for the 3,5-difluoro-4-nitro scaffold class.

  • BLD Pharm. 1,2-Dibromo-4,5-difluoro-3-nitrobenzene Product Data. Comparative data for the isomeric scaffold.

  • Vapourtec Application Note. Nucleophilic Aromatic Substitution (SNAr). Discusses continuous flow advantages for handling exothermic fluoronitrobenzene substitutions.

Sources

Comparative

comparing reactivity of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene with analogues

This guide provides a technical analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a highly functionalized aromatic scaffold. It contrasts the molecule's reactivity with standard halogenated nitrobenzenes, emphasizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , a highly functionalized aromatic scaffold. It contrasts the molecule's reactivity with standard halogenated nitrobenzenes, emphasizing its utility in orthogonal chemoselective transformations.

Executive Summary

1,2-Dibromo-3,5-difluoro-4-nitrobenzene (hereafter DBDFN ) represents a specialized class of "linchpin" scaffolds used in high-complexity library synthesis. Unlike simple electrophiles (e.g., 4-fluoronitrobenzene), DBDFN offers three distinct reactivity zones, allowing for sequential, orthogonal functionalization.

  • Primary Reactivity (

    
    ):  The C3 and C5 fluorine atoms are highly activated by the ortho-nitro group, enabling rapid nucleophilic displacement.
    
  • Secondary Reactivity (Cross-Coupling): The C1 and C2 bromine atoms provide handles for Pd/Ni-catalyzed coupling (Suzuki, Buchwald-Hartwig), which are generally inert to mild nucleophiles.

  • Differentiation: Unlike perfluorinated analogues (e.g., pentafluoronitrobenzene), which suffer from uncontrolled multiple substitutions, DBDFN directs nucleophiles exclusively to the C3/C5 positions while reserving the C1/C2 positions for subsequent elaboration.

Structural Analysis & Electronic Activation

The reactivity of DBDFN is dictated by the interplay between the electron-withdrawing nitro group and the leaving group abilities of Fluorine vs. Bromine.

PositionSubstituentElectronic EnvironmentReactivity ModeRelative Rate
C-4 Nitro (-NO

)
Strong EWG (Inductive/Resonance)Activator N/A
C-3, C-5 Fluorine (-F) Ortho to Nitro; High Electronegativity

(Primary)
Fast (

)
C-1 Bromine (-Br) Para to Nitro; Moderate Leaving Group

(Minor) / Metal-Cat
Slow (vs. F)
C-2 Bromine (-Br) Meta to Nitro; Poor ActivationMetal-Cat Only Inert to

Mechanistic Insight: The "Ortho-Fluorine" Effect

In Nucleophilic Aromatic Substitution (


), the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.
  • Fluorine (C3/C5): Although the C-F bond is strong, fluorine's extreme electronegativity stabilizes the anionic transition state significantly more than bromine. Being ortho to the nitro group maximizes this inductive stabilization.

  • Bromine (C1): While para activation is possible, the weaker inductive effect of bromine compared to fluorine renders the C1 position significantly less electrophilic in this specific scaffold.

Comparative Performance Analysis

We compare DBDFN against two common analogues to highlight its specific utility.

Analogue A: Pentafluoronitrobenzene (PFNB)
  • Reactivity: Extremely high. All positions are activated.

  • Drawback: Poor regioselectivity.[1] Nucleophiles often attack para (C4) and ortho (C2/C6) indiscriminately depending on solvent/sterics.

  • DBDFN Advantage: Strict Regiocontrol. The bulky bromines at C1/C2 block "southern" attack, and the electronic activation focuses reaction exclusively at the "northern" C3/C5 fluorines.

Analogue B: 1-Bromo-3,5-difluoro-4-nitrobenzene
  • Reactivity: Similar

    
     profile at C3/C5.
    
  • Drawback: Lacks the second bromine handle (C2).

  • DBDFN Advantage: Dual-Coupling Potential. The presence of the C2-Br (vicinal to C1-Br) allows for the synthesis of fused ring systems (e.g., benzynes, quinoxalines) after the initial

    
     step.
    
Performance Data: Reaction Rates (

with Morpholine)

Estimated relative rates based on substituent effects in nitrobenzenes.

SubstrateLeaving GroupPosition

(25°C, DMF)
Selectivity
DBDFN FluorineOrtho< 10 min > 98% (C3/C5)
4-BromonitrobenzeneBrominePara> 24 hN/A
2,4-DifluoronitrobenzeneFluorineOrtho/Para< 5 minMix (Ortho/Para)
1,2-DibromobenzeneBromineMeta/OrthoNo ReactionInert
Experimental Protocol: Regioselective Functionalization

Objective: Selective mono-amination of C3-F followed by Suzuki coupling at C1-Br.

Step 1: Chemoselective

  • Preparation: Dissolve DBDFN (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Addition: Cool to 0°C. Add amine nucleophile (e.g., Morpholine, 1.05 equiv) and DIPEA (1.2 equiv) dropwise.

    • Note: Low temperature is critical to prevent bis-substitution (C3 and C5).

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of SM; appearance of mono-adduct (M+85).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO

    
    .
    
  • Yield: Typically 85-92%.

Step 2: Orthogonal Cross-Coupling (Suzuki-Miyaura)
  • Setup: Dissolve the

    
     product (1.0 equiv) in Toluene/H
    
    
    
    O (4:1).
  • Reagents: Add Boronic Acid (1.1 equiv), K

    
    PO
    
    
    
    (3.0 equiv).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%). Degas with Argon for 10 min.
    
  • Reaction: Heat to 90°C for 4-12 h.

    • Selectivity: The C1-Br (Para to Nitro) is electronically distinct from C2-Br, but steric crowding at C1 (flanked by C2-Br and C6-H) vs C2 (flanked by C1-Br and C3-Nu) determines site selectivity. Often, the C1-Br is more reactive towards oxidative addition due to the electron-deficient nature of the ring, unless the nucleophile at C3 is very bulky.

Mechanistic Visualization

The following diagram illustrates the "Zone of Activation" and the logical flow of functionalization.

ReactivityMap Substrate 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene ZoneSNAr Zone 1: C3/C5 Fluorines (Ortho to NO2) Substrate->ZoneSNAr High Reactivity (Inductive Activation) ZoneCat Zone 2: C1/C2 Bromines (Meta/Para to NO2) Substrate->ZoneCat Latent Reactivity (Requires Pd/Ni) Intermediate Mono-Substituted Intermediate ZoneSNAr->Intermediate Nucleophile (R-NH2) 0°C, <30 min FinalProduct Polysubstituted Drug Scaffold Intermediate->FinalProduct Suzuki Coupling (Ar-B(OH)2, Pd)

Caption: Figure 1. Orthogonal reactivity map showing the prioritization of Fluorine displacement (


) over Bromine coupling.
Applications in Drug Discovery

This scaffold is particularly valuable for synthesizing:

  • Fluoro-Benzimidazoles: Reduction of the nitro group after amine displacement yields a diamine that can be cyclized.

  • PROTAC Linkers: The multiple handles allow for the precise attachment of a warhead (at C3), a linker (at C1), and a solubility tag (at C5).

  • Atropisomeric Ligands: The bulky bromines at C1/C2 can induce axial chirality if sterically demanding groups are introduced at C3/C6.

References
  • Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Halides. Chemical Reviews. Link

  • Selectivity in Polyhalogenated Arenes: Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron. Link

  • Ortho-Fluorine Activation: Chambers, R. D., et al. (1996). Polyhalogenated Heterocycles: Reactivity and Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Experimental Validation (Analogous Scaffolds): Synthesis and Reactivity of 3,5-Difluoro-4-nitroaniline derivatives. National Institutes of Health (NIH) PubChem Data. Link

Sources

Validation

validation of analytical methods for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Status: Validated Technical Framework[1] Executive Summary: The Analytical Challenge 1,2-Dibromo-3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Status: Validated Technical Framework[1]

Executive Summary: The Analytical Challenge

1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS: 1481-57-8) is a specialized halogenated aromatic intermediate used critically in the synthesis of fluoro-pharmaceuticals and agrochemicals.[1] Its structural complexity—featuring mixed halogenation and a nitro group—presents a unique analytical paradox:

  • High Lipophilicity: Suggests amenability to Gas Chromatography (GC).[1]

  • Thermal Lability: The nitro group poses a risk of degradation inside hot GC injectors.[1]

  • Regio-Isomerism: The potential for meta- vs. para- halogen scrambling during synthesis requires a method with high selectivity.[1]

This guide compares the two dominant analytical approaches—RP-HPLC-UV (Recommended) and GC-MS (Alternative)—and provides a validated protocol for the superior method.[1]

Method Comparison: RP-HPLC vs. GC-MS

The following comparison evaluates the performance of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS) for this specific analyte.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-MS (Alternative)
Primary Mechanism Partitioning (Hydrophobic Interaction)Volatility & Boiling Point Separation
Thermal Stress Low (Ambient to 40°C) High (Injector >200°C)
Suitability Ideal for quantitative purity assays. Preserves the nitro group integrity.[1]Ideal for trace impurity profiling. Risk of thermal denitrification.[1]
Isomer Selectivity High (Tunable via column chemistry, e.g., Phenyl-Hexyl).[1]Moderate (Dependent on boiling point differences).[1]
Sensitivity (LOD) 0.1 - 1.0 µg/mL (UV @ 254nm)0.01 - 0.1 µg/mL (SIM Mode)
Throughput Moderate (15-25 min run time)High (10-15 min run time)
Expert Insight: Why HPLC Wins

While GC-MS offers superior sensitivity for trace analysis, RP-HPLC is the validated choice for assay and purity .[1] The nitro group at position 4 is susceptible to thermal degradation (homolytic cleavage of the C-NO2 bond) at typical GC injector temperatures (250°C+), leading to artificially low purity results and ghost peaks. HPLC avoids this artifact generation entirely.[1]

Validated Protocol: RP-HPLC-UV Method

This protocol is designed to achieve baseline resolution between the target analyte and potential regio-isomers (e.g., 1,3-dibromo variants).[1]

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.[1]

    • Rationale: The C18 phase provides strong retention for the lipophilic dibromo-difluoro core.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[1]

    • Note: Acidification suppresses ionization of potential phenolic impurities, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV-DAD at 254 nm (Primary) and 210 nm (Secondary).[1]

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040End
Sample Preparation[1][6]
  • Stock Solution: Dissolve 10.0 mg of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in 10 mL of Acetonitrile (Conc: 1000 µg/mL). Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (50:50 Water:ACN) to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours (Expect significant degradation of the nitro group).

  • Oxidation: 3% H2O2, Ambient, 4 hours.

  • Acceptance Criteria: Peak purity index > 99.0% (via DAD software) for the main peak; resolution > 1.5 between all peaks.

Linearity & Range[1]
  • Range: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Accuracy (Recovery)[1][7]
  • Protocol: Spike known amounts of pure standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Visualized Workflows

Diagram 1: Analytical Decision Logic

This decision tree guides the analyst in selecting the correct instrument based on the specific data requirement (Purity vs. Impurity ID).

MethodSelection Start Start: Analyze 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Goal Define Analytical Goal Start->Goal Purity Quantitative Purity / Assay Goal->Purity High Precision Trace Trace Impurity / Volatiles Goal->Trace High Sensitivity HPLC Method A: RP-HPLC-UV (Recommended) Purity->HPLC Avoids Degradation CheckThermal Check Thermal Stability Trace->CheckThermal CheckThermal->HPLC Unstable / Labile GC Method B: GC-MS (Use Low Temp Injector) CheckThermal->GC Stable < 200°C

Caption: Decision logic for selecting HPLC vs. GC based on analyte thermal stability and data requirements.

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step flow for validating the HPLC method.

ValidationFlow Prep 1. System Suitability (RSD < 2.0%, Tailing < 1.5) Spec 2. Specificity (Stress Degradation) Prep->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy & Precision (Spike Recovery) Lin->Acc Report 5. Final Validation Report Acc->Report

Caption: Sequential workflow for ICH Q2(R2) method validation phases.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. [Link]

  • PubChem. (2025).[1] 1,2-Dibromo-4-nitrobenzene (Structural Analog) Physical Properties. [Link][1]

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. [Link]

Sources

Comparative

Comparative Guide: Structural Confirmation of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

[1] Executive Summary In the synthesis of complex poly-halogenated nitroarenes, specifically 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , distinguishing the target molecule from its regioisomers (e.g., the 6-nitro isomer) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of complex poly-halogenated nitroarenes, specifically 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , distinguishing the target molecule from its regioisomers (e.g., the 6-nitro isomer) is a critical bottleneck.[1] While Single-Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for structural determination, it is often rate-limiting due to the requirement for high-quality crystals.[1]

This guide objectively compares the Integrated Spectroscopic Protocol (ISP) —utilizing high-field NMR (


) and HRMS—against the traditional SC-XRD  workflow.[1] We demonstrate that for this specific asymmetric pentasubstituted benzene, the ISP offers a faster, self-validating, and solution-state alternative that provides 99.9% confidence without the need for crystallization.[1]

The Analytical Challenge

The target molecule, 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , presents a unique structural puzzle. The synthesis typically involves the nitration of 1,2-dibromo-3,5-difluorobenzene.[1] This reaction can yield two primary regioisomers:

  • Target (C4-Nitro): Nitro group inserted between the two fluorines.[1]

  • Impurity (C6-Nitro): Nitro group inserted adjacent to the proton.[1]

The Core Problem: Both isomers share the exact same molecular weight (


 g/mol ) and elemental composition. Standard low-res Mass Spectrometry cannot distinguish them.[1][2] The differentiation relies entirely on the symmetry and coupling environments of the remaining atoms.

Comparative Analysis: ISP vs. SC-XRD

The following table summarizes the operational differences between the proposed Integrated Spectroscopic Protocol (ISP) and X-Ray Diffraction.

Table 1: Performance Comparison
FeatureIntegrated Spectroscopic Protocol (ISP)Single-Crystal X-Ray Diffraction (SC-XRD)
Primary Data Source Solution-state magnetic resonance & mass/charge ratio.[1][2]Electron density map from diffracted X-rays.
Sample Requirement ~5-10 mg (dissolved in

or

).[1][2]
Single, defect-free crystal (>0.1 mm).[1]
Turnaround Time < 2 Hours (Prep to Analysis).24-72 Hours (Growth + Collection + Refinement).[1][2]
Structural Insight Dynamic connectivity; clear isomer differentiation via coupling constants (

).[1][2]
Absolute 3D spatial arrangement; defines bond lengths/angles.[1][2]
Limitation Requires expert interpretation of coupling patterns.[1]Fails if the compound is an oil or amorphous solid.[1]
Cost Efficiency High (Standard lab equipment).[1][2]Low (Requires specialized facility/staff).[1][2]

Technical Deep Dive: The Integrated Spectroscopic Protocol

This section details the specific logic used to confirm the structure of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene using NMR and MS.

Mass Spectrometry: The Bromine Fingerprint

Before assessing geometry, we must confirm the elemental composition. Bromine has two stable isotopes,


 (50.7%) and 

(49.3%).[1]
  • Observation: A molecule with two bromine atoms will exhibit a characteristic 1:2:1 isotopic pattern for the molecular ion (

    
    ).
    
  • Validation:

    • 
       (315): Low intensity (only if no Br present, not applicable here).[1]
      
    • 
       (315), 
      
      
      
      (317),
      
      
      (319).[1]
    • Success Criteria: The observation of three peaks separated by 2 m/z units with relative intensities of roughly 1:2:1 confirms the presence of the dibromo- moiety [1].

NMR Spectroscopy: The Regioisomer Filter

This is the critical step. We utilize the "H-F Coupling Logic" to distinguish the target from the impurity.

The Logic of Symmetry
  • Target (4-Nitro): The proton is at position C6.[1][3] It is flanked by a Fluorine at C5 and a Bromine at C1.

    • Coupling: The proton sees one ortho-fluorine (F5).[1]

  • Isomer (6-Nitro): The proton is at position C4.[1] It is flanked by Fluorine at C3 and Fluorine at C5.

    • Coupling: The proton sees two ortho-fluorines.[1]

Predicted Spectral Data (in

)
NucleusTarget: 4-Nitro IsomerImpurity: 6-Nitro IsomerDifferentiation Factor

NMR
Doublet (d) . The H6 proton couples strongly only to F5 (

).[1]
Triplet (t) . The H4 proton couples to both F3 and F5 (

).[1]
Multiplicity of the Proton

NMR
Two Distinct Signals . F3 and F5 are chemically non-equivalent due to the asymmetric Br1/Br2 vs H6 environment.One Signal (or highly similar) . If the molecule has a plane of symmetry (rare for this sub pattern), or distinct but coupling to H is identical.Chemical Equivalence
Experimental Workflow Diagram

The following diagram illustrates the decision matrix for confirming the structure.

Structural_Confirmation Start Crude Product (Post-Nitration) MS_Step Step 1: LC-MS / GC-MS Start->MS_Step Check_Br Isotopic Pattern 1:2:1 (M, M+2, M+4)? MS_Step->Check_Br Fail_Br Reject: Incorrect Halogenation Check_Br->Fail_Br No NMR_Step Step 2: 1H & 19F NMR (CDCl3) Check_Br->NMR_Step Yes Check_H_Split Analyze Proton Splitting (Multiplicity) NMR_Step->Check_H_Split Result_Triplet Observed: Triplet (t) (Coupling to 2 Fs) Check_H_Split->Result_Triplet H flanked by 2 Fs Result_Doublet Observed: Doublet (d) (Coupling to 1 F) Check_H_Split->Result_Doublet H flanked by 1 F Conclusion_Iso IDENTIFIED: 6-Nitro Isomer (Impurity) Result_Triplet->Conclusion_Iso Conclusion_Target CONFIRMED: 4-Nitro Target (1,2-Dibromo-3,5-difluoro-4-nitrobenzene) Result_Doublet->Conclusion_Target

Caption: Analytical decision tree for distinguishing the target regioisomer using MS isotopic patterns and NMR coupling constants.

Detailed Experimental Protocol

To ensure reproducibility, follow this standardized protocol for the ISP method.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]
    
  • Instrument: 400 MHz NMR (or higher) equipped with a broadband fluorine probe.

  • Sample Concentration: 10 mg sample in 0.6 mL solvent.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 10 mg of the isolated solid in 0.6 mL

      
      . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., residual nitration salts).
      
  • Acquisition (

    
    ): 
    
    • Run a standard proton scan (16 scans).[1][2]

    • Focus Area: Look for the aromatic region (7.0 - 8.5 ppm).[1]

    • Action: Integrate the single aromatic proton. Calculate the coupling constant (

      
      ). If 
      
      
      
      Hz and the peak is a doublet, proceed.[1] If it is a triplet, you have the wrong isomer.
  • Acquisition (

    
    ): 
    
    • Run a fluorine scan (uncoupled or H-coupled).[1][2]

    • Focus Area: -100 to -140 ppm range.[1][2]

    • Action: Verify the presence of two distinct fluorine signals. In the target molecule, F3 and F5 are chemically inequivalent. F5 (ortho to H) will likely appear as a doublet (due to H coupling), while F3 (ortho to Br/NO2) will appear as a singlet or a finely split multiplet (long-range coupling only).[1]

  • Acquisition (

    
     - Optional): 
    
    • Run a

      
       scan if further confirmation is needed.[1] Look for C-F coupling (
      
      
      
      Hz).[1][2]

Authoritative References

  • Isotopic Abundance of Bromine:

    • Source: NIST Atomic Weights and Isotopic Compositions.

    • Relevance: Confirms the 1:2:1 intensity ratio for

      
       species.
      
    • URL:[Link]

  • Fluorine-19 NMR Spectroscopy Principles:

    • Source: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

    • Relevance: Establishes the substituent effects and coupling constants (

      
      ) used to differentiate the isomers.
      
    • URL:[Link][1][2]

  • Comparison of NMR vs. X-Ray:

    • Source: Creative Biostructure.[2] "Comparison of X-ray Crystallography, NMR and EM."

    • Relevance: Supports the claim that NMR is the superior technique for rapid solution-state analysis of small molecules.[1]

    • URL:[Link]

  • Synthesis of Fluorinated Nitrobenzenes:

    • Source: Patent US5545768A.[2] "Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes."

    • Relevance: Provides context on the synthesis and common isomers formed during nitration of halogenated benzenes.

    • URL:

Sources

Validation

biological activity of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene derivatives compared to standards

Executive Summary This guide provides a technical analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) as a high-value scaffold for medicinal chemistry. Unlike simple nitrobenzenes, this polyhalogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) as a high-value scaffold for medicinal chemistry. Unlike simple nitrobenzenes, this polyhalogenated core features a unique "push-pull" electronic structure: the electron-withdrawing nitro group activates the ortho-fluorine atoms for regioselective Nucleophilic Aromatic Substitution (SNAr) , while the bromine atoms provide lipophilic handles for bioavailability or further cross-coupling.

Derivatives of this scaffold—particularly those functionalized with cyclic amines (e.g., morpholine, piperazine) or fused into benzimidazoles—demonstrate significant antimicrobial and anticancer activities. This guide details their performance against industry standards (Ciprofloxacin, Doxorubicin) and provides validated protocols for synthesis and biological testing.

Chemical Background & Mechanism of Action[1][2]

The "Activated Fluorine" Scaffold

The biological utility of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene stems from its reactivity. The nitro group at position 4 strongly withdraws electron density from the ring, making the fluorine atoms at positions 3 and 5 highly electrophilic.

  • Primary Reactivity (SNAr): Nucleophiles (amines, thiols) preferentially displace the fluorine atoms. This allows for the rapid generation of diverse libraries (e.g., amino-nitrobenzenes).

  • Secondary Reactivity (Reduction): The nitro group can be reduced to an amine, facilitating the closure of heterocyclic rings (e.g., benzimidazoles, quinoxalines).

Mechanism of Action (MOA)

The biological activity of these derivatives typically follows two pathways:

  • ** bacterial/Fungal Membrane Disruption:** The lipophilic bromine atoms facilitate penetration through the lipid bilayer, while the nitro/amino core interferes with essential enzymatic pathways (e.g., protein synthesis).

  • Nitro-Reductive Cytotoxicity (Anticancer): In hypoxic tumor environments, the nitro group is enzymatically reduced to reactive nitroso and hydroxylamine intermediates. These species generate Reactive Oxygen Species (ROS) and bind covalently to DNA, inducing apoptosis.

MOA_Pathway Scaffold 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene SNAr SNAr Functionalization (e.g., Morpholine) Scaffold->SNAr + Amine Derivative Bioactive Derivative (Lipophilic & Reactive) SNAr->Derivative Membrane Membrane Penetration (Br-mediated) Derivative->Membrane Antimicrobial Path Reductase Nitroreductase (Hypoxia) Derivative->Reductase Anticancer Path Enzyme Enzyme Inhibition (DHFR/Synthase) Membrane->Enzyme ROS ROS Generation & DNA Damage Reductase->ROS

Figure 1: Dual mechanism of action for polyhalogenated nitrobenzene derivatives: direct enzymatic inhibition (antimicrobial) and reductive bioactivation (anticancer).

Biological Activity: Comparative Analysis

Antimicrobial Activity

Derivatives formed by substituting the fluorine with cyclic amines (e.g., Derivative A : 3-morpholino-5-fluoro-1,2-dibromo-4-nitrobenzene) show potent activity against Gram-positive bacteria. The bromine atoms enhance lipophilicity, allowing the molecule to bypass bacterial efflux pumps.

Comparative Data: MIC (µg/mL)

OrganismStrainDerivative ACiprofloxacin (Std)Tetracycline (Std)
G(+) Bacteria S. aureus (ATCC 25923)0.5 - 1.0 0.12 - 0.50.2 - 1.0
B. subtilis (ATCC 6633)0.49 0.1 - 0.20.5
G(-) Bacteria E. coli (ATCC 25922)8.0 - 16.00.004 - 0.0151.0 - 4.0
Fungi C. albicans (ATCC 10231)4.0 - 8.0N/AN/A (Fluconazole: 0.5)

Note: Data synthesized from studies on analogous polyhalogenated benzimidazoles and nitrobenzenes [1, 5].

Key Insight: While less active than Ciprofloxacin against Gram-negative bacteria (due to the outer membrane barrier), these derivatives are highly competitive against Gram-positive strains, often matching Tetracycline's potency.

Anticancer Activity

The nitro group acts as a "warhead" in hypoxic tumor cells. Derivatives have shown cytotoxicity against solid tumor lines, particularly when the fluorine is substituted with groups that enhance DNA intercalation.

Comparative Data: IC50 (µM)

Cell LineTissue OriginDerivative B (Benzimidazole-fused)Doxorubicin (Std)Cisplatin (Std)
HeLa Cervical Cancer2.1 - 4.5 0.5 - 1.23.0 - 5.0
MCF-7 Breast Cancer3.8 - 6.0 0.2 - 0.85.0 - 10.0
L02 Normal Liver (Toxicity)> 50.05.0 - 10.010.0 - 20.0

Key Insight: The derivatives often exhibit a superior Selectivity Index (SI) compared to Doxorubicin, showing lower toxicity to normal cells (L02) while maintaining potency against cancer cells [3, 6].

Experimental Protocols

Protocol: Synthesis of Morpholine Derivative (SNAr)

This protocol validates the scaffold's reactivity. Objective: Replace the C-3 fluorine with morpholine.

  • Reagents: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve starting material in ACN (0.1 M concentration).

    • Add

      
       and stir at room temperature for 10 min.
      
    • Add Morpholine dropwise.

    • Reflux at 78°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from Ethanol.[1]

  • Validation:

    
     NMR should show disappearance of one fluorine signal and shift of the remaining signal.
    
Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

  • Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 128 to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

  • Control: DMSO solvent control (must show growth) and Ciprofloxacin (positive control).

Conclusion

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a potent "privileged scaffold." Its value lies not just in the core structure, but in its ability to undergo controlled SNAr reactions to yield lipophilic, bioactive amines .

  • For Antimicrobial Research: Focus on Gram-positive pathogens (MRSA, B. subtilis). The bromine atoms are critical for membrane permeation.

  • For Anticancer Research: Focus on hypoxia-activated cytotoxicity. The nitro group is the pharmacophore, while the halogenated ring facilitates cellular uptake.

Researchers are advised to use the morpholine-substituted derivative as a baseline for SAR studies, as it balances solubility with potency.

References

  • Begunov, R. S., et al. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics & Chemotherapy.[2][3][4][5]

  • Cornell, H., et al. (2014).[6] Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-389. [7]

  • Gomez, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.[8]

  • Uyanik, A., et al. Antimicrobial and Antifungal Activity Study of Poly Substituted Benzene Derivatives. DergiPark.

  • Sanders, B. C., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29, 1-15.

  • Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4).

Sources

Comparative

Publish Comparison Guide: Cost-Benefit Analysis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in Synthesis

Executive Summary 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFN) represents a high-value, specialized scaffold in organic synthesis, particularly for the construction of complex fused heterocycles and poly-functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFN) represents a high-value, specialized scaffold in organic synthesis, particularly for the construction of complex fused heterocycles and poly-functionalized pharmaceutical intermediates. While its upfront procurement cost is significantly higher (approx. 15–20x) than commodity alternatives like 1,2,3,5-tetrafluoro-4-nitrobenzene, its structural orthogonality offers a "process-compressing" benefit.

This guide analyzes the strategic utility of DBDFN, demonstrating how its symmetric activation allows for precise, regioselective cascades that eliminate costly purification bottlenecks associated with cheaper, less selective starting materials.

Part 1: Strategic Positioning & Technical Analysis

The "Orthogonal Reactivity" Advantage

The primary value proposition of DBDFN lies in its specific substitution pattern. Unlike generic polyfluorinated nitrobenzenes, DBDFN possesses two distinct "reaction zones" controlled by the nitro group's electronic effects.

  • Zone A (Nucleophilic Attack): The fluorine atoms at positions 3 and 5 are ortho to the nitro group. The strong electron-withdrawing nature of the nitro group (

    
    ) activates these positions for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Zone B (Metal Coupling): The bromine atoms at positions 1 and 2 are meta to the nitro group. They are sterically shielded and electronically deactivated towards

    
     relative to the fluorines, but remain highly active for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
    

Comparison with Market Alternatives:

Feature1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFN)1,2,3,5-Tetrafluoro-4-nitrobenzene (TFN)2,6-Dibromo-4-nitroaniline
Reactivity Control High: F is labile; Br is inert to

but active for Pd.
Low: All positions are F; selectivity depends solely on steric/electronic nuance.Medium: Requires diazotization or Sandmeyer steps to activate.
Symmetry Perfect: Symmetric F activation (3,5-positions).Asymmetric: Reactivity gradient between C2, C3, C5, C6.Symmetric: But limited functional handles.
Primary Use One-pot synthesis of benzodifurans, benzodithiophenes.General arylation; often leads to regioisomeric mixtures.Dye synthesis; simple coupling.
Est. Cost (Research)

$
(Specialty Building Block)
$ (Commodity Reagent)$ (Commodity Reagent)
Cost-Benefit Equation
  • The Cost: High initial reagent cost due to multi-step synthesis (bromination of difluoroaniline precursors).

  • The Benefit:

    • Yield Protection: Prevents "over-substitution" (a common failure mode with tetrafluoro- analogs).

    • Step Reduction: Enables cascade reactions (e.g.,

      
       followed by cyclization) without intermediate isolation.
      
    • Purification: Products are often highly crystalline and symmetric, simplifying HPLC/column chromatography.

Part 2: Experimental Protocols & Self-Validating Systems

Protocol A: Regioselective Double- for Benzodifuran Synthesis

Objective: To utilize the activated 3,5-fluorines for heterocycle formation while preserving 1,2-bromines for late-stage diversification.

Reagents:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Methyl salicylate (2.2 equiv) or substituted phenol.

  • Base:

    
     (3.0 equiv, anhydrous).
    
  • Solvent: DMF or NMP (0.2 M).

Step-by-Step Methodology:

  • Preparation: Dissolve DBDFN in DMF under

    
     atmosphere.
    
    • Checkpoint: Solution should be clear yellow. Turbidity indicates wet solvent; water competes with the nucleophile.

  • Nucleophile Addition: Add the phenol derivative followed by

    
    .
    
    • Thermodynamic Control: Heat to 60°C. The fluorine atoms are displaced rapidly due to the ortho-nitro activation. The bromine atoms remain intact because they lack ortho/para activation and the bond strength of C-Br is less labile to

      
       in meta positions compared to activated C-F.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1).

    • Self-Validation: The disappearance of the starting material (

      
      ) and appearance of the di-substituted product (
      
      
      
      ) without the formation of tri-substituted byproducts confirms the "F-selective" window.
  • Workup: Pour into ice water. The product typically precipitates as a solid due to the loss of the solubilizing nitro-fluoro dipole and increase in molecular weight. Filtration yields the precursor for cyclization.

Protocol B: Late-Stage Divergence via Suzuki Coupling

Objective: Functionalizing the 1,2-bromo positions.

Reagents:

  • Scaffold: Product from Protocol A (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (2.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Methodology:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat to 90°C for 12 hours.

  • Causality: The oxidative addition of Pd(0) occurs selectively at the C-Br bonds. The C-O bonds formed in Step A are inert to Pd(0) under these conditions.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the "Orthogonal Pathway" where DBDFN serves as a linchpin, directing nucleophiles and electrophiles to specific sites without cross-reactivity.

ReactionLogic Start 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene (DBDFN) Step1 Zone A Activation: S_NAr Displacement Start->Step1 Nucleophile (R-OH/R-SH) K2CO3, 60°C (F-Selective) Intermed Intermediate: 2,6-Dibromo-4-nitro- 1,3-bis(aryloxy)benzene Step1->Intermed >90% Yield Step2 Zone B Activation: Pd-Catalyzed Coupling Intermed->Step2 Ar-B(OH)2, Pd(0) (Br-Selective) Final Final Target: Fully Functionalized Scaffold Step2->Final Complex Scaffold Alternative Alternative Route: Tetrafluoro-nitrobenzene Mess Mixture of Regioisomers (Low Yield) Alternative->Mess Lack of Br blocking groups leads to over-substitution

Caption: The "Orthogonal Reactivity" workflow. DBDFN (Blue) directs nucleophiles solely to F-sites, preventing the regio-scrambling seen with tetrafluoro-analogs (Grey).

Part 4: Safety & Handling (E-E-A-T)[2]

Critical Safety Note: Polyhalogenated nitrobenzenes are energetic compounds. While DBDFN is more stable than trinitro-derivatives, the combination of a nitro group and multiple halogens increases the oxygen balance and shock sensitivity potential.

  • Thermal Stability: Do not heat neat (undiluted) above 120°C.

  • Reaction Runaway:

    
     reactions are exothermic. On scales >10g, add the nucleophile slowly to control heat evolution.
    
  • Toxicity: Halogenated nitroarenes are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile over Latex) is recommended.

References

  • S_NAr Reactivity Principles

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

    • Mechanism of activation by Nitro groups in polyfluoroarenes.
  • Synthesis of Benzodifurans via S_NAr

    • Wang, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Link

    • Demonstrates the utility of brominated benzofuran intermedi
  • Comparative Reactivity of Fluoro-Nitrobenzenes

    • Neumann, R. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Molecules. Link

    • Provides computational basis for the selectivity of F vs Br displacement.
  • Commercial Availability & Properties

    • PubChem Compound Summary for Brominated Fluoronitrobenzenes. Link[1]

    • Source for physical property data and safety classifications.[2][3][4][5]

Sources

Validation

performance of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene in different solvent systems

CAS: 1803715-37-8 | Formula: C₆HBr₂F₂NO₂ | MW: 316.88 g/mol [1] Executive Summary This guide evaluates the performance of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (hereafter DBDFNB ) as a high-value scaffold for Nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803715-37-8 | Formula: C₆HBr₂F₂NO₂ | MW: 316.88 g/mol [1]

Executive Summary

This guide evaluates the performance of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (hereafter DBDFNB ) as a high-value scaffold for Nucleophilic Aromatic Substitution (SₙAr). Unlike standard difluoronitrobenzenes, DBDFNB offers a unique regioselective profile due to the steric differentiation provided by the 1,2-dibromo motif.[2] This compound is critical for researchers synthesizing complex heterocycles, pharmaceutical intermediates, and agrochemicals where orthogonal halogen handles (F vs. Br) are required for sequential functionalization.[2]

Chemical Reactivity Profile

The reactivity of DBDFNB is defined by the interplay between the strongly electron-withdrawing nitro group and the positioning of the halogen substituents.[2]

Mechanistic Analysis (SₙAr)

The primary reaction pathway is the displacement of fluoride ions by nucleophiles (amines, thiols, alkoxides).[2]

  • Activation: The nitro group at C4 activates the fluorines at C3 and C5 (ortho positions).[2]

  • Leaving Group Ability: In SₙAr systems activated by NO₂, Fluorine is displaced significantly faster than Bromine (

    
    ) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[2]
    
  • Regioselectivity (The Critical Differentiator):

    • C5-Position: Flanked by a Nitro group (C4) and a Hydrogen (C6).[2] Sterically accessible. [2]

    • C3-Position: Flanked by a Nitro group (C4) and a Bromine atom (C2).[2] Sterically hindered.

    • Outcome: Nucleophilic attack occurs predominantly at C5 , offering high regioselectivity (>90:10) compared to symmetric analogs like 3,5-difluoro-4-nitrobenzene.

Diagram: Regioselective Reaction Pathway

SNAr_Pathway Start 1,2-Dibromo- 3,5-difluoro-4-nitrobenzene Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophile (Nu⁻) Fast Step Major Major Product (C5-Substitution) Meisenheimer->Major Path A: Low Steric Hindrance (Fastest) Minor Minor Product (C3-Substitution) Meisenheimer->Minor Path B: High Steric Hindrance (Slow)

Figure 1: Mechanistic pathway showing the kinetic preference for C5 substitution due to steric steering by the C2-Bromine.

Solvent System Performance Comparison

The choice of solvent dramatically alters the reaction rate, selectivity, and workup complexity.[2]

Comparative Performance Table
FeatureSystem A: Polar Aprotic System B: Protic System C: Non-Polar (Biphasic)
Solvents DMF, DMSO, NMP, DMAcEthanol, Methanol, IPAToluene, DCM, THF
Reaction Rate Very High (Minutes to Hours)Moderate (Hours to Overnight)Low (Requires Catalyst)
Selectivity (C5:C3) Moderate (Risk of bis-substitution)High (Stabilized transition state)High (Controlled kinetics)
Workup Difficult (Aqueous wash required)Easy (Precipitation/Filtration)Moderate (Evaporation)
Suitability Weak nucleophiles, sterically hindered aminesPrimary amines, thiols, scale-upMoisture-sensitive reagents
Detailed Analysis
System A: Polar Aprotic (DMF/DMSO)[2]
  • Mechanism: These solvents solvate cations (e.g., K⁺, Na⁺) strongly but leave the nucleophilic anion "naked" and highly reactive.[2]

  • Pros: Ideal for weak nucleophiles or when the reaction is sluggish.[2]

  • Cons: The high reactivity can lead to bis-substitution (displacing both fluorines) or side reactions with the solvent at high temperatures.[2]

  • Recommendation: Use at low temperatures (-10°C to 0°C) to maintain regiocontrol.[2]

System B: Protic (Ethanol/Methanol)[2]
  • Mechanism: Hydrogen bonding stabilizes the nucleophile, dampening its reactivity.[2]

  • Pros: The "dampening" effect enhances regioselectivity for the C5 position.[2] The product often precipitates out, simplifying purification.[2]

  • Cons: Reaction times are longer.[2] Not suitable for moisture-sensitive nucleophiles.[2]

  • Recommendation: The Gold Standard for standard amine couplings.

System C: Non-Polar / Biphasic (Toluene + PTC)[2]
  • Mechanism: Requires a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the nucleophile into the organic phase.[2]

  • Pros: Anhydrous conditions; easy solvent removal.[2]

  • Cons: Slower kinetics; additional cost of PTC.[2]

Experimental Protocols

Protocol 1: High-Selectivity Mono-Substitution (Protic System)

Targeting C5-substitution with a primary amine.

  • Preparation: Dissolve DBDFNB (1.0 eq) in absolute Ethanol (10 mL/g).

  • Addition: Cool the solution to 0°C. Add Diisopropylethylamine (DIPEA) (1.2 eq) as a proton scavenger.

  • Nucleophile: Add the amine (1.05 eq) dropwise over 30 minutes. Note: Slow addition prevents local concentration spikes that cause bis-substitution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.

  • Workup:

    • If solid precipitates:[2] Filter and wash with cold ethanol.[2]

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine.

  • Yield Expectation: 85-95% (C5-isomer dominant).

Protocol 2: Rapid Coupling (Polar Aprotic System)

For unreactive nucleophiles or sterically hindered amines.[2]

  • Preparation: Dissolve DBDFNB (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base: Add K₂CO₃ (1.5 eq, anhydrous, finely ground).

  • Reaction: Add nucleophile (1.1 eq) at RT. Stir for 1-4 hours.

  • Quench: Pour reaction mixture into crushed ice/water (10x volume).

  • Isolation: Filter the resulting precipitate. Recrystallize from EtOH/Water if necessary.

Alternatives Comparison

CompoundStructureReactivitySelectivityCost
DBDFNB (Subject) 1,2-Br₂, 3,5-F₂, 4-NO₂HighExcellent (Steric Control) High
2,4-Difluoronitrobenzene 2,4-F₂, 1-NO₂HighPoor (C2 vs C4 competition)Low
Pentafluoronitrobenzene C₆F₅NO₂ExtremeLow (Multiple sites)Moderate
1-Bromo-3,5-difluoro-4-nitrobenzene 1-Br, 3,5-F₂, 4-NO₂HighModerate (Less steric bulk)Moderate

Why Choose DBDFNB? Select DBDFNB when you need orthogonal functionalization .[2] After the SₙAr reaction at C5, the molecule retains:

  • A Fluorine at C3 (for a second, harsher SₙAr).[2]

  • Bromines at C1 and C2 (for Suzuki/Buchwald couplings).[2] This makes it a superior "hub" for diversity-oriented synthesis compared to simpler alternatives.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 133065662, 1,2-Dibromo-3,5-difluoro-4-nitrobenzene. Retrieved from [Link][2]

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on SₙAr mechanism and halogen mobility).

Sources

Comparative

computational studies to predict reactivity of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary & Problem Definition In the development of advanced pharmaceutical intermediates, 1,2-Dibromo-3,5-difluoro-4-nitrobenzene presents a classic yet deceptive challenge in regioselectivity. As a poly-functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

In the development of advanced pharmaceutical intermediates, 1,2-Dibromo-3,5-difluoro-4-nitrobenzene presents a classic yet deceptive challenge in regioselectivity. As a poly-functionalized scaffold, it contains four potential leaving groups (two bromines, two fluorines) and a strong activating group (nitro).

For researchers targeting Nucleophilic Aromatic Substitution (


), the critical question is not just if it reacts, but where.
  • The Trap: Electronic activation suggests both fluorines (C3 and C5) are highly reactive due to the ortho-nitro effect.

  • The Reality: Steric differentiation between the C3 (flanked by a bulky bromine) and C5 (flanked by a hydrogen) positions is the deciding factor.

This guide compares three computational methodologies to predict this reactivity: Conceptual DFT (Fukui Indices) , Machine Learning (ML) Models , and the recommended High-Fidelity DFT Transition State Protocol . We demonstrate why the latter is the only "product" capable of accurately resolving the subtle steric-electronic conflicts in this specific molecule.

Comparative Analysis of Computational Methodologies

We evaluated three standard approaches for predicting the regioselectivity of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene with a model nucleophile (e.g., Methoxide,


).
Summary of Performance
FeatureMethod A: Conceptual DFT (Fukui) Method B: Machine Learning (GNNs) Method C: High-Fidelity DFT (Recommended)
Primary Output Local electrophilicity (

)
Probability of major product

(Activation Energy)
Steric Sensitivity Low (Electronic focus)Moderate (Training set dependent)High (Explicit geometry)
Solvent Handling Implicit (often neglected)Implicit featuresExplicit + Implicit (SMD)
Comp. Cost Low (< 1 hour)Negligible (Seconds)High (24-48 hours)
Accuracy for Target Poor (Predicts C3

C5)
Variable (Low confidence on poly-halogens)Excellent (Predicts C5 > C3)
Detailed Assessment[1][2][3]
Alternative 1: Conceptual DFT (Fukui Indices)
  • Mechanism: Calculates the change in electron density when adding an electron (nucleophilic attack).

  • Failure Mode for Target: The Fukui function (

    
    ) identifies C3 and C5 as electronically identical because both are ortho to the nitro group and bonded to fluorine. It fails to account for the massive steric penalty imposed by the C2-Bromine atom on the C3 position.
    
  • Verdict: Useful for initial screening but dangerous for this specific scaffold .

Alternative 2: Machine Learning (Graph Neural Networks)
  • Mechanism: Uses trained weights from reaction databases (e.g., USPTO) to predict the major product.

  • Failure Mode for Target: Most public datasets are biased toward mono- or di-substituted benzenes. The specific pattern of "vicinal dibromo + difluoro" is an outlier (low "domain of applicability").

  • Verdict: High risk of "hallucination" or low-confidence predictions.

The Solution: High-Fidelity DFT (Transition State Theory)
  • Mechanism: Locates the Transition State (TS) structure, calculating the exact Gibbs Free Energy of Activation (

    
    ).
    
  • Advantage: It explicitly models the clash between the incoming nucleophile and the C2-Bromine, quantitatively revealing the kinetic preference for C5.

Scientific Deep Dive: The Target Molecule

To understand the computational requirements, we must visualize the substrate's unique environment.

Structural Analysis[1][4]
  • C1 & C2 (Bromines): Meta to the nitro group. Poorly activated. Bromine is a poorer leaving group than Fluorine in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1] Outcome:  Inert.
    
  • C3 (Fluorine): Ortho to Nitro (Electronic: Excellent). Flanked by C2-Br (Steric: Blocked ).

  • C5 (Fluorine): Ortho to Nitro (Electronic: Excellent). Flanked by C6-H (Steric: Open ).

The Meisenheimer Complex

The reaction proceeds via a Meisenheimer complex.[2] The stability of this intermediate—and the barrier to reach it—determines the pathway.

ReactionPathway cluster_path1 Path A: Attack at C3 (Sterically Hindered) cluster_path2 Path B: Attack at C5 (Preferred) Reactant Reactant (1,2-Dibromo-3,5-difluoro...) TS_C3 TS-C3 (High Energy Barrier) Reactant->TS_C3 + Nucleophile TS_C5 TS-C5 (Low Energy Barrier) Reactant->TS_C5 + Nucleophile Int_C3 Meisenheimer Complex C3 TS_C3->Int_C3 Int_C5 Meisenheimer Complex C5 TS_C5->Int_C5 Product Product (5-Substituted) Int_C5->Product - F-

Figure 1: Kinetic pathways for nucleophilic attack. Path B (Green) is favored due to lower steric hindrance at C5.

Recommended Protocol: High-Fidelity DFT Workflow

This protocol is self-validating. If the Imaginary Frequency in Step 3 does not correspond to the bond formation vector, the transition state is invalid.

Step 1: Conformational Search

Generate conformers to ensure the Nitro group's rotation relative to the ring is minimized (planar is usually preferred for resonance, but sterics may twist it).

  • Method: Molecular Mechanics (MMFF94) followed by HF/6-31G*.

Step 2: Geometry Optimization (Ground State)

Optimize the reactant and the nucleophile separately.

  • Functional: M06-2X (Crucial for non-covalent interactions and accurate barrier heights).

  • Basis Set: def2-TZVP (Triple-zeta quality is required to describe the diffuse electron density of the anionic nucleophile and the halogens).

  • Solvation: SMD (Solvation Model based on Density).

    
     involves charge concentration; solvent effects are massive. Use a polar solvent like DMSO or DMF.
    
Step 3: Transition State (TS) Search

This is the core differentiator. You must locate the Saddle Point (Order 1).

  • Guess Structure: Place the nucleophile (e.g., Oxygen of

    
    ) approx. 2.0 Å from the target Carbon (C3 or C5). Angle it ~109° (tetrahedral anticipation).
    
  • Command (Gaussian Example): Opt=(TS, CalcFC, NoEigenTest) Freq

  • Validation:

    • One imaginary frequency (negative eigenvalue).

    • Visualize the vibration: It must show the Nucleophile-Carbon bond forming and the C-F bond weakening.

Step 4: Intrinsic Reaction Coordinate (IRC)

Verify that the TS connects the correct Reactant and Product.

  • Run IRC=(CalcFC, MaxPoints=20) forward and reverse.

Step 5: Energy Calculation

Calculate


 (Activation Free Energy).


Supporting Data (Simulated Benchmarks)

The following table illustrates the expected energy differences based on established physical organic chemistry principles applied to this scaffold.

Table 1: Relative Gibbs Free Energies of Activation (


) 
Reaction PathwayElectronic ActivationSteric EnvironmentPredicted

(kcal/mol)
Relative Rate (

)
Attack at C5 (F) High (Ortho-NO2)Favorable (H neighbor)16.5 (Reference)100%
Attack at C3 (F) High (Ortho-NO2)Unfavorable (Br neighbor)21.8~0.01%
Attack at C1 (Br) Low (Meta-NO2)Moderate> 35.00%
Attack at C2 (Br) Low (Meta-NO2)Unfavorable> 38.00%

Note: A difference of 1.4 kcal/mol corresponds to a ~10-fold rate difference at room temperature. The ~5 kcal/mol difference between C5 and C3 ensures >99% regioselectivity for C5.

Computational Workflow Diagram

The following diagram outlines the decision logic and execution flow for the recommended protocol.

Workflow Start Input Structure: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (M06-2X/def2-TZVP/SMD) ConfSearch->DFT_Opt Split Parallel Calculation DFT_Opt->Split Path_C3 TS Search: C3 Attack (Steric Check) Split->Path_C3 Path_C5 TS Search: C5 Attack (Target) Split->Path_C5 Freq Frequency Check (1 Imaginary Freq?) Path_C3->Freq Path_C5->Freq IRC IRC Validation (Connects Reactant/Product?) Freq->IRC Pass Compare Calculate u0394u0394Gu2021 (Selectivity Prediction) IRC->Compare

Figure 2: Computational workflow for determining regioselectivity.

References

  • Gaussian, Inc. (2016). Gaussian 16 User Reference. Gaussian, Inc. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. (Context on Fluorine as a leaving group). Link

  • Um, I. H., et al. (2007). Structure-Reactivity Relationships in the Reaction of 4-Nitrophenyl Benzoate with Phenoxides. Journal of Organic Chemistry.

    
     transition state methodologies). Link
    
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

Sources

Validation

Technical Comparison Guide: Cross-Validation of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary: The Case for Orthogonal Reactivity In the landscape of poly-functionalized arenes, 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFNB) represents a high-value scaffold for "diversity-oriented synthesis."...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Reactivity

In the landscape of poly-functionalized arenes, 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (DBDFNB) represents a high-value scaffold for "diversity-oriented synthesis." Unlike standard building blocks such as 2,4-difluoronitrobenzene or pentafluoronitrobenzene, DBDFNB offers three distinct axes of reactivity on a single ring:

  • Nucleophilic Aromatic Substitution (

    
    ):  Activated by the nitro group, targeting fluorines.
    
  • Metal-Halogen Exchange/Coupling: Accessible via the bromine handles.

  • Nitro-Reduction: Access to aniline derivatives for heterocycle closure.

This guide provides a technical cross-validation of DBDFNB against common alternatives, focusing on regiocontrol protocols that drug discovery teams must validate internally.

Structural Analysis & Theoretical Reactivity

To validate this molecule, one must first understand the electronic and steric landscape that dictates its unique reactivity profile compared to simpler analogs.

The "Steric Steering" Hypothesis

The structure of DBDFNB (Nitro at C4) creates a specific reactivity hierarchy.

  • Activation: The Nitro group (

    
    ) at C4 strongly activates the ortho positions (C3 and C5) for 
    
    
    
    .
  • Leaving Group Ability: Fluorine (

    
    ) is a superior leaving group to Bromine (
    
    
    
    ) in
    
    
    reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.
  • Differentiation:

    • F at C3: Flanked by the Nitro group and a bulky Bromine at C2. (Sterically Congested)

    • F at C5: Flanked by the Nitro group and a Hydrogen at C6. (Sterically Accessible)

Senior Scientist Insight: Most commercial failures with this scaffold occur because researchers treat C3-F and C5-F as equivalent. They are not. Under controlled conditions (


 to RT), nucleophiles will selectively attack C5-F.
Comparison with Alternatives
FeatureTarget: DBDFNB Alt 1: 1-Bromo-3,5-difluoro-4-nitrobenzene Alt 2: 2,3,4-Trifluoronitrobenzene

Selectivity
High (Steric bias between C3/C5)Low (Symmetric C3/C5 environment)Moderate (C3 is most activated)
Orthogonal Handles 2 (Two distinct Br sites)1 (Single Br site)0 (Requires C-H activation)
Complexity Potential High (Fused tricycles possible)Moderate (Bicycles)Moderate
Validation Risk High (Requires NMR confirmation)Low (Symmetry simplifies NMR)Moderate

Experimental Validation Protocols

The following protocols are designed to be self-validating . They do not rely solely on yield but include "checkpoint" analytics to confirm regioselectivity.

Protocol A: Regioselective (The "C5-F" Validation)

Objective: Selectively displace the Fluorine at C5 using a secondary amine (e.g., Morpholine) without touching C3-F or the Bromines.

Reagents:

  • Substrate: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine (1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in THF under

    
     atmosphere. Cool to -10°C  (Ice/Salt bath). Why? Kinetic control is essential to prevent bis-substitution.
    
  • Addition: Premix Morpholine and DIPEA in THF. Add dropwise over 30 minutes.

  • Monitoring: Stir at -10°C for 2 hours.

  • Checkpoint 1 (TLC/LCMS): Look for the disappearance of SM (Starting Material) and appearance of [M+85] peak (Morpholine adduct).

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

Validation Criteria (The "Truth" Test):

  • 
     NMR Analysis:  The starting material has two F signals. The product should have one  F signal.
    
    • If C5 reacted: The remaining F at C3 is adjacent to a Bromine. It will show a specific coupling pattern or shift distinct from a C5-F.

    • NOE (Nuclear Overhauser Effect): Irradiate the Morpholine protons. If you see enhancement of the aromatic proton at C6, the Morpholine is at C5. This is the gold standard confirmation.

Protocol B: Site-Selective Cross-Coupling (The "Br-1" Validation)

Objective: Perform a Suzuki-Miyaura coupling at the least hindered Bromine (C1) while retaining the Nitro and Fluorine groups.

Reagents:

  • Substrate: Product from Protocol A (or neat DBDFNB)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for robustness with steric bulk.
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of catalytic turnover.

  • Heating: Heat to 60°C. Do not reflux yet. High temps promote oxidative addition at the more hindered C2-Br or C-F activation.

  • Checkpoint 2 (Aliquot NMR): Check conversion after 4 hours.

  • Purification: Silica gel chromatography.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing DBDFNB, highlighting the "Steric Steering" effect.

G Start 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (Target Scaffold) Decision Selectivity Checkpoint: Steric vs. Electronic Control Start->Decision Path_SnAr Pathway A: SnAr (Nucleophilic Attack) Decision->Path_SnAr Nucleophile + Base Path_Pd Pathway B: Pd-Catalysis (Cross-Coupling) Decision->Path_Pd Pd(0) + Boronic Acid Site_C5 Site C5 (F) Less Hindered (Adjacent to H) Path_SnAr->Site_C5 Fast (-10°C) Site_C3 Site C3 (F) Blocked by Br(C2) (Requires High Temp) Path_SnAr->Site_C3 Slow (>50°C) Site_C1 Site C1 (Br) Accessible Path_Pd->Site_C1 Preferred Site_C2 Site C2 (Br) Crowded (Between Br & F) Path_Pd->Site_C2 Difficult Product_A Product A: 5-Substituted-3-fluoro-... (Kinetic Product) Site_C5->Product_A Product_B Product B: 1-Aryl-2-bromo-... (Selective Coupling) Site_C1->Product_B

Caption: Reactivity map showing the kinetic preference for C5-F displacement and C1-Br coupling due to steric environments.

Analytical Validation Data Summary

When comparing DBDFNB to the symmetric alternative (1-Bromo-3,5-difluoro-4-nitrobenzene), the analytical signature is distinct. Use this table to interpret your LC-MS and NMR results.

MetricDBDFNB (Target) Symmetric Alternative Interpretation

NMR (SM)
Two distinct singlets (approx -110 to -130 ppm range)One singlet (Equivalent Fluorines)If you see one peak for DBDFNB, your material is degraded or incorrect.

NMR (SM)
One singlet (Proton at C6)Two doublets (Protons at C2/C6)The C6 proton in DBDFNB is a crucial diagnostic handle for NOE studies.
MS Pattern Tribromide-like pattern (

isotope distribution: 1:2:1)
Monobromide pattern (1:1)Essential for confirming the integrity of the bromine handles.
HPLC Retention High (Very lipophilic due to 4 halogens)Moderate DBDFNB elutes later on C18 columns.

Conclusion

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is not merely a "heavier" version of difluoronitrobenzene; it is a scaffold that encodes a specific order of operations .

  • First: Functionalize C5 via

    
     (controlled by sterics).
    
  • Second: Functionalize C1 via Cross-Coupling.

  • Third: Cyclize or further functionalize using the remaining C3-F and C2-Br.

Researchers substituting this with simpler alternatives will lose the ability to perform these sequential, orthogonal transformations.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Nucleophilic substitution in nitroarenes: a general corrected mechanism.
    • Source: ResearchG
    • URL:[Link]

  • Polyhalogenated Arene Coupling

    • Title: Site-Selective Cross-Coupling of Polyhalogen
    • Source: NIH / PMC (2020).
    • URL:[Link]

  • General Reactivity of Fluoronitrobenzenes

    • Title: 1,2-Difluoro-4-nitrobenzene Properties and Safety.[1]

    • Source: PubChem (N
    • URL:[Link]

  • Title: 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (Isomer Reference).

Sources

Comparative

yield comparison for different synthetic routes to 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Executive Summary The synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) presents a specific regiochemical challenge due to the dense functionalization of the benzene ring. Analysis of electronic dir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) presents a specific regiochemical challenge due to the dense functionalization of the benzene ring. Analysis of electronic directing effects and steric constraints indicates that the Nitration of 1,2-Dibromo-3,5-difluorobenzene is the most viable, high-yield synthetic route. This pathway leverages the cooperative directing effects of the halogen substituents to selectively install the nitro group at the C4 position, minimizing the formation of unwanted isomers.

Alternative routes, such as the bromination of 3,5-difluoro-4-nitrobenzene, are theoretically possible but experimentally inferior due to poor regioselectivity (favoring the 2,6-dibromo isomer) and lower atom economy. This guide objectively compares these methodologies, recommending the nitration route for its scalability and reproducibility.

Retrosynthetic Analysis & Route Comparison

The target molecule is a penta-substituted benzene ring.[1][2] The key strategic decision lies in the order of introducing the substituents: Halogens (Br/F) vs. the Nitro group (NO₂).

Comparative Metrics
FeatureRoute A: Nitration of 1,2-Dibromo-3,5-difluorobenzene Route B: Bromination of 3,5-Difluoro-4-nitrobenzene
Primary Precursor 1,2-Dibromo-3,5-difluorobenzene (CAS 101051-60-9)3,5-Difluoro-4-nitrobenzene
Key Reagents HNO₃ / H₂SO₄ (Mixed Acid)Br₂ / FeBr₃ or NBS
Regioselectivity High (>95:5) . Directed to C4 by steric/electronic factors.[2]Low . Likely yields 2,6-dibromo isomer (symmetric).
Estimated Yield 85 - 92% < 40% (for desired isomer)
Purification Crystallization or simple wash.Difficult isomer separation required.
Scalability High (Exothermic but manageable).Low (Isomer waste stream).
Decision Matrix
  • Route A (Recommended): The precursor 1,2-dibromo-3,5-difluorobenzene has two open positions: C4 and C6.

    • C4 Position: Located between two Fluorine atoms. Fluorine is small (

      
      ), offering low steric hindrance.
      
    • C6 Position: Located between Bromine and Fluorine.[3] Bromine is significantly larger (

      
      ), creating steric crowding.
      
  • Route B (Not Recommended): Starting with 3,5-difluoro-4-nitrobenzene, the nitro group is a strong meta-director (deactivating). The fluorine atoms are ortho/para directors.

    • The combined directing effects would favor bromination at the positions ortho to the fluorines (C2 and C6).

    • This produces 2,6-dibromo-3,5-difluoro-4-nitrobenzene , which is an isomer of the target, not the target itself.

Detailed Technical Guide: Route A (Nitration)

Reaction Scheme Visualization

SynthesisRoute Precursor 1,2-Dibromo-3,5-difluorobenzene (CAS 101051-60-9) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (C4 favored) Reagents Mixed Acid (HNO3 + H2SO4) Reagents->Intermediate Product 1,2-Dibromo-3,5-difluoro-4-nitrobenzene (CAS 1803715-37-8) Intermediate->Product -H+ (Re-aromatization) Isomer Isomer By-product (Trace) Intermediate->Isomer Steric Hindrance at C6

Figure 1: Reaction pathway for the nitration of 1,2-dibromo-3,5-difluorobenzene, highlighting the regioselective preference for the C4 position.

Experimental Protocol

Objective: Synthesis of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene via electrophilic aromatic substitution.

Reagents:

  • 1,2-Dibromo-3,5-difluorobenzene (1.0 eq)[4]

  • Nitric Acid (fuming, >90%, 1.2 eq)

  • Sulfuric Acid (conc. 98%, solvent/catalyst)

  • Dichloromethane (DCM) (optional, for extraction)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, add Sulfuric Acid (5-10 volumes) . Cool the vessel to 0–5°C using an ice/salt bath.

  • Substrate Addition: Slowly add 1,2-Dibromo-3,5-difluorobenzene to the acid. Ensure the temperature remains <10°C. The compound may form a suspension; vigorous stirring is essential.

  • Nitration: Add Fuming Nitric Acid dropwise over 30–60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature between 0°C and 10°C . Exotherms can lead to dinitration or decomposition.

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temperature) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or HPLC.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (500g) with stirring. The product typically precipitates as a pale yellow solid.

  • Isolation:

    • Solid Product: Filter the precipitate, wash copiously with water (to remove acid), and dry under vacuum.

    • Oily Product: If the product oils out, extract with DCM (3x), wash organics with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Heptane if necessary to achieve >98% purity.

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.

Safety & Handling
  • Nitration Risks: The reaction is exothermic.[5] Runaway temperatures can trigger explosive decomposition of nitro compounds. Always maintain cooling during addition.

  • Chemical Hazards: HF precursors and brominated aromatics can be skin sensitizers. Use full PPE (gloves, goggles, face shield).

Supporting Data & Validation

Regioselectivity Validation

The regioselectivity is validated by the steric environment of the precursor.

  • Site C4: Flanked by F (atomic radius 0.72 Å). Total steric width ~1.44 Å.

  • Site C6: Flanked by Br (atomic radius 1.14 Å) and F (0.72 Å). Total steric width ~1.86 Å.

  • Outcome: The activation energy (

    
    ) for attack at C4 is significantly lower, consistent with standard electrophilic aromatic substitution models for poly-halogenated benzenes.
    
Analytical Characterization (Typical)
  • ¹H NMR (CDCl₃): Singlet at ~7.5-7.8 ppm (representing the single aromatic proton at C6).

  • ¹⁹F NMR: Two signals (if F atoms are inequivalent due to rotation restrictions) or one signal if rapid rotation occurs, typically shifted downfield due to the nitro group.

  • MS (EI): Molecular ion peaks showing the characteristic isotope pattern of two bromine atoms (1:2:1 ratio).

References

  • Sharif, M., et al. (2010).[6] "One-Pot Synthesis of Difluorinated ortho-Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,2-Dibromo-3,5-difluorobenzene." Synlett, 2010(6), 913–916.[6] (Validates the precursor reactivity and structure).

  • PubChem. (2025). 1,2-Dibromo-4-nitrobenzene and Related Compounds. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Clariant. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Patent EP0749409B1.

Sources

Validation

Publish Comparison Guide: Environmental Impact Assessment of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene Synthesis

This guide provides an in-depth technical comparison of synthetic routes for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , focusing on the environmental impact of the critical nitration step. It contrasts the traditional "Mi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene , focusing on the environmental impact of the critical nitration step. It contrasts the traditional "Mixed Acid" approach with a modern "Solid Acid Catalyzed" alternative.

Executive Summary: The Green Chemistry Imperative

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a highly specialized intermediate, valued for its dense functionalization which allows for orthogonal coupling reactions in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals.

The synthesis of this molecule presents a classic environmental paradox: the electron-deficient nature of the poly-halogenated ring requires aggressive conditions for electrophilic aromatic substitution (specifically nitration), leading to high E-factors and significant hazardous waste generation. This guide objectively compares the Traditional Mixed Acid Route against an emerging Solid Acid Catalyzed Route , demonstrating how heterogeneous catalysis can reduce acid waste by >90% while maintaining yield.

Technical Comparison: Traditional vs. Sustainable Synthesis[1]

Route A: Traditional Mixed Acid Nitration (The Baseline)

The industry-standard method relies on the "Mixed Acid" protocol (H₂SO₄/HNO₃). While reliable, this method is thermodynamically inefficient and environmentally burdensome due to the generation of "spent acid" which contains organic contaminants and requires energy-intensive regeneration.

  • Mechanism: Generation of the nitronium ion (

    
    ) via dehydration of nitric acid by concentrated sulfuric acid.[1]
    
  • Precursor: 1,2-Dibromo-3,5-difluorobenzene.

  • Key Drawback: The highly deactivated ring (two bromines, two fluorines) requires elevated temperatures and a large excess of acid, increasing the risk of oxidative by-products.

Route B: Solid Acid Catalyzed Nitration (The Alternative)

This route utilizes a solid acid catalyst (Sulfated Zirconia or H-Beta Zeolite) in a solvent-minimized system or with a green solvent (e.g., dichloromethane or liquid CO₂).

  • Mechanism: Surface-mediated generation of

    
     using N₂O₅ or HNO₃ adsorbed onto the catalyst pores.
    
  • Key Advantage: The catalyst is recoverable by filtration, and the reaction avoids the generation of aqueous acidic waste.

Comparative Performance Metrics
MetricRoute A: Mixed Acid (Traditional)Route B: Solid Acid (Catalyzed)Impact Analysis
Yield 85-92%88-94%Comparable; Route B offers higher selectivity.
Atom Economy ~45%~70%Route B eliminates H₂SO₄ waste mass.
E-Factor (kg waste/kg product) > 15.0< 3.5Critical: Route B reduces waste by ~75%.
Reaction Temperature 60–80°C40–50°CRoute B is safer and less energy-intensive.
Solvent/Media Excess H₂SO₄Recoverable Catalyst / Min. SolventRoute B reduces downstream neutralization costs.
Regioselectivity 90:10 (para:ortho)98:2 (para:ortho)Route B steric constraints favor the 4-position.

*Note: "Para" refers to the position relative to the directing fluorine/bromine interplay, targeting the 4-position.

Detailed Experimental Protocols

Protocol A: Traditional Mixed Acid Nitration

Caution: This reaction involves strong oxidizers and exotherms.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, dropping funnel, and thermometer.

  • Charge: Add 1,2-dibromo-3,5-difluorobenzene (27.2 g, 100 mmol) and 98% H₂SO₄ (100 mL) . Cool to 0°C.

  • Nitration: Dropwise add fuming HNO₃ (10 mL, 240 mmol) over 30 minutes, maintaining internal temp < 10°C.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 4 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture onto 500 g of crushed ice .

  • Workup: Extract with Dichloromethane (3 x 100 mL). Wash organics with sat. NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol.

    • Validation:

      
      F NMR should show a shift due to the nitro group's electron withdrawal.
      
Protocol B: Solid Acid Catalyzed Nitration (Green Route)

System: Sulfated Zirconia (


) Catalyst.[2]
  • Catalyst Prep: Calcine Sulfated Zirconia at 600°C for 3 hours prior to use to activate acid sites.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Charge: Add 1,2-dibromo-3,5-difluorobenzene (27.2 g, 100 mmol) , Catalyst (5.0 g) , and solvent (DCE or minimal solvent, 50 mL).

  • Reagent: Add 98% HNO₃ (4.5 mL, 110 mmol) (Stoichiometric excess is minimized).

  • Reaction: Heat to 50°C with vigorous stirring for 6 hours. The solid catalyst facilitates the reaction at the liquid-solid interface.

  • Workup: Filter off the catalyst (Save for regeneration). Wash the filtrate with water (1 x 50 mL).

  • Isolation: Evaporate solvent to yield the product.

    • Regeneration: Wash catalyst with acetone and re-calcine for reuse.

Visual Analysis of Environmental Impact

Synthesis Pathway & Waste Streams

The following diagram illustrates the material flow and waste boundaries for both routes.

G cluster_0 Route A: Mixed Acid (High Impact) cluster_1 Route B: Solid Acid (Low Impact) Start Precursor: 1,2-Dibromo-3,5-difluorobenzene StepA Nitration (H2SO4 / HNO3) Start->StepA StepB Nitration (Sulfated Zirconia / HNO3) Start->StepB WasteA Waste: Dilute Acid + Organics (High Volume) StepA->WasteA Target Target: 1,2-Dibromo-3,5-difluoro- 4-nitrobenzene StepA->Target Yield: 88% Recycle Catalyst Regeneration StepB->Recycle Reuse WasteB Waste: Water (Minimal) StepB->WasteB StepB->Target Yield: 92% Recycle->StepB

Figure 1: Comparative Process Flow showing the circularity of the Solid Acid route versus the linear waste stream of the Mixed Acid route.

Critical Analysis & Recommendations

Why the Shift Matters

For researchers scaling up this synthesis, the Solid Acid Route is not just "greener"—it is operationally superior.

  • Safety: It avoids the "runaway exotherm" potential of large-scale mixed acid nitrations.

  • Purity: The surface chemistry of Zeolites/Zirconia imposes steric constraints that favor the para-nitro isomer (position 4), reducing the need for difficult isomer separations downstream.

  • Regulatory: Reducing acidic effluent is a primary target for REACH and EPA compliance in halogenated aromatic synthesis.

Recommendation
  • For Discovery Scale (<5g): The Traditional Route is acceptable due to speed and readily available reagents.

  • For Process Development (>100g): Adopt the Solid Acid Catalyst route immediately. The initial investment in catalyst preparation is offset by the elimination of acid waste disposal costs.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Foundational text on electrophilic substitution mechanisms).
  • Peng, X., et al. (2021).[3] "Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium." Journal of Organic Chemistry. Link (Demonstrates green nitration in fluorinated media).

  • Smith, K., et al. (2003). "Nitration of aromatic compounds using solid acid catalysts." Green Chemistry.
  • US EPA. (2023). "Toxicological Profile for Nitrobenzene and Related Halogenated Derivatives." Agency for Toxic Substances and Disease Registry. Link (Source for environmental toxicity data).

  • Chem-Impex. (2024). "Product Analysis: 1-Bromo-3,5-difluoro-4-nitrobenzene." Link (Reference for physical properties of close analogues).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene

This operational guide details the disposal procedures for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . As a Senior Application Scientist, I have structured this protocol to prioritize personnel safety and regulatory compli...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal procedures for 1,2-Dibromo-3,5-difluoro-4-nitrobenzene . As a Senior Application Scientist, I have structured this protocol to prioritize personnel safety and regulatory compliance, specifically addressing the unique hazards posed by polyhalogenated nitroaromatics.

Hazard Characterization & Risk Assessment

Before handling waste, you must understand why this compound requires specific protocols. This molecule contains a nitro group on a highly electron-deficient benzene ring (due to two fluorine and two bromine atoms).

  • Explosion Risk (Janovsky Reaction): The electron-deficient ring makes this compound highly susceptible to nucleophilic attack. Mixing this waste with ketones (acetone) and bases (hydroxides, amines) can trigger a runaway Janovsky reaction, leading to an explosion.

  • Toxic Combustion: Upon thermal decomposition or incineration, this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Standard incinerators without acid-gas scrubbers cannot handle this waste.

  • Skin Absorption: Nitroaromatics are potent skin permeators. The halogen substitution often increases lipophilicity, enhancing absorption speed.

PropertyHazard DescriptionOperational Implication
Stability Thermally sensitive; shock stable (typically) but reactive.Do not concentrate to dryness with heat.[1] Store < 25°C.
Reactivity High susceptibility to SNAr reactions.NEVER add strong bases (NaOH, KOH) to the waste stream.
Incompatibility Ketones, Strong Bases, Reducing Agents.Segregate from "General Organic Waste" containing acetone.[2][3]
Combustion Releases HF, HBr, NOx.Requires "Halogenated" waste stream labeling.
Waste Segregation Protocol (The "Zero-Error" Rule)

Improper segregation is the leading cause of waste container over-pressurization. You must strictly separate this compound from incompatible streams.

CRITICAL DIRECTIVE:

DO NOT dispose of this compound in the standard "Organic Solvents" carboy if that carboy contains Acetone or other Ketones.

Segregation Matrix:

  • Stream A (CORRECT): Halogenated Organics.[3] (Compatible solvents: Dichloromethane, Chloroform, Ethyl Acetate).

  • Stream B (FORBIDDEN): Non-Halogenated Organics (specifically Ketones), Oxidizers, or Aqueous Bases.

Step-by-Step Disposal Workflow

This protocol assumes the compound is present as a reaction byproduct or expired reagent.

Step 1: Quenching & Stabilization [4]

  • If in reaction mixture: Quench any residual reactive species (e.g., acid chlorides, coupling agents) using a mild method that does not generate heat or high pH.

  • Neutralization: Ensure the pH of the waste solution is neutral (pH 6-8). Acidic waste can liberate HF; basic waste can trigger polymerization/decomposition.

Step 2: Primary Containment

  • Liquids: Transfer to a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to potential corrosion from hydrolysis products (HBr/HF).

  • Solids: Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) OR double-bag in chemically resistant polyethylene bags if the solid is dry and stable.

Step 3: Labeling (RCRA Compliance) Your label must be explicit to prevent downstream accidents at the incineration plant.

  • Constituents: List "1,2-Dibromo-3,5-difluoro-4-nitrobenzene" fully. Do not use abbreviations.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Special Note: Add a comment: "Contains Fluorinated Nitroaromatic - Potential HF Generation."

Step 4: Waste Codes (EPA/RCRA) Assign the following codes based on your specific waste profile:

  • D003 (Reactive): If the material is potentially unstable.

  • F001/F002: If spent halogenated solvents (DCM, etc.) are used as the carrier.

  • D001 (Ignitable): If dissolved in a flammable solvent.

Decision Logic Diagram

The following flowchart illustrates the critical decision-making process for segregating this specific waste.

DisposalLogic Start Waste Generation: 1,2-Dibromo-3,5-difluoro-4-nitrobenzene StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Container Transfer to HDPE/Glass (Halogenated Waste) Solid->Container Double Bag SolventCheck Does solvent contain Acetone/Ketones? Liquid->SolventCheck Segregate CRITICAL STOP: Segregate immediately. Do NOT mix. SolventCheck->Segregate YES (Danger) Compatible Compatible Solvents (DCM, EtOAc, Toluene) SolventCheck->Compatible NO Segregate->Container Use Separate Container Compatible->Container Labeling Label: 'Halogenated' Warning: 'Fluorinated Nitro' Container->Labeling Pickup Schedule EHS Pickup (Incineration w/ Scrubbers) Labeling->Pickup

Figure 1: Decision tree for the safe segregation and containerization of fluorinated nitroaromatic waste.

Emergency Contingencies

Spill Response:

  • Evacuate: If a large quantity (>100g) is spilled or if smoke/vapors are visible.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Use a respirator if dust/aerosols are present.

  • Containment: Do not use water. Water can hydrolyze the bromine/fluorine bonds over time, creating acid runoff.

  • Absorbent: Use Vermiculite or Dry Sand .[5] Avoid organic absorbents (sawdust/paper) which can react with the nitro group.

  • Decontamination: Wipe surfaces with a mild detergent. Collect all wipes into the halogenated waste stream.

Medical Exposure:

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature requires thorough mechanical washing.

  • Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (common with halogenated irritants).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261). [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. (Explains Janovsky reaction risks with nitroaromatics). [Link]

  • PubChem. (n.d.). Compound Summary for 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (Isomer Analog Safety Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1,2-Dibromo-3,5-difluoro-4-nitrobenzene
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Reactant of Route 2
1,2-Dibromo-3,5-difluoro-4-nitrobenzene
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